4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8,15H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZATYTZYCPATNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-09-6 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
This guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-chlorophenoxy)phenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document elucidates the core synthetic pathway, delves into the underlying reaction mechanisms, and presents detailed, field-proven experimental protocols. Our focus is on not just the "how," but the "why," offering a self-validating system of synthesis and characterization.
Introduction: Strategic Importance and Synthetic Overview
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a diaryl ether linkage and a hydrazine moiety, is prevalent in a range of pharmaceuticals. The synthesis of this compound is a multi-step process that demands a nuanced understanding of several classical organic reactions.
The overall synthetic strategy can be dissected into three primary stages:
-
Formation of the Diaryl Ether Core: The synthesis commences with the construction of the 4-(4-chlorophenoxy)nitrobenzene intermediate. This is typically achieved via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
-
Reduction to the Key Aniline Intermediate: The nitro group of 4-(4-chlorophenoxy)nitrobenzene is then reduced to an amine, yielding the pivotal intermediate, 4-(4-chlorophenoxy)aniline.
-
Diazotization and Reduction to the Final Hydrazine: The synthesized aniline is subsequently converted to a diazonium salt, which is then reduced to the target molecule, 4-(4-chlorophenoxy)phenylhydrazine, and isolated as its hydrochloride salt for enhanced stability.
This guide will systematically detail each of these stages, providing both the theoretical framework and practical execution.
Stage 1: Synthesis of the Diaryl Ether Intermediate
The initial and critical step is the formation of the diaryl ether linkage. The Ullmann condensation is the reaction of choice for this transformation, offering a reliable method for coupling an aryl halide with an alcohol or phenol.[1]
Reaction: Ullmann Condensation of 4-Chlorophenol and 4-Fluoronitrobenzene
Caption: Ullmann condensation for the synthesis of the diaryl ether intermediate.
Mechanistic Insights: The Role of Copper Catalysis
The Ullmann condensation mechanism, while extensively studied, is complex and can be influenced by the specific reaction conditions.[2] The generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base (e.g., potassium carbonate) deprotonates the 4-chlorophenol to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) species, generated in situ, to form a copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (4-fluoronitrobenzene) undergoes oxidative addition to the copper(I) phenoxide complex, forming a copper(III) intermediate. The use of an aryl halide with an electron-withdrawing group, such as the nitro group in 4-fluoronitrobenzene, activates the halide for this step.[1]
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
The choice of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for solubilizing the reactants and facilitating the reaction at the required elevated temperatures.[1]
Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)nitrobenzene
Objective: To synthesize 4-(4-chlorophenoxy)nitrobenzene via Ullmann condensation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoronitrobenzene | 141.10 | 10.9 g | 0.077 |
| 4-Chlorophenol | 128.56 | 9.95 g | 0.077 |
| Potassium Carbonate | 138.21 | 11.8 g | 0.085 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 175 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene, 4-chlorophenol, and potassium carbonate.
-
Add dimethyl sulfoxide (DMSO) to the flask and commence stirring under a dry nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and maintain this temperature for 48 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water (to a total volume of approximately 1 liter) and extract with diethyl ether (3 x 200 mL).[3]
-
Combine the organic extracts and wash successively with water and a saturated aqueous sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(4-chlorophenoxy)nitrobenzene can be purified by recrystallization from a suitable solvent, such as ethanol.
Self-Validation: The successful synthesis of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Stage 2: Reduction of the Nitro Group to an Aniline
The second stage involves the reduction of the nitro group of the diaryl ether intermediate to an amine, yielding 4-(4-chlorophenoxy)aniline. This is a common and well-established transformation in organic synthesis, with several reliable methods available.
Reaction: Reduction of 4-(4-Chlorophenoxy)nitrobenzene
Caption: Reduction of the nitro intermediate to the corresponding aniline.
Mechanistic Considerations: Choice of Reducing Agent
Two of the most common and effective methods for the reduction of aromatic nitro compounds are catalytic hydrogenation and the use of a metal in acidic media.
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas.[4] The reaction proceeds via the stepwise reduction of the nitro group on the catalyst surface. This method is often clean and high-yielding, but requires specialized equipment for handling hydrogen gas.
-
Metal/Acid Reduction: The use of a metal, such as iron (Fe), in the presence of an acid, like hydrochloric acid (HCl), is a classic and robust method for nitro group reduction.[5] The reaction involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. This method is often preferred in a laboratory setting due to its operational simplicity.
Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)aniline (Fe/HCl Method)
Objective: To synthesize 4-(4-chlorophenoxy)aniline by the reduction of 4-(4-chlorophenoxy)nitrobenzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-Chlorophenoxy)nitrobenzene | 249.64 | (To be calculated based on the yield from Stage 1) | - |
| Iron powder | 55.85 | (Excess) | - |
| Concentrated Hydrochloric Acid | 36.46 | (Catalytic amount) | - |
| Ethanol | 46.07 | (Solvent) | - |
| Water | 18.02 | (Solvent) | - |
Procedure:
-
In a round-bottom flask, prepare a suspension of 4-(4-chlorophenoxy)nitrobenzene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a small amount of concentrated hydrochloric acid to initiate the reaction. The addition is exothermic.[6]
-
Continue refluxing for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the resulting aqueous residue between ethyl acetate and water. Basify the aqueous layer to a pH of 10 with a 6N sodium hydroxide solution.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-chlorophenoxy)aniline.[7]
Self-Validation: The identity and purity of 4-(4-chlorophenoxy)aniline can be confirmed by its melting point and spectroscopic data.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.
-
¹³C NMR: The spectrum will display the characteristic signals for the carbon atoms in the two aromatic rings and the carbon atom attached to the nitrogen.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, as well as C-O-C stretching of the diaryl ether and C-Cl stretching.[8]
Stage 3: Diazotization and Reduction to this compound
The final stage of the synthesis involves the conversion of the primary aromatic amine to a hydrazine. This is a two-step process: diazotization followed by reduction.
Reaction: Diazotization of 4-(4-Chlorophenoxy)aniline and Subsequent Reduction
Caption: The final two-step conversion to the target hydrazine hydrochloride.
Mechanistic Pathway: From Amine to Hydrazine
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) yields a diazonium salt.[9] The mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and the elimination of water lead to the formation of the stable diazonium ion.
-
Reduction of the Diazonium Salt: The diazonium salt can be reduced to the corresponding hydrazine using various reducing agents. Stannous chloride (SnCl₂) is a commonly used and effective reagent for this transformation.[10][11] The mechanism is believed to involve the transfer of electrons from Sn(II) to the diazonium ion, leading to the formation of a hydrazine derivative. Sodium sulfite is another viable reducing agent.[12]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-(4-chlorophenoxy)aniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-Chlorophenoxy)aniline | 219.67 | (To be calculated based on the yield from Stage 2) | - |
| Sodium Nitrite (NaNO₂) | 69.00 | (Slight excess) | - |
| Concentrated Hydrochloric Acid | 36.46 | (Excess) | - |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | (Excess) | - |
| Water | 18.02 | (Solvent) | - |
Procedure:
-
Diazotization:
-
Dissolve 4-(4-chlorophenoxy)aniline in concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with diethyl ether to remove any non-polar impurities.
-
Dry the product, this compound, under vacuum. The melting point of the final product is approximately 216 °C (with decomposition).[13]
-
Self-Validation: The final product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of high purity.[13]
-
¹H NMR and ¹³C NMR: The NMR spectra will confirm the presence of all the expected functional groups and the overall structure of the molecule.
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the N-H bonds of the hydrazine, the C-O-C ether linkage, and the C-Cl bond.
Summary of Synthetic Pathway and Key Parameters
The following table summarizes the key transformations and typical yields for the synthesis of this compound.
| Stage | Reaction | Key Reagents | Typical Yield |
| 1 | Ullmann Condensation | 4-Fluoronitrobenzene, 4-Chlorophenol, K₂CO₃, Cu catalyst | Good to Excellent |
| 2 | Nitro Group Reduction | Fe/HCl or H₂/Pd-C | High |
| 3 | Diazotization & Reduction | NaNO₂/HCl, SnCl₂ | High |
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on a solid foundation of classical organic reactions. By carefully controlling the reaction conditions and understanding the underlying mechanisms of the Ullmann condensation, nitro group reduction, and diazotization/reduction sequence, researchers can reliably produce this valuable intermediate. The protocols and insights provided in this guide are intended to serve as a robust starting point for laboratory synthesis and process development, empowering scientists to confidently navigate the synthesis of this important chemical building block.
References
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Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
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Diazonium compound. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Retrieved from [Link]
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[Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. (n.d.). ResearchGate. Retrieved from [Link]
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Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. Retrieved from [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. Retrieved from [Link]
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Does this reduction mechanism of an diazonium via stannic chloride sense? [closed]. (2016, June 10). Chemistry Stack Exchange. Retrieved from [Link]
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas. (2021, September 30). RSC Publishing. Retrieved from [Link]
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2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. (2009, November 25). Globe Thesis. Retrieved from [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS No. 849021-09-6). This document is intended for professionals in research and drug development, offering insights into the utility of this compound as a chemical intermediate.
Introduction
This compound is a substituted aromatic hydrazine salt. Hydrazine derivatives are a critical class of compounds in organic synthesis, serving as versatile building blocks for a wide array of heterocyclic systems. The incorporation of a 4-chlorophenoxy moiety into the phenylhydrazine backbone imparts specific steric and electronic properties that can be exploited in the design of novel molecules, particularly in the realm of medicinal chemistry. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known information and provides expert insights based on analogous structures and established chemical principles.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some of these properties are derived from data for structurally related compounds due to the limited availability of specific experimental values for the title compound.
| Property | Value | Source(s) |
| CAS Number | 849021-09-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 271.15 g/mol | [2] |
| Appearance | Off-white solid (inferred) | Commercial Supplier Data |
| Melting Point | 206-208 °C (decomposes) | [2] |
| Solubility | Soluble in hot water and methanol (inferred from related compounds).[3][4] | Inferred from related compounds |
| pKa | Not experimentally determined. Estimated to be similar to other phenylhydrazine hydrochlorides. | |
| LogP | Not experimentally determined. The presence of the lipophilic chlorophenoxy group suggests a higher LogP compared to unsubstituted phenylhydrazine. |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely commence with 4-(4-chlorophenoxy)aniline, which undergoes diazotization using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite.[6]
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (General Procedure)
The following is a generalized protocol based on the synthesis of structurally similar alkoxy- and aryloxyphenylhydrazines.[7][8] Note: This procedure has not been optimized for this compound and should be adapted and optimized by the end-user.
Step 1: Diazotization of 4-(4-Chlorophenoxy)aniline
-
In a reaction vessel equipped with a stirrer and thermometer, suspend 4-(4-chlorophenoxy)aniline in dilute hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction for the complete consumption of the starting aniline and the formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid).
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the reduction is complete (monitor by an appropriate method, such as TLC).
-
The product, this compound, is expected to precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Development
Substituted phenylhydrazines are cornerstone reagents in the synthesis of indole-containing compounds via the Fischer indole synthesis.[4] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.
The Fischer Indole Synthesis: A Powerful Tool
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[9][10] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring system.[4]
Diagram: The Fischer Indole Synthesis
Caption: General scheme of the Fischer indole synthesis.
The 4-(4-chlorophenoxy) substituent in the title compound can influence the electronic and steric properties of the resulting indole, potentially leading to novel pharmacological activities. This makes this compound a valuable building block for generating libraries of indole derivatives for drug screening.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings, with splitting patterns indicative of their substitution. The protons of the hydrazine moiety would likely appear as broad signals.
-
¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, with the carbon atoms attached to oxygen and chlorine showing characteristic chemical shifts.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group, C-O-C stretching of the ether linkage, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (after loss of HCl) and a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
Detailed toxicological data for this compound are not available. However, phenylhydrazine and its derivatives are generally considered to be toxic and should be handled with appropriate safety precautions.[11][12]
-
General Hazards: Phenylhydrazines can be toxic if swallowed, in contact with skin, or if inhaled.[13] They may cause skin and eye irritation, and some are suspected of causing genetic defects and cancer.[13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its structural features make it a promising precursor for the synthesis of novel indole derivatives and other heterocyclic compounds of potential interest in drug discovery. While a lack of comprehensive publicly available data necessitates careful experimental design and characterization by the end-user, the established chemistry of phenylhydrazines provides a solid foundation for its application in synthetic organic and medicinal chemistry.
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Part 1: 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS 849021-09-6)
An In-depth Technical Guide to Phenylhydrazine Derivatives
Disclaimer: Initial research for "4-(4-Chlorophenoxy)phenylhydrazine hydrochloride" (CAS 849021-09-6) revealed limited publicly available technical data beyond basic physicochemical properties and safety information from chemical suppliers. Due to this scarcity of in-depth information, this guide has been structured to provide all available data on the requested compound, followed by a comprehensive technical overview of the closely related and more extensively documented compound, 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7). The similarity in nomenclature suggests a potential for confusion between these two distinct chemical entities.
This section provides the available technical data for the specifically requested compound.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 849021-09-6 | [1][2][3][4][5] |
| Molecular Formula | C12H11ClN2O.ClH or C12H12Cl2N2O | [1][2] |
| Molecular Weight | 271.15 g/mol | [2][3] |
| Melting Point | 206-208 °C (decomposes) | [1][2] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | Ambient Temperature | [1] |
| InChI Key | RZATYTZYCPATNG-UHFFFAOYSA-N | [1] |
Safety Information
The safety information for this compound is summarized from supplier safety data sheets.
| Hazard Category | GHS Hazard Statements | Precautionary Codes | Signal Word |
| Health Hazards | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P260, P271, P280 | Warning |
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
Commercial Availability
This compound is available from several chemical suppliers, including Sigma-Aldrich, Apollo Scientific Ltd, Oakwood Chemical, and Matrix Scientific.[1][2][5]
Part 2: An In-Depth Technical Guide to 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7)
This section provides a comprehensive overview of the more thoroughly documented 4-Chlorophenylhydrazine hydrochloride.
Introduction
4-Chlorophenylhydrazine hydrochloride is a versatile chemical intermediate widely used in organic synthesis.[6] Its utility spans various industries, including pharmaceuticals, agrochemicals, and dye manufacturing.[7] The presence of the hydrazine functional group and the chlorophenyl structure imparts a high degree of reactivity, making it a valuable building block for complex organic molecules.[6] It is a key precursor in the synthesis of heterocyclic compounds, such as pyrazole and indole derivatives, which are prevalent in many biologically active compounds.[7]
Physicochemical Properties
The key physicochemical properties of 4-Chlorophenylhydrazine hydrochloride are presented below.
| Property | Value | Source |
| CAS Number | 1073-70-7 | [6][7][8] |
| Molecular Formula | C6H7ClN2·HCl or C6H8Cl2N2 | [6][8][9] |
| Molecular Weight | 179.05 g/mol | [6][9][10] |
| Melting Point | 210-218 °C | [6] |
| Appearance | White to red powder / Off-white to light yellow crystalline powder | [6][11] |
| Purity | ≥ 98% (HPLC) | [6][12] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [6][10][13] |
| Solubility | 5% clear solution in water. | [11] |
Synthesis Methodologies
The synthesis of 4-Chlorophenylhydrazine hydrochloride typically involves the diazotization of 4-chloroaniline followed by a reduction step.[14] While traditional methods have drawbacks such as difficult-to-control reactions and the formation of by-products, newer methods offer higher yields and purity with improved safety profiles.[14]
This protocol is based on a method that provides high yield and purity and is more environmentally friendly.[14]
Step 1: Diazotization
-
Combine 15g of p-chloroaniline, 30g of concentrated hydrochloric acid (15% mass fraction), and 45g of water in a reaction vessel.
-
Cool the mixture to -5°C.
-
Slowly add 22.5g of a sodium nitrite solution (20% mass fraction) over 30 minutes.
-
Maintain the temperature for an additional 24 minutes to yield the diazonium salt solution (Substance A).[14]
Step 2: Catalytic Hydrogenation
-
Transfer the diazonium salt solution (Substance A) to a suitable hydrogenation reactor.
-
Add a 2% ruthenium on charcoal catalyst. The mass ratio of the catalyst to the initial p-chloroaniline should be 0.05:1.
-
Purge the reactor twice with nitrogen, followed by two purges with hydrogen gas.
-
Pressurize the reactor to 0.5 MPa with hydrogen.
-
Heat the reaction mixture to 25°C and maintain this temperature for 3 hours with stirring.[14]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Dry the resulting solid at 100°C to obtain the final product, 4-Chlorophenylhydrazine hydrochloride.[14] This method has a reported yield of 96.1% and a purity of 99.5%.[14]
Caption: Workflow for the synthesis of 4-Chlorophenylhydrazine hydrochloride.
Applications in Research and Industry
4-Chlorophenylhydrazine hydrochloride's reactivity makes it a crucial intermediate in several fields.
-
Pharmaceutical Development: It is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[7] It is particularly important for creating heterocyclic compounds like pyrazole derivatives, which exhibit a range of biological activities, including anticancer and anti-inflammatory properties.[7] It is also used as an intermediate for various APIs, including in the synthesis of Ethyl 5-Chloro-2-indolecarboxylate and 5-Chloroindole-2-carboxylic acid.[15]
-
Agrochemicals: This compound serves as an intermediate in the production of certain pesticides and fungicides.[6][7]
-
Dye Manufacturing: It is used in the synthesis of certain dyes and pigments.[7]
-
Analytical Chemistry: It can be employed in analytical techniques like spectrophotometry for the detection and quantification of various compounds.[6]
-
Biochemical Research: It is utilized in studies of enzyme inhibition and protein interactions.[6]
Caption: Applications of 4-Chlorophenylhydrazine hydrochloride.
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 4-Chlorophenylhydrazine hydrochloride and for detecting and quantifying impurities such as positional isomers.[16] A validated reverse-phase HPLC (RP-HPLC) method can be used for quality control.[16]
-
Spectroscopic Data:
Safety and Handling
4-Chlorophenylhydrazine hydrochloride is a hazardous substance and requires careful handling.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin and Eye Irritation: Causes skin and eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Carcinogenicity: Phenylhydrazine and its derivatives are considered potential occupational carcinogens.[17]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.[10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid the formation of dust and aerosols.[10] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[10][13]
Caption: Safety workflow for handling 4-Chlorophenylhydrazine hydrochloride.
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4-Chlorophenylhydrazine HCl: Applications in Research and Industry. (URL: [Link])
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MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. (URL: [Link])
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[4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride - Oakwood Chemical. (URL: [Link])
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth spectroscopic analysis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a key intermediate in organic synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a foundational reference for the unambiguous identification and utilization of this compound.
Introduction: The Significance of Spectroscopic Characterization
This compound is a substituted diaryl ether hydrazine derivative. Its structural complexity, featuring two aromatic rings linked by an ether oxygen and a hydrazine hydrochloride moiety, necessitates a multi-faceted analytical approach for unequivocal characterization. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of the molecule's atomic-level structure, functional groups, and fragmentation patterns, which are critical for quality control, reaction monitoring, and understanding its chemical reactivity. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for this compound, offering field-proven insights for its application in research and development.
Molecular Structure and Predicted Spectral Features
The molecular structure of this compound dictates its unique spectral fingerprint. The presence of two distinct aromatic rings, an ether linkage, and a protonated hydrazine group gives rise to a series of predictable signals in its NMR, IR, and MS spectra.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for this compound, the following analysis is a prediction based on the known spectral data of its structural analogs, 4-phenoxyaniline and 4-(4-chlorophenoxy)aniline.[1][2][3]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazine group.
Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The ¹H NMR spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Figure 2: Workflow for ¹H NMR data acquisition and analysis.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | br s | 3H | -NH₃⁺ | The protons on the positively charged nitrogen of the hydrazine hydrochloride are expected to be deshielded and appear as a broad singlet due to rapid exchange and quadrupolar broadening. |
| ~7.3-7.4 | d | 2H | Ar-H (ortho to -Cl) | Protons on the chlorophenoxy ring ortho to the chlorine atom are expected to be deshielded and appear as a doublet. |
| ~7.0-7.1 | d | 2H | Ar-H (meta to -Cl) | Protons on the chlorophenoxy ring meta to the chlorine atom will be slightly more shielded and appear as a doublet. |
| ~6.9-7.0 | d | 2H | Ar-H (ortho to -O) | Protons on the phenyl ring ortho to the ether oxygen are influenced by its electron-donating nature and will appear as a doublet. |
| ~6.8-6.9 | d | 2H | Ar-H (ortho to -NHNH₃⁺) | Protons on the phenyl ring ortho to the hydrazine group will be deshielded and appear as a doublet. |
Note: Chemical shifts are approximate and coupling constants are expected to be in the range of 8-9 Hz for ortho-coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | Ar-C (C-O, chlorophenoxy) | The carbon attached to the ether oxygen on the chlorophenoxy ring is expected to be deshielded. |
| ~150 | Ar-C (C-O, phenyl) | The carbon attached to the ether oxygen on the phenylhydrazine ring will also be deshielded. |
| ~145 | Ar-C (C-NHNH₃⁺) | The carbon attached to the hydrazine group will be significantly deshielded. |
| ~130 | Ar-C (C-Cl) | The carbon bearing the chlorine atom will be deshielded. |
| ~129 | Ar-CH (chlorophenoxy) | Aromatic CH carbons of the chlorophenoxy ring. |
| ~124 | Ar-CH (phenyl) | Aromatic CH carbons of the phenylhydrazine ring. |
| ~120 | Ar-CH (ortho to -O, phenyl) | Carbons ortho to the ether oxygen on the phenylhydrazine ring will be shielded. |
| ~118 | Ar-CH (ortho to -O, chlorophenoxy) | Carbons ortho to the ether oxygen on the chlorophenoxy ring will be shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3400 | Strong, broad | N-H stretching | The N-H stretches of the -NH₃⁺ group are expected to be strong and broad due to hydrogen bonding. |
| 3000-3100 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations of C-H bonds on the aromatic rings. |
| 1580-1610 | Strong | C=C stretching (aromatic) | Vibrations of the carbon-carbon double bonds within the aromatic rings. |
| 1230-1270 | Strong | Aryl-O-Aryl asymmetric stretching | The C-O-C ether linkage will show a strong, characteristic asymmetric stretching band. |
| 1080-1120 | Medium | C-N stretching | Stretching vibration of the carbon-nitrogen bond. |
| 1000-1040 | Strong | C-Cl stretching | The carbon-chlorine bond will exhibit a strong stretching vibration. |
This predicted data is supported by the known IR spectra of 4-phenoxyaniline and 4-(4-chlorophenoxy)aniline which show characteristic peaks for the aromatic C-H, C=C, and C-O-C stretching vibrations.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: The mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol and infused into the ion source.
Figure 3: Predicted major fragmentation pathway for 4-(4-Chlorophenoxy)phenylhydrazine.
Predicted MS Data:
| m/z | Ion | Rationale |
| 251.07 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₂H₁₁ClN₂O). |
| 219.05 | [C₁₂H₁₀ClNO]⁺ | Loss of ammonia (NH₃) from the protonated molecular ion. This is a common fragmentation for protonated hydrazines. |
| 111.00 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation, resulting from the cleavage of the ether bond. |
| 93.03 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy cation, also resulting from the cleavage of the ether bond. |
The predicted molecular ion for the free base is consistent with the mass spectral data of 4-phenoxyaniline, which shows a molecular ion at m/z 185.22.[3]
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on established principles and data from analogous structures, provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data offer a detailed molecular fingerprint that is invaluable for researchers in the fields of organic synthesis and drug discovery. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity and enabling the confident application of this important chemical intermediate.
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An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS No. 849021-09-6) is a key chemical intermediate with significant potential in pharmaceutical synthesis. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance. This technical guide provides an in-depth analysis of these critical parameters. Due to the limited availability of specific experimental data in public literature, this document synthesizes foundational chemical principles with field-proven methodologies to offer a predictive and practical framework for laboratory investigation. We will explore the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and outline a comprehensive strategy for assessing its stability under forced degradation conditions as mandated by international guidelines.
Introduction: The Significance of a Well-Characterized Intermediate
In the landscape of drug discovery and development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous scientific investigation. The intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are no exception. The physical and chemical robustness of an intermediate like this compound directly impacts the efficiency of synthesis, the purity of the final API, and the overall safety and efficacy of the drug product.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them. By understanding the "why" behind the "how," researchers can troubleshoot more effectively and adapt these methodologies to their specific needs.
Physicochemical Properties: A Snapshot
A foundational understanding of the intrinsic properties of this compound is essential for any subsequent experimental design.
| Property | Data | Source |
| CAS Number | 849021-09-6 | [1] |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 271.15 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 206-208 °C (decomposes) | [3][4] |
| Storage | Room temperature | [2] |
The hydrochloride salt form of this molecule suggests an increased propensity for solubility in polar solvents, particularly water, compared to its free base. The presence of the chlorophenoxy and phenyl rings imparts significant hydrophobicity, which will influence its solubility in organic solvents.
Solubility Profile: From Theory to Practice
The solubility of an intermediate is a critical factor in reaction kinetics, purification strategies (such as crystallization), and formulation development. While specific quantitative data for this compound is not widely published, we can infer its likely behavior and provide a robust protocol for its determination. A related compound, 4-Chloro Phenyl Hydrazine Hydrochloride, is soluble in water at 50 g/L at 20°C and also soluble in methanol, which suggests a starting point for solvent selection.[5][6]
Theoretical Considerations
The molecule's structure, a hydrochloride salt of a substituted phenylhydrazine, suggests a classic hydrophilic/hydrophobic balance. The hydrazine hydrochloride group is polar and will readily interact with protic solvents like water and alcohols through hydrogen bonding and ion-dipole interactions. Conversely, the two aromatic rings (one with a chloro-substituent and an ether linkage) contribute to its lipophilic character, enhancing solubility in non-polar organic solvents.
Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the gold standard for determining thermodynamic solubility. It is a self-validating system because it measures the concentration of the solute in a saturated solution at equilibrium.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, toluene).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtrate to a suitable concentration and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
Data Presentation
The experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| Toluene | 25 | To be determined |
Stability Assessment and Forced Degradation Studies
Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or storage. Forced degradation (stress testing) is a systematic way to accelerate this process and is a regulatory requirement for the development of stability-indicating analytical methods.
The Rationale for Forced Degradation
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and pathways. This information is invaluable for developing an analytical method that can separate the intact compound from its degradants, thus ensuring the method is "stability-indicating."
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Recommended Forced Degradation Protocols
The following protocols are based on general industry practices and ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.
a) Hydrolytic Degradation:
-
Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 6, 24 hours).
-
Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a defined period.
-
Neutral: Dissolve the compound in purified water and heat at 60°C for a defined period.
b) Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a defined period.
c) Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Prepare a solution of the compound in a suitable solvent and heat it.
d) Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same conditions to differentiate between thermal and photolytic degradation.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized:
-
Oxidation of the Hydrazine Moiety: The hydrazine group is susceptible to oxidation, which could lead to the formation of a diazonium species, potentially followed by substitution or elimination reactions.
-
Hydrolysis of the Ether Linkage: Under harsh acidic or basic conditions, the ether bond connecting the two aromatic rings could be cleaved, leading to the formation of 4-chlorophenol and a hydroquinone derivative.
-
Reactions involving the Phenyl Rings: While less likely under mild conditions, electrophilic or nucleophilic substitution on the aromatic rings could occur under more extreme stress.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all process-related impurities and degradation products.
Method Development Strategy
A systematic approach to method development is crucial for efficiency and success.
Caption: Systematic Approach to HPLC Method Development.
a) Column Selection: A reversed-phase C18 column is a good starting point due to its versatility. If co-elution occurs, alternative stationary phases such as a phenyl or a cyano column should be evaluated.
b) Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is typically used. Screening different pH values of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds.
c) Detection: UV detection is suitable for this compound due to the presence of chromophoric aromatic rings. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
A Self-Validating System: Specificity
The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by spiking the drug substance with its known impurities and degradation products (from forced degradation studies) and showing that all peaks are well-resolved.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and protocols outlined here offer a robust starting point for any research or development program. The key to success lies in meticulous experimental execution and a thorough understanding of the underlying chemical principles.
For drug development professionals, the generation of this data is not merely a research exercise but a critical step in building a comprehensive data package for regulatory submissions. Future work should focus on the empirical determination of the properties discussed herein and the full structural elucidation of any significant degradation products.
References
This section will be populated with the specific references used to support the claims made in the guide, including peer-reviewed articles, regulatory guidelines, and chemical supplier data sheets.
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A Technical Guide to the Safe Handling of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride and Related Analogs
This document provides a comprehensive safety overview for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is critical to note that detailed safety and toxicological data for this specific molecule are not extensively published. Therefore, this guide synthesizes information from the Safety Data Sheets (SDS) of structurally similar compounds, primarily 4-chlorophenylhydrazine hydrochloride and phenylhydrazine hydrochloride, to construct a robust and cautious safety profile. The core hazards are anticipated to derive from the phenylhydrazine moiety, a class of compounds known for its toxicological risks. A substance-specific risk assessment is imperative before any handling.
Core Hazard Profile and Classification
The primary health risks associated with phenylhydrazine derivatives stem from their high acute toxicity, potential for skin sensitization, and concerns regarding long-term exposure, including suspected mutagenicity and carcinogenicity.[1][2][3] Based on analog data, this compound is classified as hazardous.
The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2][3] |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (blood, liver, kidneys) through prolonged or repeated exposure.[1][3][5] |
The signal word for this compound is Warning [4][6] or Danger , depending on the concentration and specific GHS classification applied.[7]
The Hierarchy of Controls: A Mandate for Safe Operation
Before any personal protective equipment is selected, a systematic approach to hazard mitigation must be implemented. The "Hierarchy of Controls" is a foundational principle in laboratory safety, prioritizing the most effective control measures. The application of this hierarchy is not optional; it is essential for ensuring researcher safety.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
-
Causality in Application:
-
Substitution: The most practical step at the top of the hierarchy for this topic. If a synthetic route can be modified to use a less toxic hydrazine derivative, this should be the primary consideration.
-
Engineering Controls: If substitution is not possible, containment is paramount. All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5][8]
-
Administrative Controls: This involves establishing strict standard operating procedures (SOPs), designating specific areas for handling, and providing comprehensive training on the risks and emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with, not in place of, the higher-level controls.
-
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.
| Body Part | Protection Required | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use. | Prevents skin contact. Proper glove removal technique must be used to avoid cross-contamination.[4] Contaminated gloves must be disposed of as hazardous waste. |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5][6][8] | Protects against splashes and airborne dust particles. |
| Body | Laboratory coat. | Standard lab attire. | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher levels, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[4][8] | Required if dust formation cannot be fully controlled or during spill cleanup. Use should be based on a formal risk assessment. |
Safe Handling, Storage, and Disposal Workflows
A. Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the solid this compound into the weigh boat. Avoid creating dust.[5][8]
-
Transfer: Transfer the weighed solid into the reaction vessel, which is also inside the fume hood.
-
Cleaning: Gently clean the spatula and weighing area with a solvent-moistened wipe (e.g., ethanol) to collect any residual dust. Dispose of the wipe as hazardous waste.
-
Storage: Tightly close the main container.[6] The compound is likely sensitive to air and light, so storing under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.[5][8]
B. Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][6]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[1][8]
-
Container: Keep the container tightly closed and protected from light and air.[2][5][8]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[2][8]
C. Waste Disposal
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Do not allow the product to enter drains.[4][8]
Emergency Response and First Aid
Rapid and correct response to an exposure is critical. The following workflow should be followed.
Caption: A streamlined workflow for responding to a chemical exposure incident.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8] |
| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[6][8] Seek immediate medical attention.[1][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Call a physician or poison control center immediately.[6][8] |
Note to Physician: Treat symptomatically.[6] Exposure may cause methemoglobinemia, which is characterized by chocolate-brown colored blood and cyanosis (bluish skin).[5]
Toxicological Insights from Analogs
While specific data for this compound is lacking, the toxicological properties of the phenylhydrazine class are well-documented.
-
Mechanism of Toxicity: Phenylhydrazines are known to induce hemolytic anemia and can be metabolized to reactive intermediates that can damage cellular macromolecules.
-
Target Organs: The primary target organs are the blood, liver, and kidneys.[5][8]
-
Carcinogenicity: Phenylhydrazine and some of its derivatives are considered potential carcinogens by agencies like NIOSH.[2] No component is listed by IARC as a probable, possible or confirmed human carcinogen at levels >= 0.1%, but this does not preclude risk.[4] Animal studies have indicated a cancer risk.[1][5]
-
Mutagenicity: Laboratory experiments on related compounds have resulted in mutagenic effects, indicating a potential to cause genetic defects.[3][5]
Given these significant risks, exposure should be minimized at all times, and the compound should be handled as a potential human carcinogen and mutagen.
References
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MSDS of 4-chlorophenylhydrazine hydrochloride . Capot Chemical. 4
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SAFETY DATA SHEET - Phenylhydrazine hydrochloride . Fisher Scientific. 8
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MATERIAL SAFETY DATA SHEET - Phenylhydrazine hydrochloride . LASEC. 1
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Safety Data Sheet - Phenylhydrazine Hydrochloride . Ricca Chemical Company. 2
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SAFETY DATA SHEET - Phenylhydrazine . Sigma-Aldrich. 3
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SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylhydrazine hydrochloride . Fisher Scientific. 9
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Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+% . Cole-Parmer. 5
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4-Chlorophenylhydrazine Hydrochloride Product Information . Tokyo Chemical Industry (India) Pvt. Ltd.
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[4-(4-CHLOROPHENOXY)PHENYL]HYDRAZINEHYDROCHLORIDE Product Description . ChemicalBook. 11
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(4-Chlorophenyl)hydrazine GHS Classification . PubChem, NIH. 7
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handling and storage precautions for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
An In-depth Technical Guide for the Safe Handling and Storage of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Introduction
This compound is a versatile chemical intermediate widely employed in pharmaceutical research and organic synthesis.[1] Its utility as a building block for creating bioactive molecules, including potential anti-cancer and antimicrobial agents, makes it a valuable compound in drug development and discovery.[1] However, its chemical structure, incorporating both a hydrazine moiety and a chlorophenoxy group, necessitates a robust and informed approach to its handling and storage. The hydrazine functional group is associated with potential reactivity and toxicity, while chlorophenoxy compounds can exhibit their own distinct toxicological profiles.[2][3]
This guide provides a comprehensive overview of the essential precautions for researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from authoritative safety data sheets and toxicological literature to ensure a self-validating system of laboratory safety. The core principle is not merely adherence to rules, but a deep understanding of the causality behind each procedural step.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The risk profile of this compound is derived from its constituent parts: the phenylhydrazine hydrochloride core and the chlorophenoxy substituent.
Toxicological Profile
The compound is classified as acutely toxic and harmful if swallowed, in contact with skin, or inhaled.[4][5][6] The primary health hazards are summarized below.
| Hazard Class | GHS Classification | Key Effects and Symptoms | Authoritative Sources |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. May cause nausea, vomiting, and abdominal pain.[4][7] | [4][5] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. Can cause skin irritation, redness, and potential dermatitis with repeated exposure.[4][5][8] Phenylhydrazines are known skin sensitizers. | [4][6] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled as a dust. May cause irritation to the respiratory tract, coughing, and shortness of breath.[4][9] | [4][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact can lead to more severe effects.[5][6] | [5][6] |
| Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage.[5][6] | [5][6] |
| Chronic Effects | Suspected Mutagen/Carcinogen | Phenylhydrazine and its derivatives are suspected of causing genetic defects and may cause cancer.[8][10][11][12] The chlorophenoxy group is associated with neurotoxic and myopathic effects.[2] | [2][11] |
Physicochemical & Reactivity Hazards
Beyond its biological toxicity, the physical nature of the compound presents handling challenges.
-
Hygroscopic Nature : The compound readily absorbs moisture from the air.[4][13] This can lead to degradation of the material and alter its physical properties, making accurate weighing difficult.
-
Air and Light Sensitivity : Like many hydrazine derivatives, it may be sensitive to air and light, potentially oxidizing and changing color from off-white to red or yellow upon exposure, which indicates degradation.[13][14]
-
Combustibility : While not highly flammable, it is a combustible solid. In the event of a fire, it can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[5][6][15][16]
-
Incompatibility : It is crucial to avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or hazardous reactions.[4][15][16]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, beginning with engineering controls and supplemented by appropriate PPE.
Primary Engineering Controls
All handling of this compound, especially the manipulation of the solid powder, must be conducted within a certified chemical fume hood.[3][15][16][17][18][19] The fume hood provides critical protection by drawing dust and vapors away from the operator's breathing zone. The facility must also be equipped with an accessible eyewash station and a safety shower.[18][20][21]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the task and the associated risk of exposure. The following table outlines the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical-resistant gloves (Nitrile, Neoprene).[17][20] | Safety glasses with side-shields.[4] | Standard lab coat. | Not required if container is sealed. |
| Weighing Solid | Double-gloving with chemical-resistant gloves is recommended. | Chemical safety goggles.[17][18] | Standard lab coat. | Required only if fume hood is not available or malfunctioning. Use a NIOSH-approved respirator with P95 or P100 particle filters.[4] |
| Preparing Solutions | Chemical-resistant gloves (Nitrile, Neoprene).[17][20] | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[3][17] | Chemical-resistant apron over a lab coat. | Not required when working in a fume hood. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Chemical safety goggles and a full-face shield.[17] | Chemical-resistant coveralls or suit.[22] | A NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas/particulate) is mandatory.[4][6] |
Section 3: Standard Operating Procedures (SOPs)
The following protocols provide step-by-step guidance for common laboratory manipulations. These should be adapted to specific experimental contexts and incorporated into institutional Chemical Hygiene Plans.
SOP for Weighing and Handling Solid Compound
-
Preparation : Don all required PPE (gloves, goggles, lab coat) before entering the designated work area.
-
Engineering Control : Perform all operations inside a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Handling : Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Closure : Immediately and tightly cap the source container after dispensing.
-
Cleanup : Carefully wipe the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol) to remove residual dust. Dispose of the cloth and any contaminated liners as hazardous waste.
-
Post-Handling : Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4][6]
SOP for Emergency Spill Response (Solid Material, <5g)
-
Alert & Evacuate : Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the area.
-
Restrict Access : Secure the area to prevent unauthorized entry.
-
Don PPE : Wear appropriate spill-response PPE, including a respirator, heavy-duty gloves, goggles, and a face shield.[17]
-
Containment : Do NOT use water. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5]
-
Cleanup : Carefully sweep the mixture into a designated, labeled hazardous waste container.[4][6] Avoid creating dust.
-
Decontamination : Decontaminate the spill area using a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Reporting : Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
SOP for Waste Disposal
-
Segregation : All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.[20]
-
Labeling : Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[20]
-
Storage : Store waste containers in a designated, secure satellite accumulation area with secondary containment.
-
Disposal : Arrange for pickup and disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][6] Do not discharge any waste containing this chemical into drains or the environment.[4][10][18]
Section 4: Storage & Stability
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
Optimal Storage Conditions
-
Location : Store in a cool, dry, and well-ventilated area away from general laboratory traffic.[4][6][15] The substance should be stored in a locked cabinet or an area with restricted access.[10][11][13]
-
Container : Keep the container tightly closed to prevent moisture absorption and air exposure.[4][13][15]
-
Atmosphere : For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[4][13][20] This prevents oxidative degradation.
-
Temperature : Store at recommended temperatures, often specified as cool or refrigerated (0-8°C), to minimize degradation.[1][4]
Material Compatibility and Segregation
-
Segregation : Isolate the compound from all incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][15][16][20]
-
Container Materials : Use the original manufacturer's container. If transferring, ensure the new container is made of a compatible material (e.g., glass) and is properly labeled.
Section 5: Visualization of the Safety Workflow
The following diagram illustrates the logical flow for handling this compound from receipt to disposal, emphasizing critical control points.
Caption: Logical workflow for the safe handling of this compound.
References
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Roberts, D. M., & Buckley, N. A. (2007). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 45(1), 1-12. [Link]
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Olson, K. R. (Ed.). (2012). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose (7th ed.). AccessMedicine. [Link]
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A Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
Foreword: Charting a Course for Investigation
To the dedicated researcher, scientist, and drug development professional, this document serves as a technical guide into the prospective biological landscape of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. It is important to establish from the outset that while this compound is a known and valuable intermediate in organic synthesis, its intrinsic biological activities are not yet extensively documented in publicly available literature.[1][2] Therefore, this guide is structured as a forward-looking exploration, a whitepaper designed to illuminate the most promising avenues of research based on the well-documented activities of its structural analogs and derivatives. Our objective is to provide a scientifically rigorous framework for investigation, complete with the rationale behind experimental choices and detailed protocols to empower your research endeavors.
Introduction to this compound: A Molecule of Latent Potential
This compound is a substituted phenylhydrazine, a class of compounds recognized for its versatile reactivity and presence in a multitude of biologically active molecules. The core structure, featuring a phenylhydrazine moiety linked to a 4-chlorophenoxy group, presents several key features that suggest a predisposition for biological interaction:
-
The Hydrazine Moiety (-NHNH2): This functional group is a cornerstone of many pharmaceuticals and is known to participate in various biological interactions, including enzyme inhibition and the formation of hydrazones with potent bioactivities.[3][4]
-
The Chlorophenoxy Group: The presence of a halogenated aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and ability to engage in halogen bonding, all of which can enhance biological activity and target engagement.
-
Structural Similarity to Known Bioactive Agents: The broader family of phenylhydrazines and their derivatives, particularly hydrazones, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial and anticancer properties.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
This confluence of structural alerts provides a strong impetus for a thorough investigation into the biological potential of this compound.
Prospective Biological Activities: A Hypothesis-Driven Approach
Based on the established activities of structurally related compounds, we can hypothesize several key biological activities for this compound. This section will delve into these potential activities, the rationale for their consideration, and the experimental workflows to validate them.
Potential Antimicrobial Activity
The prevalence of hydrazone derivatives exhibiting significant antibacterial and antifungal activity makes this a primary area of investigation.[8][13][14] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
The core phenylhydrazine structure can be considered a pharmacophore that, when combined with various substituents, leads to potent antimicrobial agents. The 4-chlorophenoxy moiety in our target compound may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.
A systematic approach to evaluating the antimicrobial potential of this compound is crucial. The following workflow provides a comprehensive screening cascade.
Caption: Workflow for antimicrobial activity screening.
Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Evenly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) with the microbial suspension.
-
Application of Compound: Impregnate sterile filter paper discs (6 mm diameter) with a defined concentration of this compound solution. A solvent control (DMSO) disc must be included.
-
Incubation: Place the discs on the inoculated agar surface and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each disc.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Potential Anticancer Activity
Numerous derivatives of phenylhydrazine, including hydrazones and pyrazoles, have demonstrated significant cytotoxicity against various cancer cell lines.[11][15][18] The proposed mechanisms are diverse and can involve apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.
The structural motifs within this compound are present in known anticancer agents. The phenylhydrazine core can be a precursor to compounds that interact with DNA or inhibit enzymes crucial for cancer cell proliferation, such as kinases.[19]
A tiered approach is recommended to efficiently screen for and characterize the potential anticancer activity of the target compound.
Caption: Workflow for in vitro anticancer activity evaluation.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Enzyme Inhibitory Activity
Phenylhydrazine and its derivatives are known inhibitors of various enzymes, most notably monoamine oxidase (MAO).[3][4] The hydrazine functional group is key to this inhibitory activity.
The presence of the hydrazine moiety in this compound makes it a candidate for an enzyme inhibitor. Investigating its effect on enzymes like MAO could reveal potential applications in neuropharmacology.
Caption: Workflow for evaluating enzyme inhibitory activity.
Data Presentation and Interpretation
All quantitative data generated from the aforementioned experimental workflows should be meticulously documented and presented in a clear and concise manner.
Table 1: Hypothetical Antimicrobial Activity Data
| Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Table 2: Hypothetical Anticancer Activity Data
| Cancer Cell Line | GI50 (µM) after 48h |
| MCF-7 (Breast) | |
| HCT-116 (Colon) | |
| A549 (Lung) |
Concluding Remarks and Future Directions
This technical guide has outlined a rational, hypothesis-driven approach to exploring the potential biological activities of this compound. The proposed workflows and protocols provide a solid foundation for initiating a comprehensive investigation into its antimicrobial, anticancer, and enzyme inhibitory properties. While the current literature does not provide direct evidence of these activities, the extensive research on its structural analogs strongly suggests that this compound is a promising candidate for further study. The path forward requires rigorous experimental validation of these hypotheses. Should this compound demonstrate significant activity in any of these areas, further studies, including in vivo animal models and detailed mechanistic investigations, will be warranted to fully elucidate its therapeutic potential.
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An In-depth Technical Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
This guide provides a comprehensive technical overview of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (CAS No. 849021-09-6), a specialized chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its known properties, proposes a logical synthesis pathway, outlines robust analytical characterization methods, and explores its high-potential applications in medicinal chemistry. Given the niche nature of this compound, this guide bridges information gaps by applying established principles of organic chemistry and process development, reflecting a field-proven perspective on its utility.
Section 1: Core Compound Identity and Physicochemical Profile
This compound is a substituted phenylhydrazine derivative featuring a diaryl ether linkage. This structural combination is significant; the diaryl ether motif is a recognized "privileged scaffold" in medicinal chemistry, present in numerous bioactive compounds, while the phenylhydrazine group is a classical precursor for synthesizing nitrogen-containing heterocycles.[1][2][3]
The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications compared to its freebase form.[4]
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 849021-09-6 | |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O | |
| Molecular Weight | 271.15 g/mol | |
| Appearance | Off-white solid | N/A |
| Melting Point | 206-208 °C (decomposes) | N/A |
| Purity | ≥95% | N/A |
| GHS Pictogram | N/A | |
| Signal Word | Warning | N/A |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | N/A |
Note: Detailed hazard statement descriptions are provided in Section 5.
Section 2: Proposed Synthesis Pathway: A Rationale-Driven Approach
While specific, validated synthesis procedures for this exact molecule are not widely published, a robust and logical pathway can be designed based on fundamental organic chemistry transformations. The following multi-step synthesis is proposed, with each step selected for its reliability, scalability, and the logical construction of the target molecule from commercially available precursors.
The overall strategy involves three key stages:
-
Formation of the Diaryl Ether Core: Building the stable C-O-C linkage.
-
Installation of the Hydrazine Moiety: Converting an aniline precursor into the reactive hydrazine.
-
Salt Formation: Ensuring stability and ease of handling.
Caption: Proposed multi-stage synthesis of 4-(4-Chlorophenoxy)phenylhydrazine HCl.
Detailed Experimental Protocol (Proposed)
Step 2.1: Synthesis of 4-(4-Chlorophenoxy)nitrobenzene (Diaryl Ether Formation)
-
Causality: The Ullmann condensation or a nucleophilic aromatic substitution (SNAr) is the logical choice for forming the diaryl ether bond.[5][6] Using 1-fluoro-4-nitrobenzene is advantageous because the fluorine is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the para position. Potassium carbonate is a cost-effective base sufficient for deprotonating the phenol.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.) in dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The solid product precipitates. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
-
Step 2.2: Synthesis of 4-(4-Chlorophenoxy)aniline (Nitro Group Reduction)
-
Causality: The nitro group must be reduced to an amine to enable the subsequent diazotization. Catalytic hydrogenation (H₂/Pd-C) is a clean and high-yielding method. Alternatively, reduction with tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method for this transformation.[7]
-
Procedure (using SnCl₂):
-
Suspend 4-(4-chlorophenoxy)nitrobenzene (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O (3.0-4.0 eq.) in concentrated hydrochloric acid portion-wise, controlling the exotherm with an ice bath.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and carefully neutralize with a concentrated NaOH solution to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline.
-
Step 2.3: Synthesis of this compound (Diazotization and Reduction)
-
Causality: This is a standard two-step, one-pot sequence for converting anilines to phenylhydrazines.[8][9][10] The aniline is first converted to a diazonium salt at low temperature to prevent decomposition. This electrophilic intermediate is then immediately reduced to the hydrazine. Sodium sulfite or sodium dithionite are common and effective reducing agents for this purpose.[11][12] The final product is isolated as the hydrochloride salt directly from the acidic medium.
-
Procedure:
-
Dissolve 4-(4-chlorophenoxy)aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete diazotization.
-
In a separate flask, prepare a solution of sodium sulfite (2.5 eq.) in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat gently to 60-70 °C for 1-2 hours.
-
Add concentrated HCl to the warm solution to hydrolyze the intermediate and precipitate the product as its hydrochloride salt.
-
Cool the mixture, filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield this compound.
-
Section 3: Analytical Characterization and Quality Control
A self-validating process requires stringent in-process controls and final product characterization. The following workflow ensures the identity, purity, and integrity of the synthesized material.
Caption: A typical quality control workflow for a chemical intermediate.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' systems for both rings), broad signals for -NH- and -NH₂⁺ protons (exchangeable with D₂O). |
| ¹³C NMR | Signals corresponding to 10 unique aromatic carbons, including 4 quaternary carbons (C-Cl, C-O, C-N). |
| FT-IR (cm⁻¹) | ~3200-3400 (N-H stretching), ~1600 & ~1500 (Aromatic C=C stretching), ~1240 (Aryl C-O stretching), ~830 (para-disubstituted C-H bend). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the freebase (m/z ~235.06). Isotopic pattern for one chlorine atom should be visible. |
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay
-
Causality: Reverse-phase HPLC with UV detection is the industry-standard method for quantifying the purity of aromatic organic compounds. It separates the main component from starting materials, intermediates, and by-products based on polarity.
-
Procedure:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Section 4: Application in Drug Discovery: The Fischer Indole Synthesis
The primary value of this compound is as a sophisticated building block for creating complex molecules, particularly indole derivatives, via the Fischer indole synthesis.[13][14] This reaction is a cornerstone of medicinal chemistry, used to produce a vast array of pharmaceuticals, including anti-migraine drugs (triptans) and anti-inflammatory agents.[15][16]
The presence of the 4-(4-chlorophenoxy) substituent allows for the introduction of a large, lipophilic, and synthetically versatile group into the final indole structure, which can be critical for modulating pharmacological properties like target binding, selectivity, and metabolic stability.
Caption: Application of the title compound in the Fischer Indole Synthesis.
Section 5: Safety, Handling, and Storage
As a professional-grade chemical intermediate, this compound requires careful handling in a controlled laboratory environment.
-
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing. Do not breathe dust. [N/A]
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [N/A]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [N/A]
-
Wash hands thoroughly after handling. [N/A]
-
-
Conditions for Safe Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [N/A]
-
Keep the container tightly closed to prevent moisture absorption and degradation. [N/A]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow product to enter drains. [N/A]
-
Section 6: Conclusion
This compound stands as a valuable, albeit specialized, intermediate for advanced organic synthesis. Its unique structure, combining the reactive hydrazine functionality with the medicinally relevant diaryl ether scaffold, makes it a prime candidate for the construction of novel heterocyclic entities in drug discovery programs. While detailed literature on this specific molecule is sparse, its synthesis, characterization, and application can be confidently navigated through the application of fundamental, field-proven chemical principles. This guide provides the necessary framework for researchers to effectively utilize this compound as a strategic tool in the development of next-generation therapeutics.
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Gao, F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Request PDF. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]
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Ishii, H., et al. (1990). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin. [Link]
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Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. [Link]
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Rasayan Journal of Chemistry. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. [Link]
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Patsnap. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. [Link]
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4-(4-Chlorophenoxy)phenylhydrazine hydrochloride molecular structure and formula
An In-depth Technical Guide to 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
Introduction
This compound is a substituted phenylhydrazine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique bifunctional structure, featuring a hydrazine moiety and a chlorophenoxy group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Identity
The structural foundation of this compound consists of a phenylhydrazine core where the para-position of the phenyl ring is substituted with a 4-chlorophenoxy group. The hydrochloride salt form enhances its stability and solubility in certain solvents.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 849021-09-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [1][2][3] |
| Molecular Weight | 271.15 g/mol | [1][2][3] |
| Appearance | Off-white solid | [1] |
| Melting Point | 206-208 °C (decomposes) | [1][3] |
| Synonyms | [4-(4-Chlorophenoxy)phenyl]hydrazine, HCl; 4-Chloro-4'-hydrazinodiphenyl ether hydrochloride | [1][2] |
Synthesis and Manufacturing
The synthesis of hydrazine derivatives often involves multi-step chemical reactions. While specific synthesis details for this compound are not extensively published in peer-reviewed literature, a general and analogous approach for similar compounds involves the diazotization of a corresponding aniline precursor, followed by reduction.
A related compound, 4-Chlorophenylhydrazine hydrochloride, is typically synthesized from p-chloroaniline.[5] This process involves two main steps:
-
Diazotization: p-Chloroaniline is treated with a strong acid (like hydrochloric acid) and sodium nitrite at low temperatures (typically -5 to 0 °C) to form a diazonium salt.[5]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, such as sodium sulfite, followed by acid hydrolysis, or through catalytic hydrogenation using catalysts like ruthenium on carbon.[5][6][7]
This established methodology provides a reliable framework for the industrial production of phenylhydrazine derivatives. The use of catalytic hydrogenation is often favored as it can offer higher yields and purity, and is considered a more environmentally friendly approach.[5][6]
Caption: Generalized synthesis workflow for phenylhydrazine hydrochlorides.
Applications in Drug Development and Chemical Synthesis
This compound and its related analogs are crucial intermediates in the pharmaceutical and chemical industries. Their utility stems from the reactivity of the hydrazine group, which readily participates in reactions to form various heterocyclic systems.
-
Pharmaceutical Intermediates: Phenylhydrazines are foundational in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[8][9][10] They are key precursors for creating heterocyclic compounds like pyrazoles and indoles, which are present in many drugs.[8] These resulting compounds have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[8][11] For instance, the related compound 4-Chlorophenylhydrazine hydrochloride is used in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID).
-
Organic Synthesis: Beyond pharmaceuticals, these compounds are versatile reagents for creating hydrazones and azo compounds, which are important in the manufacturing of dyes and pigments.[8][11]
-
Agrochemicals: They also serve as intermediates in the production of certain pesticides and other crop protection chemicals.[8][11]
Safety, Handling, and Storage
As with many hydrazine derivatives, this compound requires careful handling due to its potential toxicity.
Hazard Identification
Based on safety data for the closely related 4-chlorophenylhydrazine hydrochloride, the compound is considered harmful if swallowed, inhaled, or in contact with skin.[12][13] It may also cause respiratory irritation.[12]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[12][13]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[12] After handling, wash hands and any exposed skin thoroughly.[13]
Storage
Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[12] It should be kept away from strong oxidizing agents.[13] For long-term stability, storage in an inert atmosphere and protected from light is recommended.[14][15]
Conclusion
This compound is a significant chemical entity with a well-defined molecular structure and a crucial role as a synthetic intermediate. Its primary value lies in its application as a building block for diverse, biologically active molecules, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for its effective and responsible use in research and development.
References
-
[4-(4-Chlorophenoxy)phenyl]hydrazine hydrochloride. Oakwood Chemical. [Link]
-
4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
MSDS of 4-chlorophenylhydrazine hydrochloride. Capot Chemical. [Link]
-
Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). PubChem, National Center for Biotechnology Information. [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. [Link]
- Preparation method for 4-chlorophenylhydrazine hydrochloride.
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Methodological & Application
Application Note: High-Sensitivity HPLC Analysis of Ketones via Derivatization with 4-(4-Chlorophenoxy)phenylhydrazine HCl
Abstract
This application note provides a comprehensive protocol for the derivatization of ketones with 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Ketones, particularly at low concentrations, often lack a strong native chromophore, making direct UV detection challenging. Pre-column derivatization with a suitable reagent that introduces a highly UV-absorbent moiety is a well-established strategy to enhance detection sensitivity. This guide details the chemical principles, step-by-step experimental procedures, and recommended HPLC conditions for this derivatization, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction: The Rationale for Derivatization
The quantitative analysis of ketones is crucial across various scientific disciplines, from pharmaceutical development, where they can be key intermediates or impurities, to environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its utility can be limited by the analyte's ability to be detected. Many aliphatic ketones do not possess a significant chromophore, leading to poor sensitivity with common UV-Vis detectors[1].
To overcome this limitation, pre-column derivatization is employed. This technique involves a chemical reaction that converts the target analyte into a derivative with more favorable detection characteristics. The reaction of a ketone with a hydrazine derivative, such as 4-(4-Chlorophenoxy)phenylhydrazine HCl, forms a stable hydrazone. This newly formed hydrazone possesses an extended conjugated π-system, which significantly increases its molar absorptivity in the ultraviolet region of the electromagnetic spectrum[2][3]. This enhancement allows for the detection of ketones at much lower concentrations than would be possible otherwise.
The choice of 4-(4-Chlorophenoxy)phenylhydrazine HCl as a derivatizing agent offers a distinct chromophore that can be readily detected by standard HPLC-UV or Diode Array Detectors (DAD). The resulting hydrazone is also more hydrophobic than the parent ketone, which can improve its retention and separation on reversed-phase HPLC columns.
Chemical Principle and Mechanism
The derivatization reaction is a classic acid-catalyzed nucleophilic addition-elimination (or condensation) reaction between the carbonyl group of the ketone and the hydrazine moiety of the derivatizing agent.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone.
-
Dehydration: Following the initial addition, a molecule of water is eliminated to form a stable C=N double bond, resulting in the corresponding 4-(4-Chlorophenoxy)phenylhydrazone derivative.
An acidic catalyst is typically required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine.
Below is a diagram illustrating the general reaction mechanism:
Caption: Acid-catalyzed formation of a hydrazone from a ketone and a hydrazine.
Experimental Protocol: Derivatization of Ketones
This protocol provides a robust starting point for the derivatization of ketones in a sample matrix. Optimization may be required depending on the specific ketone and sample complexity.
Required Reagents and Materials
-
Ketone-containing sample or ketone standard
-
This compound (CAS No. 52046-56-9 or similar)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Deionized water, 18.2 MΩ·cm
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
-
HPLC vials
Preparation of Reagent Solutions
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 4-(4-Chlorophenoxy)phenylhydrazine HCl and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be prepared fresh daily and protected from light to prevent degradation.
-
Catalyst Solution (1 M HCl in Acetonitrile): Cautiously add 0.83 mL of concentrated HCl (approx. 12.1 M) to a 10 mL volumetric flask partially filled with acetonitrile. Bring to volume with acetonitrile. Safety Note: Always add acid to solvent, never the other way around. Work in a fume hood and wear appropriate personal protective equipment (PPE).
Step-by-Step Derivatization Procedure
The following workflow outlines the derivatization process:
Caption: Workflow for the derivatization of ketones for HPLC analysis.
-
Sample/Standard Preparation: Prepare a stock solution of your ketone standard in acetonitrile (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution. If your sample is a solid, dissolve it in acetonitrile. If it is a liquid, it may be used directly or diluted.
-
Reaction Setup: In a clean vial, combine:
-
500 µL of the sample or standard solution.
-
500 µL of the Derivatization Reagent Solution.
-
50 µL of the Catalyst Solution.
-
-
Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in a heating block or water bath set to 60°C for 30 minutes. The elevated temperature accelerates the reaction rate[4].
-
Cooling and Dilution: After incubation, remove the vial and allow it to cool to room temperature.
-
Final Preparation: Dilute the reaction mixture with the initial HPLC mobile phase if necessary to bring the concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system.
Trustworthiness Note: It is crucial to also prepare a "reagent blank" by following the same procedure but replacing the sample/standard with pure acetonitrile. This blank should be run on the HPLC to identify any peaks originating from the reagents themselves or side reactions.
HPLC Method for Analysis of Derivatized Ketones
The separation of the 4-(4-Chlorophenoxy)phenylhydrazone derivatives is typically achieved using reversed-phase chromatography. The following conditions serve as an excellent starting point for method development.
| Parameter | Recommended Starting Condition | Justification & Expert Insights |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides good hydrophobic retention for the hydrazone derivatives. Smaller particle sizes (sub-2 µm) offer higher efficiency and resolution[5]. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to ensure good peak shape and suppresses the ionization of any residual silanols on the column packing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, often providing good peak shape and lower backpressure than methanol. |
| Gradient | 50% B to 95% B over 10 min | A gradient elution is recommended to separate ketones of varying polarities and to elute the excess derivatization reagent, which is typically more retained. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Detection (UV) | 260 nm | Phenylhydrazone derivatives without strong auxochromes like nitro groups typically exhibit strong absorbance in the mid-UV range. A wavelength of approximately 260 nm is a good starting point for detection[6]. A DAD can be used to determine the optimal λmax for the specific ketone derivative. |
Method Validation and Considerations
-
Stability: Hydrazone derivatives can be susceptible to hydrolysis, especially under strongly acidic or basic conditions[6]. It is recommended to analyze the derivatized samples within 24 hours. If storage is necessary, keep the samples refrigerated and protected from light.
-
Specificity: Run individual derivatized ketone standards to confirm their retention times and ensure they are resolved from any matrix interferences or reagent peaks.
-
Linearity: A calibration curve should be constructed using a series of derivatized standards to demonstrate the linear relationship between concentration and detector response.
-
Stereoisomers: The C=N double bond in hydrazones can exist as E/Z stereoisomers. Under certain chromatographic conditions, this may lead to peak splitting or broadening. The use of an acidic mobile phase and a well-controlled temperature can help to minimize these effects[2].
Conclusion
The derivatization of ketones with 4-(4-Chlorophenoxy)phenylhydrazine HCl is a reliable and effective method to significantly enhance their detectability by HPLC-UV. The formation of a stable, UV-active hydrazone allows for sensitive and quantitative analysis that is applicable to a wide range of research and industrial settings. By understanding the underlying chemical principles and following the detailed protocol provided, scientists can confidently implement this technique to achieve their analytical goals.
References
- CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). Google Patents.
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent. Available at: [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Available at: [Link]
-
Uddin, M. N., et al. (2014). HPLC Method for Determination and Optimization of 2, 4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. International Journal of Pharmaceutical and Clinical Research, 6(4), 312-319. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Available at: [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Uchiyama, S., et al. (2003). Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones. Journal of chromatography. A, 996(1-2), 95-102. Available at: [Link]
-
Rao, K. S., et al. (2013). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. International Journal of Chemical and Pharmaceutical Analysis, 1(1), 1-7. Available at: [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 219-226. Available at: [Link]
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- 5. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
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Application Notes & Protocols: 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride as a Versatile Building Block in Organic Synthesis
Section 1: Introduction & Overview
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a highly functionalized diaryl ether hydrazine derivative that has emerged as a significant building block in modern organic synthesis.[1] Its structural complexity, combining a reactive hydrazine moiety with a stable diaryl ether linkage and a specific chlorination pattern, makes it an invaluable precursor for synthesizing complex molecular architectures. This guide provides an in-depth exploration of its applications, particularly in the synthesis of heterocyclic compounds and as a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3][4]
The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base, making it a reliable reagent for laboratory and industrial-scale synthesis.[5] Its primary utility stems from the reactivity of the hydrazine group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones—key intermediates in cornerstone reactions like the Fischer indole synthesis.[6][7]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1073-70-7 | [1][2][8] |
| Molecular Formula | C₁₂H₁₁ClN₂O · HCl (or C₁₂H₁₂Cl₂N₂O) | [1][9] |
| Molecular Weight | 287.14 g/mol | [9] |
| Appearance | White to off-white or light-yellow crystalline solid/powder | [3][5] |
| Melting Point | ~210-218 °C | [2] |
| Solubility | Soluble in water and methanol | [10] |
Safety and Handling
As with all hydrazine derivatives, appropriate safety measures are paramount. Phenylhydrazines are a class of compounds known for potential toxicity.
-
Hazard Identification : This compound is suspected of causing genetic defects and may cause cancer.[11] It is toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Section 2: Core Synthetic Applications
The true value of this compound lies in its application as a precursor to high-value heterocyclic structures.
The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds
The Fischer indole synthesis is arguably the most powerful and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[6][12] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[7][13][14]
Causality of Experimental Choices:
-
Acid Catalyst : Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are required to protonate the hydrazone, which facilitates the key[5][5]-sigmatropic rearrangement.[6][7] The choice of acid can significantly impact yield and reaction time, with polyphosphoric acid often being effective for less reactive substrates.
-
Solvent : High-boiling point solvents like acetic acid, ethanol, or toluene are often used to provide the thermal energy needed to overcome the activation barrier of the rearrangement and cyclization steps.
-
Free Base Generation : Although the hydrochloride salt is used for stability, the reaction mechanism requires the free hydrazine. This is often generated in situ by the reaction conditions (e.g., in a buffered solvent like acetic acid) or by a pre-neutralization step with a mild base.[5]
Caption: Mechanism of the Fischer Indole Synthesis.
Protocol 1: Synthesis of 5-(4-Chlorophenoxy)-2-methyl-1H-indole
This protocol details the synthesis of a substituted indole using this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath, magnetic stirrer, reflux condenser
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, suspend 2.87 g (10 mmol) of this compound in 30 mL of ethanol.
-
Add 1.16 mL (20 mmol, 2 eq.) of acetone to the suspension.
-
Add 1 mL of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone should form. The reaction can be monitored by TLC.
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add 20 mL of polyphosphoric acid (PPA) or a 1:4 mixture of sulfuric acid and glacial acetic acid. Caution: This step is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C using an oil bath.
-
Maintain this temperature and stir vigorously for 2-3 hours. Monitor the reaction's completion via TLC, observing the disappearance of the hydrazone spot.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, then pour it carefully onto 100 g of crushed ice in a beaker with stirring.
-
A solid precipitate will form. Neutralize the mixture slowly with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is ~7-8.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL).
-
The crude indole can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 5-(4-chlorophenoxy)-2-methyl-1H-indole.
-
Synthesis of Pyrazole Derivatives
Hydrazines are fundamental precursors for N-heterocycles beyond indoles, most notably pyrazoles.[15][16] The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a straightforward and efficient method. This application showcases the versatility of the title building block in accessing a different class of pharmacologically relevant heterocycles.
Caption: General workflow for pyrazole synthesis.
Protocol 2: Synthesis of 1-[4-(4-Chlorophenoxy)phenyl]-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 2.87 g (10 mmol) of this compound in 25 mL of ethanol.
-
Add 1.05 mL (10 mmol, 1 eq.) of acetylacetone to the solution.
-
Add a few drops (~0.2 mL) of glacial acetic acid to catalyze the reaction.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (~78 °C) with constant stirring.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization. If a solid does not form, slowly add cold water until the product precipitates.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol/water (1:1).
-
-
Characterization:
-
Dry the purified pyrazole derivative under vacuum.
-
Confirm its identity and purity via melting point determination, NMR spectroscopy, and mass spectrometry.
-
Section 3: Application in Drug Development
The structural motifs derived from 4-(4-chlorophenoxy)phenylhydrazine are present in several commercial drugs. This highlights its importance not just in academic research but also in industrial pharmaceutical development.
Case Study: A Key Intermediate for Carprofen
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[10] The synthesis of its core carbazole structure relies on a Fischer indole-type reaction where 4-(4-chlorophenoxy)phenylhydrazine is a known intermediate or starting material for the analogous carbazole synthesis.[10]
Caption: Simplified synthetic pathway to Carprofen.
Section 4: Summary and Outlook
This compound is a quintessential example of a versatile building block. Its pre-installed diaryl ether framework allows for the rapid construction of molecules with desirable physicochemical properties for drug discovery. The protocols detailed herein for the synthesis of indoles and pyrazoles represent only a fraction of its potential. Future applications will likely see its use in the synthesis of other complex heterocyclic systems, coordination chemistry, and the development of novel agrochemicals and materials.[2] The continued exploration of this and similar hydrazine derivatives remains a fertile ground for innovation in synthetic chemistry.
Section 5: References
-
Fischer indole synthesis. Wikipedia. [Link]
-
CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. Google Patents.
-
CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride. Google Patents.
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. [Link]
-
Phenylhydrazine. Organic Syntheses. [Link]
-
(4-Chlorophenyl)hydrazine. PubChem, NIH. [Link]
-
Fischer indole synthesis. chemeurope.com. [Link]
-
(4-chloro-phenyl)-hydrazine hydrochloride. PharmaCompass. [Link]
-
CN101157634A - Method for preparing 4-chlorine phenylhydrazine. Google Patents.
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Unpublished. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. [Link]
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- 4. 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7 [elampharma.com]
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- 16. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride in Modern Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
This document provides a comprehensive technical guide on the applications of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a versatile and highly valuable building block in medicinal chemistry. We will delve into its role as a key intermediate, focusing primarily on its application in the synthesis of novel hydrazone derivatives with potent anticancer activity. The protocols herein are designed to be robust and reproducible, providing both the procedural steps and the scientific rationale behind them.
Introduction: The Strategic Importance of the Diaryl Ether Hydrazine Scaffold
This compound is an organic compound distinguished by two key structural features: a diaryl ether linkage and a reactive hydrazine moiety.[1][2] The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, while the hydrazine group serves as a versatile handle for synthetic elaboration.[3][4]
Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for laboratory synthesis.[5] In the field of drug discovery, this compound is primarily utilized as a precursor for synthesizing hydrazones, a class of molecules renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6] This guide will focus on its most prominent application: the development of novel anticancer agents.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis and experimental design.
| Property | Value | Reference |
| CAS Number | 1073-70-7 | [3][5] |
| Molecular Formula | C₁₂H₁₁ClN₂O · HCl | [3] |
| Molecular Weight | 271.15 g/mol | [5] |
| Appearance | White to off-white or pink crystalline powder | [7] |
| Melting Point | 210-218 °C (decomposes) | [3] |
| Solubility | Soluble in water | [8] |
Core Application: Synthesis of Bioactive Hydrazones
The primary utility of this compound in medicinal chemistry is its facile condensation with various aldehydes and ketones to form a diverse library of hydrazone derivatives.[9][10] The resulting >C=N-NH- pharmacophore is critical to the biological activity observed in these molecules.[9]
Rationale and Mechanism
The synthesis is a classic acid-catalyzed nucleophilic addition-elimination reaction. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid), which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.[11][12] Subsequent dehydration yields the stable hydrazone product. The structural diversity of the final compounds is easily achieved by varying the carbonyl-containing reactant.[6]
General Reaction Scheme
The general synthetic pathway is illustrated below. The R¹ and R² groups can be widely varied to modulate the steric and electronic properties of the final molecule, which is a cornerstone of structure-activity relationship (SAR) studies.
Caption: General reaction for synthesizing hydrazones.
Detailed Protocol: Synthesis of a Novel Hydrazone Derivative
This protocol provides a robust method for synthesizing a hydrazone derivative from this compound and a representative aromatic aldehyde.
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.05 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq of this compound in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Addition of Aldehyde: To this solution, add 1.05 eq of the selected aldehyde. Stir the mixture for 5 minutes at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Scientist's Note: The acid catalyst is crucial for protonating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazine.[11]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-6 hours.[11]
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and the acetic acid catalyst.
-
Scientist's Note: Using cold ethanol for washing is a critical step. The desired hydrazone product has lower solubility in cold solvent compared to the impurities, thus minimizing product loss during the wash.
-
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C to a constant weight. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FTIR).
Application in Anticancer Drug Discovery
Derivatives synthesized from this compound have demonstrated significant potential as anticancer agents.[6][13] The mechanism of action is often multifaceted, with studies suggesting that these compounds can induce apoptosis, cause cell cycle arrest, and interact with DNA.[13][14]
Drug Discovery & Evaluation Workflow
The development of a new anticancer agent follows a structured pipeline from initial synthesis to biological validation.
Caption: Workflow for anticancer drug discovery.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard primary screen for cytotoxic compounds.[11]
Materials & Equipment:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[13][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized hydrazone derivatives (dissolved in DMSO to create 10 mM stock solutions).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized hydrazones in the culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[11]
-
Scientist's Note: It is essential to include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) to account for any solvent-induced toxicity. A positive control, such as Cisplatin or Doxorubicin, should also be included.[13]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Representative Data
The results from an MTT assay are typically presented as IC₅₀ values. Lower values indicate higher potency.
| Compound ID | R Group (from Aldehyde) | IC₅₀ on MCF-7 (µM)[14] | IC₅₀ on A549 (µM)[13] |
| Control | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
| HZ-01 | 4-Nitro | 12.5 ± 0.9 | 16.7 ± 1.1 |
| HZ-02 | 4-Chloro | 15.2 ± 1.3 | 21.4 ± 1.8 |
| HZ-03 | 4-Methoxy | 35.8 ± 2.5 | 45.1 ± 3.3 |
| HZ-04 | Unsubstituted | 28.4 ± 2.1 | 33.6 ± 2.9 |
Note: Data are representative examples based on published findings showing that electron-withdrawing groups often enhance anticancer activity.[13]
Conclusion
This compound stands out as a strategically important and versatile intermediate in medicinal chemistry. Its utility in the straightforward synthesis of diverse hydrazone libraries provides a fertile ground for the discovery of novel therapeutic agents.[3][15] The protocols and workflows detailed in this guide offer a validated framework for researchers to synthesize, screen, and advance new chemical entities, particularly in the critical field of oncology. The inherent "drug-like" properties of the diaryl ether core, combined with the synthetic flexibility of the hydrazine group, ensure that this compound will remain a valuable tool in the drug discovery arsenal for the foreseeable future.
References
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Al-Ostoot, F. H., et al. (2020). Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. Anticancer Agents in Medicinal Chemistry, 20(7), 845-858. [Link]
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Anson, J. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. [Link]
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Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm. [Link]
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Kavser, F., et al. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 903-910. [Link]
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Gimbor, D., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70624, (4-Chlorophenyl)hydrazine. Retrieved January 17, 2026, from [Link]
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Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. [Link]
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CWHM-974, et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71600, 4-Chlorophenylhydrazine hydrochloride. Retrieved January 17, 2026, from [Link]
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Al-Ghorbani, M., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Tropical Journal of Pharmaceutical Research. [Link]
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Li, Y., et al. (2023). A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. Molecules, 28(19), 6979. [Link]
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Farghaly, A. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]
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Semantic Scholar. (n.d.). 4 Mechanisms of anticancer drugs. Retrieved January 17, 2026, from [Link]
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experimental procedure for condensation reaction with 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Application Note & Protocol
Strategic Synthesis of 6-chloro-9-(4-chlorophenoxy)-1,2,3,4-tetrahydro-9H-carbazole via Fischer Indolization
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry and drug development, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its remarkable versatility and biological significance have driven continuous innovation in synthetic methodologies. Among the most robust and historically significant methods for constructing the indole core is the Fischer indole synthesis, an acid-catalyzed cyclization of arylhydrazones first reported in 1883.[1][3]
This application note provides a detailed experimental protocol for a condensation reaction utilizing 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4][5][6][7] Specifically, we will detail its reaction with cyclohexanone to form the corresponding 6-chloro-9-(4-chlorophenoxy)-1,2,3,4-tetrahydro-9H-carbazole, a tricyclic indole derivative. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, and critical safety protocols to ensure reliable and reproducible synthesis.
Reaction Principle and Mechanism
The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[8] The process is not a simple condensation but a complex sequence of chemical transformations initiated by the formation of a phenylhydrazone intermediate.[3][9]
The reaction proceeds through several well-elucidated steps:
-
Hydrazone Formation: The reaction begins with the nucleophilic addition of the arylhydrazine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the corresponding arylhydrazone.[1][10][11]
-
Tautomerization: The arylhydrazone then undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer ('ene-hydrazine').[1][3]
-
[12][12]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The enamine undergoes a[12][12]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond, resulting in a di-imine intermediate.[3][8][9]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto one of the imine carbons to form a five-membered ring aminal.[9]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically stable aromatic indole ring system.[3][8]
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- 12. chemicalbull.com [chemicalbull.com]
Application Notes & Protocols: Leveraging 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride in the Synthesis of Novel Indole-Based Anticancer Agents
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic value.[1][2] This guide provides an in-depth exploration of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a versatile and crucial starting material for the synthesis of complex indole derivatives with potent anticancer activity. We will detail the strategic application of this precursor in the classic Fischer indole synthesis, provide validated, step-by-step protocols for creating key intermediates and final compounds, and discuss the mechanistic basis for their anticancer effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful building block for novel oncology therapeutics.
Introduction: The Strategic Importance of this compound
This compound serves as a highly valuable precursor in organic and pharmaceutical chemistry.[3][4] Its utility stems from the presence of a reactive hydrazine moiety, essential for constructing heterocyclic systems, and a synthetically stable 4-chlorophenoxy group. This specific substitution pattern is of great interest in drug design for several reasons:
-
Modulation of Physicochemical Properties: The bulky and lipophilic chlorophenoxy group can significantly enhance membrane permeability and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Binding Interactions: The ether linkage and halogen atom can participate in crucial hydrogen bonding and halogen bonding interactions within the active site of target proteins, potentially increasing binding affinity and selectivity.
-
Metabolic Stability: The diaryl ether linkage is generally robust to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
The primary and most powerful application of this reagent in anticancer drug discovery is its use in the Fischer indole synthesis to generate 6-(4-chlorophenoxy)-substituted indoles, a class of compounds with demonstrated antiproliferative properties.[5]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and versatile chemical reaction for producing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] The reaction proceeds through a series of well-defined steps, making it a predictable and scalable method for generating complex indole scaffolds.
Reaction Mechanism
The accepted mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. Following protonation, a critical[1][1]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia under acidic catalysis yield the final aromatic indole product.[6][7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed, validated methods for the synthesis of a key indole intermediate and its subsequent conversion into a tryptamine derivative, a scaffold known for its anticancer potential.[8]
Protocol 1: Synthesis of Ethyl 6-(4-chlorophenoxy)-1H-indole-2-carboxylate
This protocol describes the synthesis of a versatile indole intermediate via the Fischer indole synthesis. The choice of ethyl pyruvate as the keto-partner yields an indole with a carboxylate group at the C2 position, which is ideal for further chemical modifications.
Rationale: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the initial hydrazone formation and the subsequent cyclization. Refluxing ensures the reaction proceeds to completion. The work-up with sodium bicarbonate neutralizes the acid, and ethyl acetate is used for extraction due to its good solubility for the product and immiscibility with water.
| Reagent | MW | Mmol | Equivalents | Amount |
| 4-(4-Chlorophenoxy)phenylhydrazine HCl | 273.14 | 10.0 | 1.0 | 2.73 g |
| Ethyl pyruvate | 116.12 | 12.0 | 1.2 | 1.40 g (1.33 mL) |
| Glacial Acetic Acid | 60.05 | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.73 g, 10.0 mmol).
-
Add glacial acetic acid (50 mL) and stir the suspension.
-
Add ethyl pyruvate (1.33 mL, 12.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol to yield the pure product, Ethyl 6-(4-chlorophenoxy)-1H-indole-2-carboxylate.
Protocol 2: Synthesis of 2-(6-(4-chlorophenoxy)-1H-indol-3-yl)ethan-1-amine (A Tryptamine Derivative)
This protocol outlines the conversion of the indole ester intermediate into a biologically relevant tryptamine. The procedure involves a two-step process: reduction of the ester to an alcohol, followed by conversion to a nitrile and subsequent reduction to the primary amine. A more direct approach using LiAlH₄ reduction of an amide is presented here for efficiency.
Rationale: First, the ester is converted to an amide, which can then be reduced directly to the amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). This avoids harsher conditions or additional steps. THF is an ideal solvent for LiAlH₄ reductions due to its inert nature and ability to dissolve the reagents. The aqueous work-up with sodium sulfate decahydrate is a safe and effective way to quench the excess LiAlH₄.
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Application Notes & Protocols: 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride as a Key Intermediate in Agrochemical Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic use of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride in the synthesis of high-value agrochemicals. This document provides an in-depth look at the chemical properties, core reactivity, and detailed protocols for the application of this versatile intermediate, with a focus on the synthesis of pyrazole-based fungicides and acaricides.
Introduction: The Strategic Importance of Substituted Hydrazines in Agrochemicals
Substituted phenylhydrazines are a cornerstone class of intermediates in the fine chemical industry, prized for their utility in constructing nitrogen-containing heterocyclic scaffolds.[1] These heterocyclic cores are fundamental to the biological activity of numerous herbicides, insecticides, and fungicides.[1][2] The specific intermediate, this compound (CAS No: 849021-09-6), offers a unique combination of structural features:
-
A Reactive Hydrazine Moiety: The primary site for cyclization reactions.
-
A Chlorinated Phenoxy Group: This bulky, lipophilic group can enhance the biological efficacy and modify the physicochemical properties (e.g., solubility, soil persistence) of the final agrochemical product.
-
The Hydrochloride Salt Form: This ensures greater stability, improved shelf-life, and safer handling compared to the free base, while allowing for easy conversion to the reactive free hydrazine in situ.[2]
This intermediate is particularly crucial for the synthesis of pyrazole derivatives, a class of agrochemicals that includes potent fungicides and acaricides.[3][4] The pyrazole ring system is a highly effective pharmacophore in modern fungicide design.[3]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 849021-09-6 | [5] |
| Molecular Formula | C₁₂H₁₂Cl₂N₂O | [5] |
| Molecular Weight | 271.15 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Melting Point | 206-208 °C (decomposes) | [5] |
Core Application: Synthesis of Pyrazole-Based Agrochemicals
The primary application of this compound is in the construction of 1-aryl-pyrazole rings through cyclocondensation reactions. This pathway is fundamental to producing several commercial agrochemicals, including succinate dehydrogenase inhibitor (SDHI) fungicides and mitochondrial electron transport inhibitor (METI) acaricides.[6][7]
The general synthesis workflow involves the reaction of the phenylhydrazine intermediate with a 1,3-dicarbonyl compound (or a synthetic equivalent) to form the pyrazole core. This core is then further functionalized to yield the final active ingredient.
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The reaction proceeds via the Knorr pyrazole synthesis pathway. The causality behind this well-established method is as follows:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting heterocyclic intermediate readily eliminates a molecule of water under acidic or basic conditions to form the stable, aromatic pyrazole ring.
The presence of the 4-(4-chlorophenoxy) substituent influences the reactivity of the phenylhydrazine. As a moderately electron-withdrawing group, it can affect the rate of the initial nucleophilic attack, a parameter that must be optimized in the reaction conditions.
Workflow Diagram: From Intermediate to Agrochemical
The following diagram illustrates the strategic pathway from this compound to a functional pyrazole agrochemical.
Caption: General workflow for pyrazole agrochemical synthesis.
Detailed Experimental Protocols
The following protocol is a representative example for the synthesis of a key pyrazole intermediate, adapted from established procedures for structurally similar compounds, such as the synthesis of 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole, a precursor for the fungicide Pyraclostrobin.[8]
Protocol: Synthesis of Ethyl 1-[4-(4-chlorophenoxy)phenyl]-5-methyl-1H-pyrazole-4-carboxylate
This protocol details the cyclocondensation reaction between this compound and ethyl 2-acetyl-3-oxobutanoate.
Materials & Reagents:
-
This compound (1.0 eq)
-
Ethyl 2-acetyl-3-oxobutanoate (1.05 eq)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Base, optional, 1.1 eq)
-
Ethanol (Recrystallization solvent)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (e.g., 2.71 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (50 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst for the reaction.
-
Neutralization (Optional but Recommended): Although the reaction can proceed under acidic conditions, adding a mild base like sodium acetate (0.90 g, 11 mmol) can be beneficial. This neutralizes the HCl salt in situ to generate the more reactive free hydrazine, potentially improving reaction rates and yield. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Dicarbonyl: Slowly add ethyl 2-acetyl-3-oxobutanoate (1.66 mL, 10.5 mmol) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature with vigorous stirring. The progress of the reaction should be monitored.
-
Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps. Acetic acid facilitates protonation of carbonyl groups and the final water elimination step, driving the reaction towards the aromatic pyrazole product.[6]
-
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The disappearance of the starting hydrazine spot indicates reaction completion. Typical reaction times are between 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. This will cause the organic product to precipitate out of the aqueous/acetic acid solution.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with copious amounts of deionized water to remove residual acetic acid and salts.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related compounds must be handled with appropriate care.
Hazard Profile (based on analogous compounds):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]
-
Sensitization: May cause an allergic skin reaction.[11]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[1]
-
Eye Protection: Safety goggles or a face shield are mandatory.[7]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]
-
Keep the container tightly closed to prevent moisture absorption and degradation.
-
In case of accidental release, absorb the spill with an inert material and dispose of it in accordance with local, regional, and national regulations.[9]
Emergency First Aid Procedures
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
Conclusion
This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its utility is most pronounced in the construction of pyrazole-based fungicides and acaricides via the robust and well-understood Knorr cyclocondensation reaction. The protocols and guidelines presented here provide a solid foundation for researchers to safely and effectively utilize this compound in the development of next-generation crop protection agents. Understanding the underlying reaction mechanisms and adhering to strict safety protocols are essential for successful and responsible synthesis.
References
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AERU, University of Hertfordshire. Fenpyroximate (Ref: NNI 850). [Link]
-
Chem-Impex International Inc. 4-Chlorophenylhydrazine hydrochloride. [Link]
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Gao, Y., et al. (2016). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 41(2), 51-57. [Link]
-
Li, H., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 25(18), 4296. [Link]
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SourcingTruth. (2024). The Role of Phenylhydrazine HCl in Agrochemical & Pharmaceutical Synthesis. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9576412, Fenpyroximate. [Link]
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Song, G. F., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal, 10, 56. [Link]
-
Wang, Z., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 536. [Link]
-
Liu, X., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(16), 6128. [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]
-
WIPO Patentscope. WO2018019249A1 - Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. [Link]
- Google Patents. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
-
ResearchGate. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. [Link]
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- 11. WO2018019249A1 - Process for continuous flow synthesis of 4-chlorophenylhydrazine salt - Google Patents [patents.google.com]
Application Note & Protocol: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 4-Chlorophenylhydrazine Hydrochloride and Its Process-Related Impurities
Abstract & Introduction
4-Chlorophenylhydrazine hydrochloride (4-CPH) is a critical starting material and key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug Carprofen and the stroke treatment Edaravone. Given its role in pharmaceutical manufacturing, the purity and impurity profile of 4-CPH must be rigorously controlled to ensure the safety and efficacy of the final drug product. The synthesis of 4-CPH typically starts from 4-chloroaniline, a process that can introduce several impurities, such as positional isomers (2-CPH and 3-CPH) and residual starting material, which may be classified as potentially genotoxic.[1]
This application note provides a comprehensive, in-depth guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[2][3] We will not only detail the "how" but also the "why," explaining the scientific rationale behind the selection of columns, mobile phases, and validation parameters to ensure a scientifically sound and trustworthy analytical procedure.
Analyte Characterization & Impurity Profile
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. 4-CPH is a crystalline solid that is soluble in water and methanol, making it well-suited for RP-HPLC analysis.[4]
Table 1: Physicochemical Properties of 4-Chlorophenylhydrazine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂N₂ | [4][5] |
| Molecular Weight | 179.04 g/mol | [5] |
| Appearance | White to pink crystalline powder | [4][6] |
| Melting Point | 216 °C (decomposition) | [4][6] |
| Solubility | Soluble in hot water and methanol | [6] |
The primary challenge in analyzing 4-CPH is resolving it from its process-related impurities. Based on its common synthetic route from 4-chloroaniline, the following impurities must be monitored.[1]
Table 2: Key Process-Related Impurities of 4-Chlorophenylhydrazine Hydrochloride
| Impurity Name | Structure | Rationale for Inclusion |
| 4-Chloroaniline | C₆H₆ClN | Unreacted starting material from synthesis. |
| 2-Chlorophenylhydrazine HCl | C₆H₈Cl₂N₂ | Positional isomer; potential side-product. |
| 3-Chlorophenylhydrazine HCl | C₆H₈Cl₂N₂ | Positional isomer; potential side-product. |
Strategic Approach to Method Development
The goal is to develop a single, robust RP-HPLC method capable of quantifying 4-CPH (assay) and detecting/quantifying its key impurities. This requires a stability-indicating method, meaning it must be able to resolve the main peak from any potential degradants that may form under stress conditions.
The Rationale for RP-HPLC with UV Detection
Reversed-phase chromatography is the technique of choice due to its versatility and compatibility with the polar nature of 4-CPH and its impurities.[2]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. Its non-polar nature provides effective retention for the aromatic rings of the analyte and its impurities. An end-capped column is preferred to minimize peak tailing caused by the interaction of the basic hydrazine moiety with residual acidic silanols on the silica surface.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer is critical for controlling the ionization state of the analytes, ensuring consistent retention times and symmetrical peak shapes.
-
Detection: The phenyl-hydrazine chromophore in these molecules allows for sensitive detection using a UV-Vis spectrophotometer. A full UV scan should be performed to determine the optimal wavelength for detecting all components with adequate sensitivity.
Overall Analytical Workflow
The development and implementation of this analytical method follow a logical, multi-stage process designed to ensure its suitability for its intended purpose.
Caption: High-level workflow for analytical method development and implementation.
Protocol 1: RP-HPLC Method for Assay and Impurity Profiling
This protocol describes the optimized and validated method for the simultaneous determination of 4-CPH assay and its related impurities.
Instrumentation and Consumables
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric glassware.
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and sodium hydroxide (or phosphoric acid) for buffer preparation.
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust pH to 7.0 ± 0.05 with a dilute sodium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane filter.
-
Causality: A phosphate buffer at pH 7.0 is chosen to maintain a consistent ionization state for the hydrazine compounds, which are basic. This neutral pH helps prevent protonation, leading to better peak shape and stable retention times.
-
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (4-CPH): Accurately weigh about 25 mg of 4-CPH reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~500 µg/mL.
-
Impurity Stock Solution: Accurately weigh ~5 mg each of 4-chloroaniline, 2-CPH, and 3-CPH into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
System Suitability Solution (Spiked Standard): Transfer a defined volume of the Impurity Stock Solution into the Standard Stock Solution to create a solution containing 4-CPH at ~500 µg/mL and each impurity at ~1.0 µg/mL (0.2% level).
-
Sample Solution: Accurately weigh about 25 mg of the 4-CPH sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
Chromatographic Conditions
Table 3: Optimized HPLC Chromatographic Conditions
| Parameter | Setting |
| Column | Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 10 mM Potassium Phosphate Buffer, pH 7.0B: Acetonitrile |
| Gradient Program | 0-5 min: 20% B5-25 min: 20% to 70% B25-30 min: 70% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
-
Causality: A gradient elution is necessary to first elute the more polar compounds (impurities and 4-CPH) with good resolution and then increase the organic content to elute any potential non-polar degradants within a reasonable runtime. The temperature is controlled at 30 °C to ensure run-to-run reproducibility.
System Suitability Testing (SST)
Before sample analysis, inject the System Suitability Solution in replicate (n=5). The results must meet the criteria defined below.
Table 4: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale (as per USP <621>) |
| Tailing Factor (4-CPH peak) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (4-CPH peak) | ≥ 2000 | Measures column efficiency. |
| Resolution (between critical pairs) | ≥ 1.5 | Confirms separation between closely eluting peaks. |
| %RSD for Peak Area (n=5) | ≤ 2.0% | Demonstrates injection precision. |
Protocol 2: Method Validation According to ICH Q2(R2)
The optimized method must be formally validated to demonstrate its suitability for the intended purpose.[7]
Caption: Core parameters for analytical method validation as per ICH Q2(R2).
Validation Protocols
Table 5: Summary of Method Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), 4-CPH standard, and individual impurity standards. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak purity of 4-CPH must pass in all stress conditions. Impurities and degradants must be resolved from the main peak (Resolution ≥ 1.5). |
| Linearity | Prepare at least five concentrations of 4-CPH (e.g., 50% to 150% of nominal) and impurities (e.g., LOQ to 0.5%). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking known amounts of impurities and 4-CPH into a sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% for assay and 90.0% to 110.0% for impurities. |
| Precision | Repeatability: Analyze six independent sample preparations on the same day by the same analyst. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for assay. %RSD ≤ 10.0% for impurities at the specification limit. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. Inject solutions of decreasing concentration. | LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1 |
| Robustness | Systematically vary key method parameters: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). | System suitability criteria must be met under all varied conditions. Peak retention times should not shift significantly. |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 4-Chlorophenylhydrazine Hydrochloride. By following the detailed protocols for method optimization and ICH-compliant validation, analytical laboratories can implement a reliable, robust, and trustworthy method for quality control. This ensures that 4-CPH meets the stringent purity requirements for its use in pharmaceutical manufacturing, ultimately contributing to the safety and quality of medicines.
References
-
Title: Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Chromatographic methods of determining hydrazine and its polar derivatives Source: Journal of Chemistry URL: [Link]
-
Title: (4-Chlorophenyl)hydrazine Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by Source: Rasayan Journal of Chemistry URL: [Link]
- Source: Google Patents (CN101157634A)
-
Title: 4-chloro phenyl hydrazine hydrochloride Source: ChemBK URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Industrial hygiene air monitoring of phenylhydrazine Source: PubMed, National Institutes of Health URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC Source: ResearchGate URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 5. Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. database.ich.org [database.ich.org]
Application Notes and Protocols: Catalytic Hydrogenation of Diazonium Salts for the Preparation of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
<
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. The protocol details the catalytic hydrogenation of the corresponding diazonium salt, a method chosen for its efficiency and scalability. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization methods.
Introduction: Significance of 4-(4-Chlorophenoxy)phenylhydrazine
Arylhydrazines are a cornerstone in synthetic organic chemistry, most notably for their role in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus found in a vast array of pharmacologically active molecules. 4-(4-Chlorophenoxy)phenylhydrazine is a key building block for several important drugs. Its synthesis, therefore, is of significant interest to the pharmaceutical industry. While traditional methods for reducing diazonium salts, such as using tin chloride or sodium sulfite, are well-established, they often involve harsh conditions and generate significant waste.[1][2] Catalytic hydrogenation presents a greener, more efficient alternative. This application note will focus on a robust and reproducible protocol for this transformation.
Underlying Chemical Principles
The overall synthesis can be conceptually divided into two primary stages: the diazotization of 4-(4-chlorophenoxy)aniline and the subsequent catalytic hydrogenation of the resulting diazonium salt.
Diazotization
The initial step involves the reaction of 4-(4-chlorophenoxy)aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing.[3][4] The resulting 4-(4-chlorophenoxy)benzenediazonium chloride is then used directly in the next step without isolation.
Catalytic Hydrogenation
The core of this protocol is the reduction of the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). This is achieved through catalytic hydrogenation, where gaseous hydrogen (H₂) is used as the reducing agent in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and highly effective catalyst for this transformation due to its high activity and selectivity.[5] The reaction proceeds by the adsorption of both the diazonium salt and hydrogen onto the catalyst surface, facilitating the transfer of hydrogen atoms and the subsequent cleavage of the nitrogen-nitrogen triple bond, ultimately leading to the formation of the desired hydrazine.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. Appropriate scaling considerations must be made for larger quantities.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-(4-Chlorophenoxy)aniline | ≥98% | Sigma-Aldrich | |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | |
| Palladium on Carbon (5% Pd/C) | Johnson Matthey | ||
| Hydrogen Gas (H₂) | High Purity | Airgas | |
| Methanol (MeOH) | ACS Reagent | EMD Millipore | |
| Deionized Water | |||
| Diatomaceous Earth (Celite®) | For filtration |
Step-by-Step Procedure
Part A: Diazotization
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(4-chlorophenoxy)aniline (1 equivalent).
-
Acidification: Add a mixture of concentrated hydrochloric acid (3 equivalents) and water. Stir the mixture to form a fine slurry of the amine hydrochloride.
-
Cooling: Cool the slurry to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[4]
-
Nitrite Addition: Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled amine slurry via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution can be added.
-
Excess Nitrite Quenching: Once the reaction is complete, any excess nitrous acid should be quenched by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
Part B: Catalytic Hydrogenation
-
Catalyst Slurry: In a separate hydrogenation vessel (e.g., a Parr shaker), prepare a slurry of 5% Pd/C (0.5-1 mol%) in methanol.
-
Transfer: Carefully transfer the cold diazonium salt solution to the hydrogenation vessel containing the catalyst slurry. The transfer should be done at a controlled rate to manage any initial exotherm.
-
Hydrogenation: Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 bar).
-
Reaction: Begin vigorous stirring and maintain the reaction temperature between 20-30 °C. The progress of the hydrogenation can be monitored by the uptake of hydrogen.
-
Completion: The reaction is typically complete within 2-4 hours. The completion can be confirmed by HPLC analysis of an aliquot of the reaction mixture.
Part C: Product Isolation and Purification
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure to remove the methanol.
-
Crystallization: The resulting aqueous solution is cooled, and the this compound will crystallize.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to obtain the final product as a crystalline solid. A typical yield for this process is in the range of 85-95%.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine HCl.
Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature (Diazotization) | 0-5 °C | Diazonium salts are thermally unstable and can decompose violently at higher temperatures.[3][4] If the temperature rises, the yield will decrease, and the risk of side reactions increases. |
| Catalyst Loading | 0.5-1 mol% 5% Pd/C | Lower loading may lead to incomplete reaction or longer reaction times. Higher loading is generally not cost-effective. Catalyst poisoning can be an issue; ensure high-purity reagents. |
| Hydrogen Pressure | 3-4 bar | Higher pressure can increase the reaction rate but also the risk of over-reduction. Lower pressure may result in slow or incomplete conversion. |
| Solvent | Methanol | Methanol is a good solvent for the reactants and facilitates the reaction. Other alcohols can be used, but reaction rates may vary. |
| pH Control | Acidic | The reaction is carried out in acidic conditions from the diazotization step. Maintaining an acidic pH is important for the stability of the product. |
Analytical and Quality Control
The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure of the synthesized compound. Expected signals will correspond to the aromatic protons and the hydrazine protons.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H stretches of the hydrazine and C-Cl and C-O-C stretches.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.[8] A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water.
-
Melting Point: To compare with the literature value for this compound.
Safety Precautions
Extreme caution must be exercised when working with diazonium salts.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[3][4] They are sensitive to shock, friction, and heat. Never isolate the diazonium salt intermediate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Temperature Control: Strict temperature control during the diazotization is critical.[3] A runaway reaction can lead to a dangerous pressure buildup and decomposition.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Hydrogen Handling: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use appropriate grounding to prevent static discharge.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst as a wet slurry.
Conclusion
The catalytic hydrogenation of 4-(4-chlorophenoxy)benzenediazonium chloride is a highly efficient and scalable method for the synthesis of this compound. This protocol provides a detailed and reliable procedure for its preparation. Adherence to the outlined conditions and safety precautions is paramount for a successful and safe synthesis. The resulting high-purity product is suitable for use in subsequent stages of drug development and manufacturing.
References
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. (2025). ResearchGate. Retrieved from [Link]
- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
- EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine. (n.d.). Google Patents.
-
Japp-Klingemann hydrazone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. (2025). ResearchGate. Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Publications. Retrieved from [Link]
-
CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PMC - NIH. Retrieved from [Link]
-
process for continuous flow synthesis of 4-chlorophenylhydrazine salt. (2018). WIPO Patentscope. Retrieved from [Link]
-
Azo-Hydrazone Conversion. I. The Japp-Klingemann Reaction. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling with Hydrazine. (2011). Sci-Hub. Retrieved from [Link]
- WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine. (n.d.). Google Patents.
-
Novel synthesis process of P-chlorophenylhydrazine hydrochloride. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. (n.d.). ACP. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes. (2025). PubMed. Retrieved from [Link]
-
Structures, Stability, and Safety of Diazonium Salts. (n.d.). ResearchGate. Retrieved from [Link]
- CN101157634A - Method for preparing 4-chlorine phenylhydrazine. (n.d.). Google Patents.
-
New versatile approach to α-hydrazonoesters and amino acid derivatives trough a modified Japp–Klingemann reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
A multi-technique approach using LC-NMR, LC-MS, semi-preparative HPLC, HR-NMR and HR-MS for the isolation and characterization of low-level unknown impurities in GW876008, a novel corticotropin-release factor 1 antagonist.. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Japp-Klingemann Reaction. (n.d.). Organic Reactions. Retrieved from [Link]
-
Japp-Klingemann hydrazone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal‐free based catalytic transfer hydrogenation of 1,4‐benzoxazines.. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
Welcome to the technical support center for the purification of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols in a user-friendly question-and-answer format. As Senior Application Scientists, we aim to provide not just procedures, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs): Understanding Your Compound
This section addresses common initial questions regarding the properties and handling of crude this compound.
Q1: What is the expected appearance of crude vs. pure this compound?
A: The appearance of the compound can be a primary indicator of its purity. Pure this compound is typically a white to off-white crystalline powder.[1] Crude products, however, often present with a pink, reddish, or sometimes yellow to light red discoloration.[2][3][4] This coloration is usually due to the presence of oxidized impurities or residual reagents from the synthesis.
Q2: What are the primary impurities I should be aware of in my crude sample?
A: The most common impurities originate from the synthetic route, which often starts with 4-chloroaniline. Key impurities to consider are:
-
Positional Isomers: 2-Chlorophenylhydrazine hydrochloride and 3-Chlorophenylhydrazine hydrochloride are frequent process-related impurities that can be challenging to separate due to their similar physical properties.[5]
-
Starting Materials: Unreacted 4-chloroaniline is a common impurity.[5]
-
Oxidation Products: Hydrazines are susceptible to air oxidation, which can lead to the formation of colored byproducts, contributing to the pink or reddish hue of the crude material.
Q3: How should I store the crude and purified compound to prevent degradation?
A: Proper storage is critical for maintaining the integrity of the compound. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage in an inert atmosphere (e.g., under nitrogen or argon) in a dark place is recommended.[2] The compound is known to be stable under these recommended conditions but is incompatible with strong oxidizing agents.[6]
Q4: What are the key solubility characteristics of this compound relevant for purification?
A: Understanding the solubility profile is the cornerstone of developing a purification strategy, particularly for recrystallization. This compound is reported to be soluble in hot water and methanol.[2][7][8] Its solubility in water is approximately 50 g/L at 20°C, which increases significantly with temperature, making aqueous systems a good starting point for recrystallization.[3] The purification principle relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, allowing for crystallization upon cooling while impurities remain in the solution.[9][10]
Troubleshooting Guide: Overcoming Purification Challenges
This section provides solutions to specific problems you may encounter during the purification process.
Q5: My purified product is still pink/discolored. What went wrong?
A: Persistent discoloration after a single purification cycle is a common issue, often caused by highly colored oxidation byproducts or tightly bound impurities.
-
Causality: The color is typically from trace impurities that are either co-crystallizing with your product or are not effectively removed by the chosen solvent. Hydrazine compounds are notoriously prone to air oxidation, which forms intensely colored species.
-
Solution: A highly effective method to remove colored impurities is to use activated carbon (charcoal) during recrystallization.[11] Activated carbon has a high surface area that adsorbs large, flat, non-polar molecules, which are characteristic of many colored organic impurities.
-
Protocol Insight: Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot, dissolved solution before filtration. Boil the solution with the carbon for a few minutes to ensure maximum adsorption. It is crucial to then perform a hot gravity filtration to remove the carbon before allowing the solution to cool. Never add activated carbon to a boiling or superheated solution , as it can cause violent bumping.
-
Q6: My recovery yield after recrystallization is very low. How can I improve it?
A: Low yield is a frustrating outcome that can often be traced back to the choice of solvent or procedural missteps.
-
Causality:
-
Inappropriate Solvent: The chosen solvent may be too good; your product might be too soluble in it even at low temperatures, causing a significant portion to remain in the mother liquor.
-
Excessive Solvent: Using too much solvent to dissolve the crude material is a very common error. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.[10]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel, leading to loss.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product dissolved.
-
-
Solutions:
-
Optimize Solvent System: Test different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[12] See the solvent selection table below.
-
Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid, with heating, until it just dissolves.[12] This ensures the solution is saturated.
-
Prevent Premature Crystallization: Use a pre-heated funnel and filter flask for the hot filtration step. This keeps the solution from cooling and crystallizing prematurely.
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize the precipitation of the product.[12] A procedure for the related phenylhydrazine hydrochloride notes that cooling from 20°C to 0°C can separate an additional 5-10% of the product.[11]
-
Q7: The purity of my material (e.g., by HPLC) did not improve significantly after purification. What should I do?
A: If purity remains stagnant, it suggests the primary impurities have very similar properties to your target compound.
-
Causality: This is often the case with positional isomers, such as 2- and 3-chlorophenylhydrazine hydrochloride, which can have nearly identical solubilities and may co-crystallize with the desired 4-chloro isomer.[5]
-
Solutions:
-
Iterative Recrystallization: Perform a second recrystallization. While one cycle may not be enough, a second or third can incrementally improve purity.
-
Solvent System Change: An impurity may be insoluble in one solvent system but soluble in another. Try switching from an alcohol-based system to an aqueous one, or vice-versa.
-
Acid-Base Manipulation (Salting Out): Since this is a hydrochloride salt, its solubility is highly dependent on pH and common ion effects. A classic technique for purifying hydrazine and aniline hydrochlorides is to dissolve the crude material in a minimal amount of hot water and then add concentrated hydrochloric acid.[11] This increases the chloride ion concentration, significantly reducing the solubility of the hydrochloride salt (common ion effect) and forcing the pure product to precipitate, often leaving more soluble impurities behind.
-
Chromatography: If recrystallization fails, column chromatography is the next logical step. However, due to the polar nature of the hydrochloride salt, it may require specialized conditions (e.g., reversed-phase chromatography or normal phase on a treated silica). This is generally considered a lower-throughput and more costly alternative for bulk purification.
-
Visualizing the Purification Workflow
A systematic approach is key to successful purification. The following diagram outlines the decision-making process.
Caption: Decision workflow for purifying crude 4-(4-CP)PH HCl.
Detailed Purification Protocols
Here we provide a detailed, step-by-step methodology for the most common and effective purification technique: recrystallization from an aqueous system.
Protocol 1: Recrystallization using Water and Hydrochloric Acid
This method is adapted from a classic procedure for purifying phenylhydrazine hydrochloride and is highly effective for removing both colored impurities and more soluble byproducts.[11]
Materials:
-
Crude this compound
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle/hot plate
Step-by-Step Procedure:
-
Dissolution: For every 10 grams of crude material, place it in a 250 mL Erlenmeyer flask. Add approximately 60 mL of deionized water. Heat the mixture with stirring until the solid dissolves completely. The goal is to use the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source. Add a small scoop (approx. 0.1-0.2 g) of activated carbon to the hot solution. Caution: Add carbon carefully to the hot, but not boiling, solution to avoid violent frothing.
-
Heating with Carbon: Place the flask back on the heat source and bring it to a gentle boil for 2-5 minutes. This allows the carbon to adsorb the colored impurities.
-
Hot Gravity Filtration: To remove the activated carbon (and any insoluble impurities), perform a hot gravity filtration. Use a pre-heated funnel and a flask to prevent the product from crystallizing prematurely. Filter the hot solution into a clean Erlenmeyer flask.
-
Precipitation (Salting Out): To the clear, hot filtrate, carefully add 20 mL of concentrated hydrochloric acid. This will dramatically decrease the solubility of the hydrochloride salt.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[9] Rushing this step can trap impurities.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[11][12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water or a mixture of ethanol/water to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly. A laboratory oven at a moderate temperature (e.g., 50-60°C) under vacuum is ideal.[13][14] Ensure the product is completely dry before storage.
Data Presentation: Solvent Selection
Choosing the right solvent is critical. The table below summarizes properties of potential solvents based on literature data.[2][7][8]
| Solvent | Solubility (Cold) | Solubility (Hot) | Notes |
| Water | Low to Moderate[3] | High[2][7] | Excellent for forming the HCl salt. Allows for "salting out" by adding concentrated HCl.[11] |
| Methanol | Moderate | High[2][7] | Good solvent, but the product may have higher solubility when cold compared to water, potentially lowering yield. |
| Ethanol | Low | Moderate to High | Often used in combination with water to fine-tune solubility. Good for washing crystals. |
| Isopropanol | Low | Moderate | Can be a good alternative if yields in methanol are poor. |
Troubleshooting Logic Diagram
When faced with a purification problem, a logical sequence of checks can quickly identify the root cause.
Caption: A logical troubleshooting guide for purification issues.
References
-
Shree Sidhdhanath Industries. 4 Chloro Phenyl Hydrazine Hydrochloride. [Link]
-
ChemBK. (2024). 4-chloro phenyl hydrazine hydrochloride. [Link]
-
Gattermann, L., & Wieland, H. (1932). Laboratory Methods of Organic Chemistry. In Organic Syntheses, Coll. Vol. 1, p.447 (1941); Vol. 2, p.85 (1922). [Link]
- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry, 17(4), 1924-1933. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 14. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
identifying and removing impurities from 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride synthesis
Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to help you identify and resolve purity issues, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile building block in organic synthesis. It is a key intermediate in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Carprofen, and Edaravone, which is used to treat stroke and amyotrophic lateral sclerosis (ALS). Its structure is also integral to the Fischer indole synthesis, a fundamental method for creating indole ring systems found in many natural and synthetic bioactive molecules. Additionally, it serves as a precursor in the formulation of certain pesticides and dyes.[1]
Q2: What are the most common synthesis routes, and how do they influence impurity profiles?
The most prevalent synthesis method involves the diazotization of 4-(4-chlorophenoxy)aniline followed by a reduction step. The choice of reducing agent is a critical factor influencing the impurity profile.
-
Classical Reduction (e.g., Sodium Sulfite/Bisulfite): This traditional method is effective but can be difficult to control, sometimes leading to the formation of asphalt-like by-products and other impurities if reaction conditions are not optimal.[2]
-
Catalytic Hydrogenation: A more modern and cleaner approach uses a catalyst, such as ruthenium on carbon (Ru/C), under a hydrogen atmosphere.[2][3] This method often results in higher purity and yield, minimizing the formation of tarry side products.[2]
The initial purity of the starting aniline is also crucial, as positional isomers (e.g., 2-chloro or 3-chloro analogs) will carry through the synthesis and are difficult to remove from the final product.
Q3: Why is this compound typically isolated as a hydrochloride salt?
The free base of 4-(4-chlorophenoxy)phenylhydrazine is an oil or low-melting solid that is prone to oxidation and degradation, especially when exposed to air. Converting it to the hydrochloride salt serves several key purposes:
-
Enhanced Stability: The salt form is a crystalline solid that is significantly more stable for storage and handling.[4]
-
Ease of Handling: Crystalline solids are easier to weigh, transfer, and handle in a laboratory setting compared to oils or tars.
-
Improved Purification: The salt's crystallinity makes it amenable to purification by recrystallization.
-
Water Solubility: The hydrochloride salt has some water solubility, which can be advantageous for certain reaction setups, although it is typically used in subsequent reactions after neutralizing back to the free base.[4]
Q4: What are the immediate visual or physical signs of an impure product?
A pure sample of this compound should be a white to off-white or light-yellow crystalline powder.[1] Signs of impurity include:
-
Color: A distinct pink, red, or brown coloration often indicates oxidation or the presence of azo-compound impurities.[5]
-
Texture: A gummy, oily, or "asphalt-like" consistency points to significant contamination with by-products or residual solvent.[2]
-
Melting Point: The melting point will be depressed and exhibit a broad range instead of a sharp transition. The reported melting point is in the range of 210-218 °C.[1]
Troubleshooting Guide: From Impurity Identification to Removal
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My reaction is complete, but the crude product is a dark, tarry material.
Q: What causes the formation of dark, "asphalt-like" by-products, and how can I prevent this?
A: Tarry by-products are a common issue in diazotization and reduction reactions, especially when using sulfite-based reducing agents.[2] The primary cause is a loss of control over reaction parameters, leading to unwanted side reactions.
Causality & Prevention:
-
Temperature Control is Critical: The diazotization step, where the diazonium salt is formed, is highly exothermic and must be kept cold (typically -5 to 5 °C).[4] If the temperature rises, the diazonium salt can decompose, leading to the formation of phenols and coupled azo compounds, which are often highly colored and can polymerize.
-
pH Management: The pH of the reaction medium must be kept acidic (pH 1-2) during diazotization to stabilize the diazonium salt.[6] During the reduction step, the pH may need adjustment depending on the chosen reagent.
-
Reagent Addition: Slow, controlled addition of the sodium nitrite solution during diazotization and the reducing agent during the subsequent step is essential to manage heat evolution and prevent localized high concentrations that can trigger side reactions.[7]
-
Atmosphere: Hydrazines are susceptible to oxidation. Performing the reduction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of colored oxidation products.
Troubleshooting Workflow: If you encounter this issue, focus on stringent temperature and pH control in your next attempt. Consider switching to a catalytic hydrogenation method, which is known to be a cleaner process.[2]
Problem 2: My product looks clean, but analytical data shows multiple impurities.
Q: My TLC plate shows multiple spots, and HPLC analysis confirms a purity of <95%. What are these impurities and how do I identify them?
A: The most common impurities are unreacted starting material and positional isomers, which are notoriously difficult to separate from the desired product due to their similar chemical properties.
Identification Strategy:
-
Co-spotting on TLC: The most straightforward initial step is to run a TLC plate spotting your crude product, the 4-(4-chlorophenoxy)aniline starting material, and, if available, authentic standards of the potential 2- and 3-chloro positional isomers. This will help you tentatively identify the spots.
-
HPLC Analysis: A well-developed HPLC method is the gold standard for quantifying these impurities. A reverse-phase C18 column is often effective. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]
Table 1: Common Impurities and Their Identification
| Impurity | Potential Source | Analytical Signature |
| 4-(4-Chlorophenoxy)aniline | Incomplete diazotization reaction. | Will have a distinct retention time in HPLC, typically eluting later than the more polar hydrazine product. Can be confirmed by co-injection with a standard. |
| 2- and 3-Chlorophenoxy Isomers | Presence of isomeric impurities in the starting aniline raw material. | These are very challenging to separate. Specialized HPLC methods with optimized columns and mobile phases are required to achieve baseline resolution. Their mass will be identical in MS analysis. |
| Oxidation/Decomposition Products | Exposure to air, heat, or incompatible materials.[9] | Often appear as colored impurities. May present as a broad hump or multiple small peaks in the HPLC chromatogram. |
| Azo-Coupling By-products | Uncontrolled diazotization (high temperature or incorrect pH). | Highly colored compounds. Can be detected by HPLC, often with strong UV absorbance.[10] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is adapted from established methods for analyzing 4-Chlorophenylhydrazine and its isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters X-Bridge C18, 4.6 x 250 mm, 5 µm, or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 95:5 (A:B) to 20:80 (A:B) over 30 minutes. The exact gradient should be optimized to achieve separation of all key impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[8]
-
Sample Preparation: Accurately weigh ~10 mg of your product and dissolve it in 10 mL of a diluent (e.g., 50:50 water:acetonitrile).
-
Analysis: Inject the sample. Identify peaks by comparing retention times with authentic standards of the starting material and potential isomers. Purity is determined by the area percentage of the main peak.
Protocol 2: Purification by Recrystallization
This procedure is based on the general principles of purifying aryl hydrazine hydrochlorides.[5][11] The key is selecting a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[12]
-
Solvent Selection: Ethanol/water or isopropanol/water mixtures are good starting points. The goal is to find a solvent system where your product dissolves in a minimal amount of the boiling solvent.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate with a stirrer). Continue adding small portions of the hot solvent until the solid just dissolves. Rationale: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Rationale: The charcoal adsorbs colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: Keeping the apparatus hot prevents premature crystallization of the product during filtration.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent. Rationale: This removes any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Validation: Confirm the purity of the recrystallized product by measuring its melting point (should be sharp) and re-analyzing by HPLC (should show a significant reduction in impurities).
Visualization of Workflows
Caption: Workflow for Synthesis, Analysis, and Purification.
Caption: Decision Tree for Troubleshooting Impurities.
References
-
Sharma, S. K., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry, 17(4). (URL: [Link])
- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google P
-
Organic Syntheses Procedure. (URL: [Link])
-
Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap. (URL: [Link])
-
Thin Layer Chromatography and Hydrazine - ResearchGate. (URL: [Link])
-
TLC plate before hydrazine gas passing, and after excess hydrazine gas... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Chemistry Diazotization Reaction - sathee jee. (URL: [Link])
-
Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
-
phenylhydrazine 3518 | niosh - CDC. (URL: [Link])
- CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride - Google P
- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google P
-
Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. (URL: [Link])
-
Ragnarsson, U., Fransson, B., & Grehn, L. (2000). Experiments related to the synthesis and analysis of a hydrazine library. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
Diazotization Reaction Mechanism - BYJU'S. (URL: [Link])
-
Recrystallization - Chemistry LibreTexts. (URL: [Link])
-
Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing). (URL: [Link])
-
What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine? | ResearchGate. (URL: [Link])
-
Recrystallization - YouTube. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
- CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography)
-
Recrystallization (chemistry) - Wikipedia. (URL: [Link])
-
Analytical Method - Keika Ventures. (URL: [Link])
-
The Synthesis and Diazotization of Some Ketone Hydrazones. (URL: [Link])
- US4352941A - Process for purification of phenylhydrazine - Google P
- CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google P
-
Recrystallization - YouTube. (URL: [Link])
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- 13. youtube.com [youtube.com]
troubleshooting low yield in the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this multi-step synthesis. Here, we provide in-depth, experience-based insights and actionable protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound typically proceeds via a two-step process: the diazotization of 4-(4-Chlorophenoxy)aniline followed by the reduction of the resulting diazonium salt. Low yields can arise from inefficiencies or side reactions in either of these critical stages.
Part 1: The Diazotization Reaction
The initial step involves the conversion of the primary aromatic amine, 4-(4-Chlorophenoxy)aniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1][2]
A1: Incomplete diazotization is a frequent culprit for poor overall yield. Several factors can contribute to this issue:
-
Inadequate Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.[3] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent decomposition of the diazonium salt back to the starting amine or into undesired phenolic byproducts.[1]
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler) throughout the addition of sodium nitrite.
-
Add the sodium nitrite solution slowly and dropwise to allow for effective heat dissipation.
-
Monitor the internal reaction temperature continuously with a calibrated thermometer.
-
-
-
Incorrect Stoichiometry or Reagent Purity: The molar ratio of reactants is critical. An insufficient amount of sodium nitrite will result in unreacted starting amine, while an excess can lead to unwanted side reactions.[3] The purity of the starting 4-(4-Chlorophenoxy)aniline is also paramount.
-
Troubleshooting Protocol:
-
Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite to ensure complete conversion of the amine.
-
Verify the purity of your 4-(4-Chlorophenoxy)aniline using techniques like NMR or HPLC before starting the reaction.
-
Ensure the sodium nitrite is dry and has been stored properly to prevent degradation.
-
-
-
Insufficient Acidity: A strong acidic medium is necessary to generate the nitrosonium ion (NO+), the active electrophile in the diazotization reaction.[1][4]
-
Troubleshooting Protocol:
-
Use a sufficient excess of a strong mineral acid like hydrochloric acid (typically 2.5-3 equivalents).
-
Ensure the 4-(4-Chlorophenoxy)aniline is fully dissolved in the acidic solution before cooling and adding the sodium nitrite.
-
-
A2: The formation of tarry byproducts is often indicative of diazonium salt decomposition and subsequent coupling reactions.
-
Phenolic Byproduct Formation: If the temperature rises, the diazonium salt can react with water to form a phenol. This phenol can then couple with unreacted diazonium salt to form highly colored azo compounds, which contribute to the tarry appearance.[5]
-
Prevention: Strict temperature control as outlined in A1 is the primary preventative measure.
-
-
Side Reactions with Excess Nitrous Acid: An excess of nitrous acid can lead to undesired side reactions.[3]
-
Prevention:
-
Use a stoichiometric amount of sodium nitrite or a very slight excess.
-
After the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.[3]
-
-
Part 2: Reduction of the Diazonium Salt
The second stage involves the reduction of the 4-(4-Chlorophenoxy)phenyldiazonium chloride to the desired this compound. Common reducing agents include sodium sulfite, stannous chloride, or catalytic hydrogenation.[5][6][7]
A3: The reduction of diazonium salts with sodium sulfite is a robust method, but requires careful control of several parameters to maximize yield. [8]
-
pH Control: The pH of the reaction medium is critical. The initial addition of the acidic diazonium salt solution to the sodium sulfite solution should be done carefully to maintain a neutral or slightly alkaline pH.[9]
-
Troubleshooting Protocol:
-
Prepare a solution of sodium sulfite and cool it in an ice bath.
-
Add the cold diazonium salt solution to the stirred sodium sulfite solution at a rate that allows for temperature and pH control.
-
Monitor the pH and adjust with a base like sodium hydroxide if necessary to keep it around 7.[9]
-
-
-
Reaction Temperature and Time: The reduction process often involves an initial low-temperature addition followed by a period of heating to drive the reaction to completion.[8]
-
Troubleshooting Protocol:
-
Perform the initial addition of the diazonium salt at a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70 °C) for a specified period, monitoring the reaction progress by TLC or HPLC.[10]
-
-
-
Purity of Sodium Sulfite: The quality of the sodium sulfite is important. Old or improperly stored sodium sulfite may be partially oxidized, reducing its effectiveness.[8]
-
Troubleshooting Protocol: Use freshly opened or high-purity sodium sulfite for the reduction.
-
A4: Proper workup and isolation are crucial for obtaining a good yield of the pure product.
-
Acidification and Precipitation: The hydrazine is typically isolated as its hydrochloride salt by acidifying the reaction mixture.
-
Isolation Protocol:
-
After the reduction is complete, cool the reaction mixture.
-
Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is strongly acidic.[11]
-
The this compound should precipitate out of the solution.
-
Cooling the acidified mixture to 0 °C can significantly increase the amount of product that crystallizes out.[8]
-
-
-
Purification: The crude product may require purification to remove any remaining impurities.
Visualizing the Process
To aid in understanding the key stages and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield.
Quantitative Data Summary
For reproducible results, adhere to the optimized parameters summarized in the table below.
| Parameter | Diazotization Step | Reduction Step (Sodium Sulfite) |
| Temperature | 0-5 °C | Initial addition at 0-5 °C, then warm to 60-70 °C |
| Key Reagent Stoichiometry | 1.05-1.1 eq. NaNO₂ | ~2.5 eq. Na₂SO₃ |
| pH | Strongly acidic (excess HCl) | Neutral to slightly alkaline during addition |
| Reaction Time | ~30-60 minutes | 2-4 hours |
References
-
Organic Syntheses. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
-
PubMed Central. (2025, October 22). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Retrieved from [Link]
-
ACS Omega. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
-
NPTEL. (n.d.). Aromatic Diazonium Salts. Retrieved from [Link]
- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Patsnap. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines. Retrieved from [Link]
-
PubMed Central. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Retrieved from [Link]
-
Chemical Review and Letters. (2025, January 10). Chalcogenation of arylhydrazines via C-N bond cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Retrieved from [Link]
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2010, September). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Retrieved from [Link]
-
Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?. Retrieved from [Link]
Sources
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- 2. Diazotisation [organic-chemistry.org]
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- 4. byjus.com [byjus.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. Page loading... [guidechem.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 10. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 11. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
HPLC Method Optimization for 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride Isomers: A Technical Support Guide
Welcome to the technical support center for the HPLC separation of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride and its positional isomers. The structural similarity of these compounds presents a significant chromatographic challenge, demanding a nuanced and systematic approach to method development and optimization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to empower researchers in achieving robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating isomers of this compound?
The primary challenge lies in their subtle structural differences. Positional isomers have identical mass and often very similar polarity and hydrophobicity, leading to co-elution or poor resolution under standard reversed-phase conditions. Successful separation requires an HPLC method that can exploit minor differences in their spatial arrangement and electronic properties.
Q2: Which column chemistry is a good starting point for this separation?
While a standard C18 column is a common first choice in reversed-phase HPLC, a Phenyl-based stationary phase is often more effective for separating aromatic positional isomers.[1][2][3][4] Phenyl columns facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[1][5] This can significantly enhance the resolution of compounds with differing electron density distribution or spatial orientation of aromatic substituents.[1]
Q3: Why is mobile phase pH so critical for analyzing this compound?
4-(4-Chlorophenoxy)phenylhydrazine is a basic compound containing a hydrazine group. The pH of the mobile phase dictates the ionization state of this group.[6][7] Operating at a pH far from the analyte's pKa (typically at least 2 pH units away) is crucial to ensure a single, stable ionic form, which prevents peak tailing and shifting retention times.[8] For basic compounds like this, a low pH (e.g., pH ≤ 3) is often used to protonate the molecule and also suppress the ionization of residual silanol groups on the silica-based column packing, minimizing undesirable secondary interactions that cause peak tailing.[9][10]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
Both acetonitrile (ACN) and methanol (MeOH) are common choices, but they can offer different selectivity.[11] ACN and MeOH differ in their polarity, viscosity, and interaction mechanisms (e.g., hydrogen bonding capabilities).[11][12] It is highly recommended to screen both solvents during method development. Sometimes, a ternary mixture (Water/ACN/MeOH) can provide the optimal selectivity that neither binary mobile phase can achieve alone.
Troubleshooting Guide
This section addresses specific chromatographic problems with a systematic, cause-and-effect approach.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common hurdle in isomer separation. The goal is to manipulate the chromatographic system to enhance the selectivity (α) between the critical pair of isomers.
Potential Causes & Systematic Solutions
-
Inadequate Stationary Phase Selectivity: The column is not interacting differently enough with the isomers.
-
Solution Protocol:
-
Switch to a Phenyl Column: If using a C18 column, switch to a Phenyl-Hexyl or Biphenyl phase. These phases provide alternative selectivity through π-π interactions, which are highly sensitive to the electronic and steric differences in positional isomers.[1][2][3]
-
Consider Other Chemistries: If a Phenyl column is insufficient, explore columns with different mechanisms, such as those with polar-embedded groups or pentafluorophenyl (PFP) phases, which offer additional dipole-dipole and hydrogen bonding interactions.[3]
-
-
-
Sub-optimal Mobile Phase Composition: The mobile phase is not effectively mediating the differential interactions between the analytes and the stationary phase.
-
Solution Protocol:
-
Optimize Organic Modifier Percentage: Perform a gradient run first to determine the approximate elution composition. Then, run several isocratic methods, systematically varying the organic modifier percentage in small increments (e.g., 2-3%) around this composition. A lower percentage of organic modifier generally increases retention and may improve resolution, though run times will be longer.[13]
-
Change Organic Modifier Type: As mentioned in the FAQ, substitute acetonitrile for methanol or vice-versa. The different solvent properties can significantly alter selectivity.[14]
-
Adjust Mobile Phase pH: Ensure the pH is at least 2 units away from the analyte's pKa. For this basic compound, try adjusting the pH between 2.5 and 3.5 using buffers like phosphate or formate. Minor pH changes can subtly alter analyte conformation and interaction with the stationary phase, impacting selectivity.[7][15]
-
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.
-
Solution Protocol:
-
Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve resolution, as predicted by the van Deemter equation.
-
Increase Column Length or Use Smaller Particles: If available, switch to a longer column (e.g., 250 mm instead of 150 mm) or a column packed with smaller particles (e.g., 3 µm or sub-2 µm) to increase the number of theoretical plates.[16]
-
-
-
Non-Optimal Temperature: Temperature affects solvent viscosity, analyte diffusion, and the kinetics of interaction with the stationary phase.
-
Solution Protocol:
-
Systematically Vary Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often increase retention and can sometimes enhance selectivity for isomers, while higher temperatures decrease viscosity and backpressure, potentially allowing for higher efficiency at faster flow rates.[17][18][19] Consistent temperature control is crucial for reproducible retention times.[17][20]
-
-
Troubleshooting Workflow for Poor Resolution
Caption: Systematic workflow for troubleshooting poor isomer resolution.
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem for basic compounds like phenylhydrazines.[21][22] It compromises resolution and quantification accuracy.[21]
Potential Causes & Systematic Solutions
-
Secondary Interactions with Silanols: The basic hydrazine moiety interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[9][10] This is a major cause of tailing for basic compounds.[9]
-
Solution Protocol:
-
Lower Mobile Phase pH: Operate at a low pH (e.g., pH < 3.0) with an appropriate buffer (e.g., 0.1% formic acid or trifluoroacetic acid). This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte.[9][10]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are better end-capped (where residual silanols are chemically deactivated), significantly reducing silanol activity.[9][21] Ensure you are using such a column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can suppress ionization in MS detectors and should be used cautiously.[9]
-
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[10][21]
-
Solution Protocol:
-
Reduce Injection Volume/Concentration: Dilute the sample by a factor of 5 or 10 and reinject. If peak shape improves, mass overload was the likely cause. Determine the column's linear dynamic range and operate within it.[21]
-
-
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase (e.g., from operating at high pH) can create active sites that cause tailing.[21]
-
Solution Protocol:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components.
-
Flush the Column: Follow the manufacturer's instructions for column washing, typically using strong solvents like isopropanol or THF (ensure system compatibility).
-
Replace the Column: If washing does not restore performance, the column bed may be irreversibly damaged, requiring replacement.
-
-
Data Summary: Effect of pH on Peak Shape
| Mobile Phase pH | Buffer | Typical Peak Shape for Basic Analyte | Rationale |
| 7.0 (Neutral) | Phosphate | Severe Tailing | Analyte is partially ionized; silanols are ionized and interact strongly with the analyte. |
| 4.5 (Mid-range) | Acetate | Moderate Tailing | Analyte is mostly protonated, but silanols are still partially ionized, allowing secondary interactions. |
| < 3.0 (Acidic) | Formate/TFA | Symmetrical Peak | Analyte is fully protonated; silanol ionization is suppressed, minimizing secondary interactions.[9] |
Issue 3: Inconsistent Retention Times
Poor reproducibility of retention times undermines method reliability and is a common source of frustration in regulated environments.
Potential Causes & Systematic Solutions
-
Inadequate Column Equilibration: The column was not given sufficient time to equilibrate with the mobile phase between runs, especially after a gradient.
-
Solution Protocol: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. Monitor the baseline for stability.
-
-
Fluctuations in Temperature: Even minor changes in ambient temperature can affect retention times if a column thermostat is not used.[17][23]
-
Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase (e.g., weighing errors, pH variations, degradation) is a frequent cause of drift.
-
Solution Protocol:
-
Prepare fresh mobile phase daily.
-
Use a calibrated pH meter and be meticulous in buffer preparation.
-
Always filter and degas the mobile phase to prevent pump issues and detector noise.
-
-
-
HPLC System Issues: Leaks, pump malfunctions, or faulty check valves can cause flow rate fluctuations.
-
Solution Protocol: Perform regular system maintenance. Check for pressure fluctuations, which can indicate a leak or pump seal wear.
-
Workflow for Diagnosing Retention Time Variability
Caption: Decision tree for diagnosing retention time instability.
References
- Common Causes Of Peak Tailing in Chrom
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- How can I prevent peak tailing in HPLC? (2013, November 27).
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Liu, X., Tracy, M., Chen, J., & Pohl, C. A New Phenyl-Type Stationary Phase and Its Uses. Fisher Scientific.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc.
- Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.
- Hang, S. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Selecting an organic modifier for reversed-phase chrom
- What is the Difference Between C18 and Phenyl Column. (2022, April 23). Pediaa.Com.
- The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. (2025, August 6).
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
- What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
- HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15).
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5).
- Exploring the Role of pH in HPLC Separ
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- The Use of Temperature for Method Development in LC.
- The Critical Role of Mobile Phase pH in Chromatography Separ
- Liquid Chromatography: Why is Temperature Control so Important? (2023, August 31). News-Medical.Net.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. welch-us.com [welch-us.com]
- 4. differencebetween.com [differencebetween.com]
- 5. support.waters.com [support.waters.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chromtech.com [chromtech.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. news-medical.net [news-medical.net]
- 21. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Solutions for 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride Stability
Welcome to the technical support center for 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this crucial synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What is the ideal way to store solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen, which can promote degradation.[1]
Q2: My solid this compound has changed color from white to pink/yellow. Is it still usable?
A2: A color change from its typical white to off-white or pinkish hue is a visual indicator of potential degradation.[2] Phenylhydrazine and its derivatives are susceptible to oxidation, which can produce colored byproducts. While a slight color change may not significantly impact every application, it is a warning sign of reduced purity. For sensitive synthetic work, it is highly recommended to verify the compound's purity via an analytical technique like HPLC before use.
Q3: What are the best solvents for preparing solutions of this compound?
A3: this compound is soluble in methanol and hot water.[2] The choice of solvent will be dictated by the specific requirements of your reaction or analysis. For analytical purposes, a mixture of acetonitrile and water, often with a pH-adjusting agent like orthophosphoric acid, is commonly used as a diluent for HPLC analysis.
Q4: Why is the hydrochloride salt form of this compound typically used?
A4: The hydrochloride salt form of 4-(4-Chlorophenoxy)phenylhydrazine offers enhanced stability and easier handling compared to its free base form.[1] The salt is generally more resistant to aerial oxidation and is more soluble in aqueous media, which can be advantageous for various applications.
Troubleshooting Guide: Common Issues in Solution Stability
This section provides a deeper dive into specific problems you might encounter when working with solutions of this compound, offering explanations and actionable solutions.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
-
Observation: Upon dissolution, your initially colorless or pale-yellow solution of this compound rapidly turns yellow or brown.
-
Root Cause Analysis: This is a classic sign of oxidative degradation. Phenylhydrazines are known to be sensitive to oxidation, a process that can be accelerated by dissolved oxygen, exposure to light, and the presence of trace metal ions. The oxidation of phenylhydrazine is a complex, autocatalytic process that can generate a cascade of reactive intermediates, including superoxide radicals, hydrogen peroxide, and phenyldiazene, leading to colored degradation products.[3][4]
-
Solution Workflow:
-
Solvent Degassing: Before preparing your solution, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a sonicator under vacuum.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent re-exposure to oxygen.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant, such as sodium bisulfite, may help to quench oxidative degradation pathways.
-
Chelating Agents: If trace metal ion contamination is suspected to be catalyzing the oxidation, the addition of a chelating agent like EDTA can be beneficial.[3]
-
Issue 2: Formation of a Precipitate in the Solution
-
Observation: A precipitate forms in your solution of this compound over time, even at concentrations that should be fully soluble.
-
Root Cause Analysis: Precipitate formation can be due to several factors:
-
Degradation Products: The degradation products of this compound may be less soluble in the chosen solvent system than the parent compound, leading to their precipitation. For instance, the oxidative dimerization of the molecule could lead to larger, less soluble species.
-
pH Shift: The pH of the solution can significantly impact the solubility of the hydrochloride salt. A shift in pH towards more basic conditions can neutralize the hydrochloride, converting it to the less soluble free base form.
-
Solvent Evaporation: Over time, evaporation of a more volatile co-solvent can alter the solvent composition and reduce the overall solubility of the compound.
-
-
Solution Workflow:
-
Confirm Identity of Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradation product. This will inform your next steps.
-
pH Control: Ensure the pH of your solution is maintained in the acidic range to keep the compound in its more soluble hydrochloride form. Using a buffered solvent system can help prevent pH fluctuations.
-
Solvent System Optimization: If the precipitate is the parent compound, you may need to adjust your solvent system. This could involve increasing the proportion of a better solvent or using a different solvent altogether.
-
Storage Conditions: Store solutions in tightly sealed containers to prevent solvent evaporation.
-
Issue 3: Inconsistent Results in Downstream Applications
-
Observation: You are experiencing poor yields, unexpected side products, or a lack of reactivity in a reaction where this compound is a starting material.
-
Root Cause Analysis: This is often a direct consequence of the degradation of the starting material. The reactive hydrazine moiety is the functional group responsible for its intended reactivity in many synthetic schemes (e.g., Fischer indole synthesis). If this group has been oxidized or otherwise degraded, the compound will no longer be effective.
-
Solution Workflow:
-
Purity Assessment: Before use, always assess the purity of your this compound solution, especially if it has been stored for some time. A stability-indicating HPLC method is the most reliable way to do this.
-
Fresh Solution Preparation: Whenever possible, prepare fresh solutions of this compound immediately before use. Avoid storing solutions for extended periods unless their stability in the specific solvent and storage conditions has been validated.
-
Review Handling Procedures: Re-evaluate your solution preparation and handling procedures to ensure that exposure to oxygen, light, and elevated temperatures is minimized.
-
Data Presentation: Solvent Compatibility and Storage
| Solvent System | Recommended Storage Temperature | Expected Stability (with proper handling) | Notes |
| Methanol | 2-8°C | Short-term (hours to a few days) | Degas solvent before use. Store under inert gas. |
| Acetonitrile/Water | 2-8°C | Short-term (hours to a few days) | Acidify with a non-reactive acid (e.g., formic or phosphoric acid) to improve stability. |
| Hot Water | Not recommended for storage | Poor | Use immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for analytical or synthetic use.
-
Solvent Selection and Preparation:
-
Choose a suitable solvent (e.g., HPLC-grade methanol or an acetonitrile/water mixture).
-
Degas the solvent by sparging with high-purity nitrogen or argon for at least 20 minutes.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound in a clean, dry vial.
-
-
Dissolution:
-
Under a gentle stream of inert gas, add the degassed solvent to the vial containing the solid.
-
Cap the vial tightly and sonicate or vortex until the solid is completely dissolved.
-
-
Storage:
-
If the solution is not for immediate use, flush the headspace of the vial with inert gas before sealing.
-
Store the solution at 2-8°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method
This HPLC method can be used to assess the purity of this compound and to detect the presence of degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector and a mass spectrometer (optional but recommended for peak identification).
-
Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.5 mg/mL) in a degassed mixture of acetonitrile and water (50:50).
Visualizations
Diagram 1: Postulated Oxidative Degradation Pathway
Caption: Workflow for assessing the stability of this compound.
References
- Goyal, R. N., & Srivastava, A. K. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Indian Journal of Chemistry - Section A, 34(5), 393-397.
- Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421–2426.
- Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.
- Ollivier, E., et al. (2018). PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. CIBTech Journal of Pharmaceutical Sciences, 7(2), 15-23.
- Fridovich, I., & Misra, H. P. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Journal of Biological Chemistry, 251(8), 2165-2169.
- Li, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
- Patel, R., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. Rasayan Journal of Chemistry, 17(4), 2567-2575.
- Wang, B. (2013). Preparation method of 4-chlorophenylhydrazine hydrochloride. CN102993044A.
- Singh, B., et al. (2016). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis, 128, 291-297.
- Zhang, J. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.
-
Eureka. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
- Tao, Y., et al. (2011). Determination of genotoxic phenylhydrazine agaritine in mushrooms using liquid chromatography–electrospray ionization tandem mass spectrometry. Food Chemistry, 129(2), 649-655.
- Brostow, W., et al. (2011). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Clinical Pharmacy and Therapeutics, 36(5), 539-547.
-
PubChem. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]
- Lányi, K., & Zöld, E. (2001). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 141(2-3), 175-182.
- Li, J. (2013).
- Brostow, W., et al. (2011). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Thermal Analysis and Calorimetry, 105(3), 879-884.
- Miranda, M. A., & Castell, J. V. (2005). Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. Current Pharmaceutical Design, 11(14), 1765-1784.
- Liu, X., et al. (2022).
- Ulber, R., et al. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(18), 4833-40.
Sources
Technical Support Center: Navigating Scale-Up Challenges in the Production of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride. This resource is meticulously designed for researchers, chemists, and process development professionals to address the nuanced challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth, field-proven insights, troubleshooting protocols, and critical data to ensure a robust, safe, and efficient manufacturing process.
Foundational Synthesis Pathway: An Overview
The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The most common synthetic route starts from 4-chloroaniline and proceeds through three critical stages: diazotization, reduction, and acidification (hydrolysis).[1][2] Understanding the intricacies of each step is fundamental to troubleshooting and successful scale-up.
The Three-Stage Synthesis Process:
-
Diazotization: 4-chloroaniline is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-10°C) to form the corresponding diazonium salt.[2][3]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. The choice of reducing agent is a critical parameter, with options including sodium sulfite, sodium metabisulfite, and ammonium sulfite.[1][2][3]
-
Acidification/Hydrolysis: The final step involves the hydrolysis of the intermediate salt in an acidic medium, followed by crystallization to isolate the this compound product.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers and actionable solutions to common problems encountered during the scale-up of this compound synthesis.
Q1: My diazotization reaction is showing poor conversion and a significant amount of byproducts. What are the likely causes and how can I optimize this step?
Answer: Incomplete diazotization is a frequent issue during scale-up, often stemming from inadequate temperature and pH control.
-
Causality: The diazonium salt is thermally unstable and can decompose if the temperature rises above the optimal range (typically 0-10°C).[3] Furthermore, maintaining a strongly acidic environment (pH 1-2) is crucial to prevent the coupling of the diazonium salt with unreacted 4-chloroaniline, which leads to the formation of colored azo impurities.[2]
-
Troubleshooting & Optimization:
-
Temperature Control: Ensure your reactor has sufficient cooling capacity to manage the exothermic nature of the diazotization reaction, especially during the addition of sodium nitrite.
-
pH Monitoring: Implement in-process pH monitoring to ensure the reaction medium remains strongly acidic throughout the addition of the diazotizing agent.
-
Reagent Addition: A slow, controlled addition of the sodium nitrite solution is recommended to prevent localized temperature spikes and maintain better control over the reaction.[2]
-
Q2: During the reduction step using sodium sulfite, I'm experiencing issues with the reaction mixture becoming thick and difficult to stir. What causes this and are there alternative reducing agents?
Answer: The use of sodium sulfite (often referred to as S-WAT) as a reducing agent can lead to the precipitation of sodium salts, which have poor solubility in the reaction medium. This results in a thick slurry with poor fluidity, making stirring and heat transfer inefficient.[1][3]
-
Causality: The reaction of the diazonium salt with sodium sulfite, followed by acidification, generates sodium chloride and sodium pyrosulfate, both of which have limited solubility in the aqueous acidic medium.[3] This can lead to caking and difficult handling, especially at a larger scale.[1][3]
-
Troubleshooting & Optimization:
-
Alternative Reducing Agent: Consider using an ammonium sulfite solution as the reducing agent. The ammonium chloride and ammonium bisulfate byproducts generated during acidification have much higher solubility in water, leading to a more fluid reaction mixture and easier handling.[1][3] This also facilitates a more complete reaction and results in a product with fewer impurities.[1]
-
Improved Agitation: If using sodium sulfite is unavoidable, ensure your reactor is equipped with a high-torque agitator capable of handling viscous slurries.
-
Q3: The final product has a pink or reddish tint. What is the cause of this discoloration and how can I obtain a purer, off-white product?
Answer: A colored product is typically indicative of impurities, which can arise from several sources throughout the synthesis.
-
Causality:
-
Oxidation: Phenylhydrazines are susceptible to oxidation, especially in the presence of air at elevated temperatures, which can form colored byproducts.[4]
-
Azo Dyes: As mentioned in Q1, incomplete diazotization or improper pH control can lead to the formation of azo compounds, which are often highly colored.
-
Incomplete Reduction: If the reduction of the diazonium salt is not complete, residual diazonium compounds can lead to color in the final product.
-
-
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction, particularly the reduction and isolation steps, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the hydrochloride salt in water, treating with activated carbon to adsorb colored impurities, and then re-precipitating the purified product by adding concentrated hydrochloric acid and cooling.[5]
-
Reaction Monitoring: Utilize in-process analytical techniques like TLC or HPLC to monitor the reaction progress and ensure complete conversion at each step before proceeding to the next.
-
Q4: I am struggling with the filtration and washing of the final product. The crystals are very fine and tend to clog the filter. How can I improve the crystal morphology?
Answer: Poor crystal morphology is often related to the rate of crystallization and the presence of impurities.
-
Causality: Rapid crystallization, which can occur with sudden cooling or the addition of an anti-solvent, often leads to the formation of small, fine crystals. The presence of impurities can also inhibit crystal growth and lead to an amorphous or poorly crystalline product.
-
Troubleshooting & Optimization:
-
Controlled Crystallization: Employ a controlled cooling profile during crystallization. A slower cooling rate allows for the formation of larger, more easily filterable crystals.
-
Solvent Selection: The choice of solvent for crystallization is critical. For the hydrochloride salt, a mixture of water and hydrochloric acid is commonly used.[5] The final concentration of the acid can influence the crystal habit.
-
Use of Ammonium Sulfite: As noted previously, using ammonium sulfite as a reducing agent can lead to a looser crystal structure that is easier to filter and wash.[1][3]
-
Q5: What are the key safety precautions to consider when scaling up the production of this compound?
Answer: Safety is paramount, and this synthesis involves several hazardous reagents and intermediates.
-
Diazonium Salt Instability: Diazonium salts can be explosive in their solid, dry state. It is crucial to keep them in solution and at low temperatures at all times.
-
Hydrazine Derivatives Toxicity: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including impermeable gloves, a lab coat, and safety goggles.[6] All handling of powdered material should be done in a well-ventilated fume hood.[6][7]
-
Waste Disposal: The process generates acidic and potentially toxic wastewater. Ensure all waste streams are handled and disposed of in accordance with local environmental regulations.[10]
Impurity Profiling and Control
Controlling the impurity profile is critical for the quality of the final product, especially when it is intended for pharmaceutical applications.
-
Common Impurities: The most common process-related impurities include:
-
Analytical Control: A robust HPLC method is essential for the detection and quantification of these impurities.[11] A validated HPLC method can be used for in-process control, final product release testing, and stability studies.[11]
Data Summary: Comparison of Reducing Agents
| Feature | Sodium Sulfite (S-WAT) | Ammonium Sulfite |
| Physical Form | Solid | Aqueous Solution |
| Handling Issues | Can cake and lump, difficult to dissolve[1][3] | Easy to handle and dose as a liquid[1][3] |
| Reaction Mixture Fluidity | Can become thick and difficult to stir[3] | Remains fluid and easy to agitate[1][3] |
| Byproduct Solubility | Low (NaCl, Na2S2O5)[3] | High (NH4Cl, NH4HSO4)[1][3] |
| Product Crystallization | Can be dense and difficult to wash[3] | Looser crystals, easier to filter and wash[1][3] |
| Overall Recommendation | Less favorable for large-scale production | Preferred for improved processability and product quality[1][3] |
Recommended Experimental Protocol
The following protocol is a generalized procedure based on best practices identified in the literature. It is intended as a starting point and should be optimized for your specific equipment and scale.
Step-by-Step Synthesis
-
Diazotization:
-
Charge the reactor with 4-chloroaniline and an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C with vigorous stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite, maintaining the temperature below 10°C.
-
Stir for an additional 30-60 minutes at 0-5°C after the addition is complete.
-
Confirm the completion of the reaction using an appropriate in-process control (e.g., starch-iodide paper for excess nitrous acid).
-
-
Reduction:
-
In a separate reactor, prepare an aqueous solution of ammonium sulfite.
-
Slowly add the cold diazonium salt solution from the first step to the ammonium sulfite solution, maintaining the temperature at or below room temperature.
-
After the addition is complete, slowly warm the reaction mixture to 50-60°C and hold for 3-4 hours, or until the reaction is complete as determined by HPLC.[3]
-
-
Acidification and Isolation:
-
Cool the reaction mixture to 50-70°C.
-
Slowly add concentrated hydrochloric acid to the reaction mixture to precipitate the product.
-
Cool the slurry to 10-15°C and stir for 1-2 hours to ensure complete crystallization.
-
Filter the solid product and wash with cold, dilute hydrochloric acid, followed by a suitable solvent (e.g., isopropanol) to remove residual water and impurities.
-
Dry the product under vacuum at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Visual Workflow and Troubleshooting Diagrams
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis process.
References
Sources
- 1. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
- 7. capotchem.com [capotchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Bot Verification [rasayanjournal.co.in]
degradation pathways of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride under acidic conditions
Technical Support Center: 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. As an important intermediate in organic and pharmaceutical synthesis, understanding its stability profile is critical for ensuring the quality and integrity of research and development outcomes.[1]
Section 1: Core Degradation Chemistry Under Acidic Conditions
This compound, like many arylhydrazines, is susceptible to degradation, especially under acid-catalyzed hydrolytic conditions.[2] The primary points of vulnerability in the molecule are the C-N bond of the hydrazine moiety and, to a lesser extent, the ether linkage.
The degradation is primarily driven by acid-catalyzed hydrolysis. The general mechanism involves the protonation of the hydrazine nitrogen atoms, followed by nucleophilic attack by water. This process can lead to the cleavage of the C-N bond, resulting in the formation of key degradation products.
Key Postulated Degradation Products:
-
4-Chloroaniline: A potential genotoxic impurity resulting from the cleavage of the bond between the phenyl ring and the hydrazine group.
-
4-Chlorophenol: Arises from the cleavage of the ether bond, a reaction that typically requires more strenuous acidic conditions.
-
Hydrazine: A highly reactive small molecule formed from the cleavage of the phenyl-hydrazine bond.
The following diagram illustrates the proposed primary degradation pathway under acidic stress.
Caption: Proposed degradation pathway of 4-(4-Chlorophenoxy)phenylhydrazine.
Section 2: Troubleshooting Guide for Degradation Studies
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My HPLC analysis shows several unexpected small peaks after acid stress testing that I cannot identify. What are they likely to be?
A1: Unexpected peaks in a stressed sample of this compound are common and typically represent degradation products.
-
Initial Steps for Identification:
-
Run a Blank: First, ensure these peaks are not artifacts from your solvent or mobile phase by injecting a blank.
-
Time-Zero Sample: Compare the chromatogram to a time-zero (unstressed) sample. Any new peaks in the stressed sample are potential degradants.
-
Expected Degradants: Based on the known degradation pathways, the most likely products are 4-chloroaniline and 4-chlorophenol. You should procure reference standards for these compounds and co-inject them to confirm their retention times.
-
Mass Spectrometry (LC-MS): If unidentified peaks remain, LC-MS is the definitive technique for identification. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular formulas and propose structures.
-
-
Causality: Acid hydrolysis cleaves the molecule at its most labile sites—the C-N hydrazine bond and the C-O ether bond. The resulting fragments are smaller and often more polar, causing them to elute at different times than the parent compound in reversed-phase HPLC.
Q2: I'm observing a rapid color change (e.g., to yellow or brown) in my acidic solution. Is this indicative of degradation?
A2: Yes, a color change is a strong visual indicator of chemical degradation. Arylhydrazines and their degradation products, particularly aniline derivatives, are prone to oxidation, which often forms colored species.
-
Mechanism: The initial degradation products can be further oxidized by atmospheric oxygen, a process that can be accelerated by trace metal ions in your solution or on the glassware surface. This oxidation leads to the formation of polymeric, highly conjugated systems that absorb visible light, appearing as yellow, brown, or even reddish compounds.[2]
-
Troubleshooting Steps:
-
De-gas Solvents: Use solvents that have been de-gassed to minimize dissolved oxygen.
-
Use High-Purity Reagents: Ensure your acid and water are of high purity to avoid metal ion contamination.
-
Protect from Light: Conduct experiments in amber glassware or protect them from light, as photolytic degradation can also contribute to color formation.[3][4]
-
Correlate with Analytics: Always correlate the visual observation with analytical data (e.g., HPLC) to quantify the extent of degradation.
-
Q3: The degradation rate of my compound is inconsistent between experiments, even under identical acidic conditions. What could be causing this variability?
A3: Inconsistent degradation rates are often due to subtle, uncontrolled variables in the experimental setup.
-
Potential Causes & Solutions:
-
Temperature Fluctuations: Degradation reactions are highly sensitive to temperature.[5][6] Ensure your heating block or water bath has precise and stable temperature control (±0.5°C).
-
Trace Metal Contamination: As mentioned, metal ions can catalyze degradation. Use high-purity water (Type I) and acid. Consider pre-washing glassware with a chelating agent like EDTA solution, followed by a thorough rinse with pure water.
-
Inconsistent pH: Ensure the final pH of the solution is consistent. The concentration of the acid is important, but the final pH after adding the compound (which is a hydrochloride salt) should be verified.
-
Headspace Oxygen: The amount of oxygen in the headspace of your reaction vial can influence oxidative side reactions. For maximum consistency, consider purging the vials with an inert gas like nitrogen or argon before sealing.
-
Table 1: Factors Influencing Degradation Rate and Recommended Controls
| Parameter | Potential Issue | Recommended Control |
| Temperature | Minor fluctuations can significantly alter kinetics. | Use a calibrated, stable heating source (e.g., digital dry bath). |
| pH | Inconsistent proton concentration. | Verify final pH with a calibrated meter; use buffered solutions if needed. |
| Oxygen | Catalyzes oxidative side-reactions. | De-gas solvents; purge reaction vessels with N₂ or Ar. |
| Light | Can induce photolytic degradation pathways. | Use amber glassware or cover vessels with aluminum foil.[3][4] |
| Purity of Reagents | Metal ions can act as catalysts. | Use HPLC-grade or higher purity water and acids. |
Section 3: Standard Protocol for Acidic Forced Degradation Study
This protocol provides a robust framework for investigating the degradation of this compound, in line with ICH guidelines for forced degradation studies.[3][4][7] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being consumed by secondary reactions.[7][8]
Objective: To identify the primary degradation products and degradation pathway under acidic conditions.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), for neutralization
-
Type I Purified Water
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
-
pH meter
Experimental Workflow:
Caption: A typical workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl. This creates a stress sample with a concentration of 100 µg/mL. Prepare a control sample by diluting 1.0 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water (this is your t=0 sample).
-
Incubation: Place the sealed flask of the stress sample in a water bath or oven set to a controlled temperature (e.g., 60°C). Keep the control sample at room temperature or refrigerated, protected from light.
-
Time-Point Sampling: Withdraw aliquots (e.g., 1 mL) from the stress sample at predetermined time points (e.g., 2, 4, 8, and 24 hours).
-
Quenching the Reaction: Immediately neutralize the withdrawn aliquot by adding a stoichiometric equivalent of NaOH (e.g., 0.1 M NaOH) to stop the acid-catalyzed degradation. Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis if necessary.
-
HPLC Analysis: Analyze the t=0 sample and all quenched time-point samples using a validated stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[9]
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the t=0 sample.
-
Identify and quantify the major degradation products by their peak areas.
-
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid this compound? A: To ensure long-term stability, the solid material should be stored in a tightly sealed container, protected from light and moisture, at a cool temperature (2-8°C is recommended). Exposure to atmospheric moisture can lead to hydrolysis, while light and heat can accelerate oxidative degradation.
Q: Can I use a different acid, like sulfuric acid, for degradation studies? A: Yes, but be aware that the counter-ion can sometimes influence the reaction. Hydrochloric acid is the most common choice for acid hydrolysis studies as per ICH guidelines.[7] If you use sulfuric acid, ensure you document it clearly, as it may lead to different secondary reaction products or kinetics.
Q: How do I develop a "stability-indicating" HPLC method for this compound? A: A stability-indicating method is one that can separate the parent drug from all its significant degradation products, process impurities, and excipients. To develop one:
-
Perform forced degradation under various conditions (acid, base, oxidation, heat, light) as mandated by ICH guidelines.[3][4]
-
Pool the resulting stressed samples to create a mixture containing the parent compound and all potential degradants.
-
Develop an HPLC method (by screening columns, mobile phases, and gradients) that achieves baseline resolution between the parent peak and all degradant peaks in this mixture.
-
The method is considered stability-indicating once this resolution is achieved and the method is validated for specificity.
References
- ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied.
- MedCrave online. (2016, December 14).
- Resolve Mass. (2025, November 5).
- Semantic Scholar. (1984, August 1). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method.
- YouTube. (2025, September 20).
- SciSpace. (2016, December 14).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.
- Scilit. (n.d.). The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes.
- IJCRT.org. (n.d.).
- Scilit. (1972). The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. Helvetica Chimica Acta, 55(6), 2103–2112.
- Google Patents. (n.d.). METHOD FOR MAKING ARYL HYDRAZINES AND SUBSTITUTED.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 7). (PDF)
- National Library of Medicine. (1992, June). Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium. Journal of Pharmaceutical Sciences, 81(6), 586-91.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of (2-Chloro-4-iodophenyl)hydrazine.
- ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
- Elam Pharma. (n.d.). 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7.
- ChemicalBook. (n.d.). [4-(4-CHLOROPHENOXY)PHENYL]HYDRAZINEHYDROCHLORIDE Product Description.
- Google Patents. (n.d.). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.
- National Institutes of Health. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.
- MDPI. (2019, March 24).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 9). Degradation kinetics of pirenzepine hydrochloride in aqueous solution.
Sources
- 1. 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7 [elampharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing yields of different 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride synthesis routes
An In-Depth Guide to the Synthetic Routes of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride: A Comparative Analysis for Researchers
In the landscape of pharmaceutical and chemical synthesis, this compound stands as a critical intermediate. Its applications are pivotal in the development of various therapeutic agents, making the efficiency and scalability of its synthesis a subject of considerable interest to researchers and professionals in drug development. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an objective analysis supported by experimental data to inform methodological choices in the laboratory and beyond.
The Significance of this compound
4-(4-Chlorophenoxy)phenylhydrazine and its hydrochloride salt are key building blocks in organic synthesis. Their structural motif is incorporated into a range of biologically active molecules. A notable application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The efficiency of its production directly impacts the accessibility and cost-effectiveness of these important medicines.
This guide will dissect and compare the prevalent methods for its synthesis, focusing on yield, purity, operational complexity, safety, and environmental impact.
Route 1: The Traditional Pathway - Diazotization of 4-Chloroaniline and Subsequent Reduction
This classical multi-step approach has been a long-standing method for the synthesis of various phenylhydrazine derivatives. It commences with the diazotization of an aniline precursor, followed by a reduction step to yield the desired hydrazine.
Reaction Principle
The synthesis begins with the conversion of the primary aromatic amine, 4-chloroaniline, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then reduced to form the corresponding hydrazine. The choice of reducing agent is a critical variable in this pathway, significantly influencing the reaction's yield, purity, and safety profile.
Workflow Diagram: Diazotization and Reduction
Caption: General workflow for the synthesis via diazotization and reduction.
Comparative Analysis of Reducing Agents
The primary point of divergence in this traditional route lies in the reduction of the diazonium salt. Several reducing agents have been employed, each with distinct advantages and drawbacks.
| Reducing Agent | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Tin (II) Chloride (SnCl₂) | Moderate | Good | Well-established method. | Generates tin-based waste; requires stoichiometric amounts.[1] |
| Sodium Sulfite/Bisulfite | 63-72%[2] | Good | Cost-effective and readily available. | Can lead to the formation of asphalt-like by-products; reaction can be difficult to control.[3] |
| Ammonium Sulfite | ~87%[4] | >99%[4] | Improved handling over solid sodium sulfite; cleaner reaction with fewer side products.[4][5] | Requires careful temperature and pH control. |
| Catalytic Hydrogenation (Ru/C) | 96-98% [3][6] | >99.5% [3][6] | High yield and purity; environmentally friendly (green chemistry); simplified process. [3] | Requires specialized hydrogenation equipment and handling of hydrogen gas; catalyst cost. |
Expert Insights: The traditional methods using reducing agents like sodium sulfite are often plagued by operational difficulties, including the formation of viscous by-products that complicate isolation and purification.[3] The use of ammonium sulfite offers a process improvement by keeping the reaction mixture more fluid.[4] However, the advent of catalytic hydrogenation represents a significant leap forward. This method avoids many of the pitfalls of older techniques, offering a much cleaner and more efficient process, resulting in exceptionally high yields and purity.[3]
Detailed Experimental Protocol (Catalytic Hydrogenation Route)
This protocol is based on a high-yield, environmentally friendly method.[3]
-
Diazotization:
-
Mix 15g of p-chloroaniline with 30g of 15% concentrated hydrochloric acid and 45g of water.
-
Cool the mixture to -5°C in an ice-salt bath.
-
Slowly add 22.5g of a 20% sodium nitrite solution over 30 minutes, maintaining the temperature below 0°C.
-
Stir the resulting diazonium salt solution (Substance A) for an additional 25 minutes.[3]
-
-
Catalytic Hydrogenation:
-
Transfer Substance A to a hydrogenation reactor containing a 2% ruthenium on charcoal catalyst (catalyst to p-chloroaniline mass ratio of 0.05:1).
-
Purge the reactor twice with nitrogen, followed by two purges with hydrogen gas.
-
Pressurize the reactor to 0.5 MPa with hydrogen.
-
Heat the reaction to 25°C and maintain for 3 hours with stirring.[3]
-
-
Isolation:
-
Filter the reaction mixture to remove the catalyst.
-
Dry the filtrate at 100°C to obtain the final product, 4-Chlorophenylhydrazine hydrochloride.[3]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
A more modern approach involves the direct formation of the C-N bond by reacting an aryl halide with hydrazine. This route bypasses the need for the often-problematic diazotization step.
Reaction Principle
This synthesis utilizes 4-bromochlorobenzene and hydrazine hydrate in a nucleophilic aromatic substitution reaction. The reaction is typically catalyzed by a copper salt, often in the presence of a phase transfer catalyst to enhance reactivity.
Workflow Diagram: SNAr Route
Caption: Workflow for the SNAr synthesis route.
Experimental Data and Protocol
This method has been shown to produce high yields and purity, rivaling the best of the traditional methods.
Detailed Experimental Protocol:
-
Reaction Setup:
-
Reaction:
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and separate the solid by filtration.
-
Distill the filtrate to remove the solvent.
-
To the resulting residue, add 30% hydrochloric acid to adjust the pH to 3, causing the product to precipitate.[6]
-
Filter the solid, wash with water, and dry at 55°C to obtain 4-chlorophenylhydrazine hydrochloride.[6]
-
Expert Insights: This route is attractive because it avoids the use of sodium nitrite and the generation of potentially unstable diazonium salts, thereby improving the overall safety profile.[7] The reduction in wastewater and the potential to recover and reuse the solvent and excess hydrazine hydrate make it an environmentally conscious choice.[7] However, it requires high reaction temperatures and long reaction times.
Route 3: Modern Catalytic Cross-Coupling Reactions
While specific examples for the synthesis of this compound are not as prevalent in the provided literature, modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation represent powerful and versatile alternatives for forming C-N bonds.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[8][9]
-
Principle: It involves the reaction of an aryl halide (or triflate) with an amine or hydrazine in the presence of a palladium catalyst and a suitable ligand.
-
Advantages: This methodology is known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[8][10] Catalyst systems have been developed that can directly use hydrazine, making the process more efficient.[10]
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the palladium-catalyzed methods.[11][12]
-
Principle: It couples an aryl halide with an amine, alcohol, or thiol. The C-N bond-forming variant is often called the Goldberg reaction.[11]
-
Considerations: Traditional Ullmann reactions often require harsh conditions (high temperatures, polar solvents).[11] However, modern advancements with specific ligands have enabled these reactions to proceed under milder conditions.
Expert Insights: While requiring more specialized and often expensive catalysts (especially palladium), these cross-coupling methods offer unparalleled control and versatility. For complex syntheses or when sensitive functional groups are present, the Buchwald-Hartwig amination would be the preferred method due to its milder conditions and high efficiency.
Head-to-Head Comparison and Conclusion
| Parameter | Diazotization/Reduction (Traditional) | Diazotization/Reduction (Catalytic) | SNAr Route (from 4-Bromochlorobenzene) |
| Starting Materials | 4-Chloroaniline, NaNO₂, Reductant | 4-Chloroaniline, NaNO₂, H₂ | 4-Bromochlorobenzene, Hydrazine Hydrate |
| Overall Yield | Moderate to Good (63-87%)[2][4] | Excellent (96-98%) [3][6] | Very Good (88%)[6][7] |
| Purity | Good | Excellent (>99.5%) [3][6] | Excellent (>99%)[6][7] |
| Reaction Conditions | Low to moderate temperatures | Mild temperatures, requires pressure | High temperature (~150°C), long time |
| Safety Concerns | Unstable diazonium intermediate, hazardous reducing agents | Handling of H₂ gas under pressure | High temperatures, handling of hydrazine |
| Environmental Impact | Significant aqueous waste, metal waste (SnCl₂) | Minimal waste, "green" process | Reduced wastewater, solvent recovery possible[7] |
| Operational Complexity | Multi-step, potential for by-products | Multi-step but cleaner, requires specialized equipment | Fewer steps, but requires long heating |
For researchers prioritizing maximum yield and purity with access to the appropriate equipment, the diazotization of 4-chloroaniline followed by catalytic hydrogenation is the superior method.[3][6] It represents a significant refinement of the traditional route, offering a greener and more efficient synthesis.
The SNAr route starting from 4-bromochlorobenzene is a compelling alternative, particularly when avoiding diazotization chemistry is a primary safety concern .[7] Its high yield and purity, coupled with a better environmental profile than older reduction methods, make it a strong candidate for industrial-scale production.
The traditional diazotization methods using chemical reductants like sodium sulfite or tin chloride are now largely outdated. While they may be suitable for small-scale lab synthesis where specialized equipment is unavailable, they are surpassed by the other routes in terms of yield, purity, safety, and environmental friendliness.
References
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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WIPO Patentscope. (2018). Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. Retrieved from [Link]
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PubChem - NIH. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
In the landscape of pharmaceutical development, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for quantification and impurity profiling. This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3]
This document is structured not as a rigid protocol but as a comprehensive guide that delves into the "why" behind the "how." We will explore the scientific rationale for each validation parameter, present illustrative experimental data, and compare the method's performance against the stringent acceptance criteria outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6][7]
The Analytical Challenge and the Proposed HPLC Solution
This compound is a reactive molecule prone to degradation. Therefore, a stability-indicating analytical method is crucial to separate the intact molecule from its potential degradation products, ensuring accurate quantification.[8][9][10]
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method Validation Workflow: A Visual Overview
The validation process is a systematic journey to demonstrate that the analytical method is fit for its intended purpose. The following workflow illustrates the key stages of this process.
Caption: Interrelationship between HPLC method validation parameters.
Conclusion
The comprehensive validation data presented in this guide demonstrates that the proposed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, sensitive, and robust. The method's performance meets the stringent requirements of international regulatory guidelines, making it suitable for its intended purpose in a quality control environment. This guide serves as a testament to the importance of a scientifically sound and systematic approach to analytical method validation, ensuring the reliability of data that underpins pharmaceutical quality and patient safety.
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comparative study of 4-(4-Chlorophenoxy)phenylhydrazine HCl and other derivatizing agents
A Comparative Guide to Carbonyl Derivatization Agents for Analytical Applications
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent necessity. These moieties are present in a vast array of molecules, from pharmaceutical intermediates and environmental pollutants to biological markers. Direct analysis of these compounds can be challenging due to their potential volatility, thermal instability, and poor ionization efficiency in mass spectrometry. Chemical derivatization addresses these challenges by converting the carbonyl group into a more stable and readily detectable derivative. This guide provides an in-depth comparative analysis of 4-(4-Chlorophenoxy)phenylhydrazine HCl and other prominent derivatizing agents, offering field-proven insights and experimental data to inform your selection process.
The Principle of Carbonyl Derivatization
The core of carbonyl derivatization lies in the nucleophilic addition-elimination reaction between the carbonyl group and a nucleophilic agent, typically a hydrazine or hydroxylamine derivative.[1][2] This reaction forms a stable hydrazone or oxime, respectively.[1][2] The choice of derivatizing agent is dictated by the analytical technique to be employed (e.g., HPLC-UV, GC-MS, LC-MS), the specific analytes of interest, and the required sensitivity.
Featured Derivatizing Agent: 4-(4-Chlorophenoxy)phenylhydrazine HCl
Comparative Analysis of Leading Derivatizing Agents
A judicious selection of a derivatizing agent is paramount for robust and reliable analytical methods. Below is a comparative overview of several widely used agents, highlighting their strengths and optimal applications.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most traditional and widely used derivatizing agent for carbonyls, particularly for HPLC-UV analysis.[3][4][5]
-
Mechanism: DNPH reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazones, which are typically yellow or orange precipitates.[2][6]
-
Advantages: It is a cost-effective and well-established reagent.[7] The resulting hydrazones have strong UV absorbance, making them suitable for HPLC with UV detection.[8][9]
-
Limitations: A significant drawback is the formation of E/Z stereoisomers, which can lead to peak splitting in chromatography and complicate quantification.[3][4][7] In its dry form, DNPH can be an explosive hazard.[7]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a premier derivatizing agent for the analysis of volatile and semi-volatile carbonyls by Gas Chromatography (GC), particularly with Mass Spectrometry (MS) detection.[10][11]
-
Mechanism: PFBHA reacts with carbonyls to form PFB-oximes.[12][13]
-
Advantages: The pentafluorobenzyl group imparts high volatility and excellent electron-capturing properties to the derivatives, leading to very low detection limits in GC with an electron capture detector (ECD) or MS.[7][10] This makes it ideal for trace analysis of carbonyls in complex matrices like tobacco smoke or wine.[11][14][15]
-
Limitations: Similar to DNPH, PFBHA derivatization can also result in the formation of E/Z isomers, which may require careful chromatographic optimization for separation.[13][15]
Girard's Reagents (T and P)
Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are invaluable for enhancing the ionization efficiency of carbonyl-containing molecules, especially steroids, in LC-MS analysis.[16][17][18]
-
Mechanism: These reagents possess a hydrazine group for reaction with carbonyls and a pre-charged quaternary ammonium (Girard T) or pyridinium (Girard P) moiety.[17][18]
-
Advantages: The permanent positive charge on the derivative significantly enhances the response in positive-ion electrospray ionization (ESI)-MS, leading to substantial improvements in sensitivity.[17][18][19] This has been successfully applied to the analysis of ketosteroids and other low-abundance biological carbonyls.[16][19][20]
-
Limitations: The derivatization reaction may require specific pH conditions and optimization for different classes of carbonyls.
Dansylhydrazine
Dansylhydrazine is a fluorescent labeling reagent used for the sensitive detection of carbonyl compounds by HPLC with fluorescence detection or LC-MS.[21][22]
-
Mechanism: It reacts with carbonyls to form fluorescent dansylhydrazones.
-
Advantages: The dansyl group is a highly fluorescent tag, allowing for very sensitive detection.[23] The dimethylamino group can be easily protonated, which also enhances ionization in ESI-MS.[24]
-
Limitations: The fluorescence quantum yield can be dependent on the solvent environment, and optimization of derivatization conditions is often necessary.[23]
Performance Comparison
| Derivatizing Agent | Primary Analytical Technique | Key Advantages | Potential Disadvantages | Typical Detection Limits |
| 4-(4-Chlorophenoxy)phenylhydrazine HCl | LC-MS | Expected good chromatographic retention and distinct isotopic signature. | Limited publicly available performance data. | Not available |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | Cost-effective, well-established, strong UV absorbance.[7][8] | Formation of E/Z isomers, potential explosive hazard (dry).[3][7] | ppb range (e.g., 34-105 ng/mL)[7] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, SPME-GC-MS | High sensitivity for volatile carbonyls, excellent for trace analysis.[7][10][11] | Formation of E/Z isomers.[13][15] | Low ppb to ppt range[7] |
| Girard's Reagents (T & P) | LC-MS | Significantly enhances ESI-MS signal due to permanent charge.[17][18] | Requires optimization of reaction conditions. | fmol range[18] |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Highly fluorescent derivatives for sensitive detection.[23] | Fluorescence is solvent-dependent, requires optimization.[23] | Not specified, but offers high sensitivity. |
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls with DNPH for HPLC-UV Analysis
This protocol is a generalized procedure adapted from established methods.[3][8]
Materials:
-
DNPH solution (e.g., 0.2% in acetonitrile with a small amount of sulfuric acid)
-
Sample containing carbonyl compounds dissolved in a suitable solvent (e.g., acetonitrile)
-
HPLC-grade acetonitrile and water
Procedure:
-
To 1 mL of the sample solution, add 1 mL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours, protected from light.
-
After the reaction is complete, the sample can be directly injected into the HPLC system or may require a neutralization step with a base like pyridine.
-
Separate the DNPH derivatives on a C18 column using a gradient of acetonitrile and water.
-
Detect the derivatives using a UV detector at approximately 360 nm.[8]
Protocol 2: Derivatization of Volatile Carbonyls with PFBHA for GC-MS Analysis
This protocol is based on methods used for the analysis of carbonyls in various matrices.[11][14]
Materials:
-
PFBHA hydrochloride solution (e.g., 40 g/L in carbonyl-free water)[14]
-
Aqueous sample containing volatile carbonyls
-
Hexane or other suitable extraction solvent
Procedure:
-
Add an aliquot of the PFBHA solution to the aqueous sample in a sealed vial.
-
Heat the mixture (e.g., 45°C - 60°C) for a duration of 30 minutes to several hours, depending on the analytes.[10]
-
After cooling, extract the PFBHA-oxime derivatives from the aqueous phase using a suitable technique such as liquid-liquid extraction with hexane or solid-phase microextraction (SPME).[10]
-
Analyze the extract by GC-MS. The GC is typically equipped with a capillary column (e.g., ZB-5ms).[13]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]
Visualization of Derivatization and Workflow
Caption: General reaction scheme for carbonyl derivatization.
Caption: A typical analytical workflow for carbonyl analysis.
Conclusion
The selection of an appropriate derivatizing agent is a critical decision in the development of analytical methods for carbonyl compounds. While 4-(4-Chlorophenoxy)phenylhydrazine HCl presents a potentially useful option for LC-MS applications, established reagents like DNPH, PFBHA, Girard's reagents, and dansylhydrazine offer well-documented performance characteristics for a variety of analytical platforms. DNPH remains a workhorse for HPLC-UV applications, while PFBHA excels in the ultra-sensitive GC-MS analysis of volatile carbonyls. For challenging LC-MS analyses of low-abundance carbonyls, particularly in biological matrices, the signal-enhancing properties of Girard's reagents are unparalleled. Fluorescent agents like dansylhydrazine provide an alternative for highly sensitive HPLC-based methods. Ultimately, the optimal choice will depend on the specific analytical goals, the nature of the sample matrix, and the instrumentation available.
References
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A Comparative Guide to Assessing the Purity of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind experimental choices, provide detailed protocols, and present a framework for comparing the product from different suppliers.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a diaryl ether derivative whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, which can arise from the manufacturing process or degradation, have the potential to affect the safety and efficacy of the final drug product[1][2]. Therefore, a robust analytical strategy to verify the purity of this intermediate from various suppliers is not just a quality control measure, but a critical step in drug development.
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive purity profile.
Potential Impurities: Understanding the Synthetic Landscape
A thorough purity assessment begins with an understanding of the potential impurities that can arise during the synthesis of this compound. The synthesis of this molecule typically involves two key transformations: the formation of the diaryl ether bond and the synthesis of the phenylhydrazine moiety.
Impurities from Diaryl Ether Synthesis (Ullmann-Type Condensation)
The formation of the 4-chlorophenoxy group often employs an Ullmann-type condensation reaction, which involves the copper-catalyzed coupling of an aryl halide with a phenol[3][4]. This process can introduce several impurities:
-
Starting Materials: Unreacted 4-chlorophenol and 1-bromo-4-nitrobenzene (or a similar precursor to the aniline).
-
Homocoupling Products: Formation of biphenyl derivatives from the aryl halide.
-
Isomeric Byproducts: Positional isomers of the desired product.
-
Residual Catalyst: Trace amounts of the copper catalyst.
Impurities from Phenylhydrazine Synthesis
The phenylhydrazine moiety is typically synthesized from the corresponding aniline. This process can introduce impurities such as:
-
Unreacted Starting Material: Residual 4-(4-chlorophenoxy)aniline.
-
Isomeric Phenylhydrazines: Positional isomers such as 2-chlorophenylhydrazine and 3-chlorophenylhydrazine derivatives, which can be challenging to separate from the desired product.
-
Oxidation Products: Phenylhydrazines are susceptible to oxidation, which can lead to the formation of various degradation products.
A Multi-Modal Approach to Purity Assessment
No single analytical technique is sufficient to provide a complete picture of a compound's purity[5]. By combining the strengths of chromatography and spectroscopy, we can create a self-validating system for purity assessment.
Logical Flow of Purity Assessment
Caption: A multi-technique workflow for comprehensive purity assessment.
Experimental Protocols
The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines[6][7][8][9].
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the main component and its impurities[10]. A gradient reversed-phase method is often suitable for resolving compounds with varying polarities.
Experimental Workflow for HPLC Analysis
Caption: Step-by-step workflow for HPLC-based purity assessment.
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and is invaluable for identifying and quantifying impurities, especially isomers[5][11].
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
Data Analysis:
-
Confirm the chemical shifts and coupling constants of the main compound.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main compound and any proton-containing impurities.
-
Analyze the ¹³C NMR spectrum to confirm the number of unique carbon atoms and identify any carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a highly sensitive technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it ideal for identifying unknown impurities[12].
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same or a similar method as the HPLC-UV analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
Data Analysis:
Data Presentation and Comparison of Suppliers
To objectively compare the purity of this compound from different suppliers, the data should be summarized in a clear and concise format.
Table 1: Comparative Purity Assessment of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white powder | Light yellow powder | Off-white powder | White to off-white powder |
| Purity by HPLC (% Area) | 99.8% | 98.5% | 99.5% | ≥ 99.0% |
| Major Impurity by HPLC (% Area) | 0.15% (retention time: x.x min) | 0.8% (retention time: y.y min) | 0.3% (retention time: x.x min) | ≤ 0.2% |
| Total Impurities by HPLC (% Area) | 0.2% | 1.5% | 0.5% | ≤ 1.0% |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to structure | Conforms to reference spectrum |
| Mass by LC-MS (m/z) | [M+H]⁺ matches theoretical | [M+H]⁺ matches theoretical | [M+H]⁺ matches theoretical | Matches theoretical mass |
| Residual Solvents (ppm) | TBD | TBD | TBD | As per ICH Q3C |
Conclusion and Recommendations
A comprehensive assessment of the purity of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV provides a robust method for quantification, while NMR and MS are essential for structural confirmation and the identification of unknown impurities.
When evaluating suppliers, it is crucial to consider not only the overall purity but also the impurity profile. The presence of certain impurities, even at low levels, could have a significant impact on downstream reactions and the quality of the final API. Therefore, a thorough characterization of the material from each supplier, as outlined in this guide, is a critical investment in the success of any drug development program.
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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Organic Syntheses Procedure. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then.... [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride (4-CPPH) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity and monitoring potential impurities requires robust, validated analytical methods. This guide provides an in-depth technical comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-CPPH. Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation, a cornerstone of analytical method lifecycle management, to ensure data integrity and inter-method reliability.
The choice between analytical methods is not merely a matter of preference but a scientifically driven decision based on the analyte's physicochemical properties, the sample matrix, and the analytical objective, be it routine quality control or trace-level impurity profiling.[3][4] This guide will equip you with the foundational knowledge and practical protocols to make informed decisions and implement these methods in your laboratory.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[5][6] For the analysis of 4-CPPH, a reversed-phase HPLC method with UV detection is a common and effective approach.
Principle of the HPLC Method
The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The eluted compounds are then detected by a UV detector, which measures the absorbance of light at a specific wavelength.
Experimental Protocol: HPLC-UV Analysis of 4-CPPH
This protocol is adapted from a validated method for the analysis of 4-CPPH and its positional isomers.[7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02 M Disodium hydrogen phosphate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to ensure adequate separation of 4-CPPH from its potential impurities. A starting point could be a linear gradient from 25% B to 75% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.[3]
-
Injection Volume: 10 µL.
-
Diluent: A mixture of water and acetonitrile (e.g., 75:25 v/v).
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the 4-CPPH sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.[7]
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines)
A comprehensive validation of the HPLC method should be performed to demonstrate its suitability for its intended purpose.[8][9] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] This is demonstrated by the resolution of the 4-CPPH peak from other potential peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For impurities, the LOQ should be sufficiently low.[7]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] Due to the polar nature and relatively low volatility of 4-CPPH, derivatization is a necessary step to improve its chromatographic behavior and thermal stability.[11][12]
Principle of the GC-MS Method with Derivatization
The analysis of 4-CPPH by GC-MS involves a chemical modification (derivatization) of the analyte to make it more volatile. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
A common derivatization strategy for hydrazines is the formation of a less polar and more volatile derivative, such as an azine, by reacting it with an aldehyde or ketone.[6]
Experimental Protocol: GC-MS Analysis of 4-CPPH (with Derivatization)
This protocol is a proposed method adapted from established procedures for the GC-MS analysis of hydrazine compounds.[6]
Instrumentation:
-
Gas chromatograph coupled with a mass selective detector (MSD).
-
Autosampler for liquid injection.
Derivatization Procedure:
-
Derivatizing Reagent: Acetone.[6]
-
Reaction: In a headspace vial, dissolve a known amount of the 4-CPPH sample in a suitable solvent (e.g., methanol). Add an excess of acetone. The reaction to form the acetone azine derivative is typically rapid.[6]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable for the separation of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Injection Mode: Splitless injection is recommended for trace analysis.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The characteristic ions of the derivatized 4-CPPH would need to be determined from a full scan acquisition of a standard.
Method Validation (as per ICH Q2(R1) Guidelines)
Similar to the HPLC method, the GC-MS method must be validated for its intended purpose. The validation parameters are the same as those listed for the HPLC method, with particular attention to the reproducibility of the derivatization step.
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent results.[11] This is a critical step when one method is intended to replace another, or when data from different methods will be used interchangeably.
Rationale for Cross-Validation
The primary goal of cross-validation is to demonstrate that the two analytical methods are comparable and that there is no significant bias between them. This provides a higher level of confidence in the analytical data and ensures consistency in product quality assessment over time.
Experimental Protocol: Cross-Validation Study
-
Sample Selection: A minimum of 10-12 representative samples of 4-CPPH, covering the expected range of concentrations and impurity profiles, should be selected.
-
Analysis: Analyze each sample in replicate (e.g., n=3) using both the validated HPLC-UV and GC-MS methods.
-
Data Collection: Record the quantitative results (e.g., assay of 4-CPPH, concentration of specific impurities) obtained from both methods for each sample.
Statistical Comparison of Results
The data obtained from the cross-validation study should be subjected to statistical analysis to assess the agreement between the two methods.[13][14]
-
Paired t-test: This statistical test can be used to determine if there is a statistically significant difference between the mean results obtained by the two methods.[15]
-
Regression Analysis: A linear regression analysis of the results from the two methods can be performed. The slope, intercept, and correlation coefficient (r) of the regression line provide information about the relationship between the two methods. An ideal correlation would have a slope close to 1, an intercept close to 0, and a correlation coefficient close to 1.[8]
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of the agreement between the two methods and helps to identify any systematic bias or outliers.
Acceptance Criteria
Pre-defined acceptance criteria for the statistical analysis should be established in the validation protocol. For example, the p-value from the paired t-test should be greater than 0.05 to indicate no significant difference between the methods. The slope of the regression line should be within a certain range (e.g., 0.98 to 1.02), and the intercept should be close to zero.
Comparative Data Summary
The following table summarizes the key performance characteristics of the HPLC-UV and GC-MS methods for the analysis of 4-CPPH.
| Parameter | HPLC-UV | GC-MS with Derivatization |
| Principle | Partition chromatography | Partition chromatography with mass spectrometric detection |
| Analyte Volatility | Not required | Required (achieved through derivatization) |
| Derivatization | Not required | Mandatory |
| Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity (LOD/LOQ) | Method-dependent, typically in the low µg/mL range | Generally higher sensitivity, can reach low ng/mL or pg/mL levels in SIM mode |
| Sample Throughput | Moderate | Lower, due to the derivatization step and longer run times |
| Instrumentation Cost | Lower | Higher |
| Ease of Use | Relatively straightforward | More complex due to derivatization and MS operation |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[9] These studies involve subjecting the 4-CPPH to various stress conditions to generate potential degradation products.
Rationale for Forced Degradation
The goal is to demonstrate that the analytical method can separate the intact drug from its degradation products, ensuring that the assay results are not inflated by the presence of degradants.[16]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photolytic Degradation: Expose the sample to UV and visible light.
The stressed samples are then analyzed by the developed HPLC and GC-MS methods to assess the separation of the 4-CPPH peak from any degradation product peaks.
Visualizing the Workflow
HPLC Analytical Workflow
Caption: Workflow for the HPLC-UV analysis of 4-CPPH.
GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of 4-CPPH.
Cross-Validation Process
Caption: The cross-validation process for comparing HPLC and GC-MS methods.
Conclusion
Both HPLC-UV and GC-MS with derivatization are powerful and reliable techniques for the analysis of this compound. The choice between the two methods will depend on the specific analytical requirements of the laboratory. HPLC-UV offers a more straightforward and cost-effective approach for routine quality control, while GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level impurity analysis and structure elucidation.
The cross-validation of these two methods is a critical exercise to ensure the consistency and reliability of analytical data. By following the protocols and statistical approaches outlined in this guide, researchers, scientists, and drug development professionals can confidently develop, validate, and compare analytical methods for 4-CPPH, ultimately contributing to the quality and safety of pharmaceutical products.
References
[13] Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. Available at: [Link]
[5] Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Available at: [Link]
[8] Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate. Available at: [Link]
[14] Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. SciSpace. Available at: [Link]
[15] Bitesize Bio. (n.d.). Comparing Two Sets of Data: 2 Easy Methods. Available at: [Link]
[17] ResearchGate. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available at: [Link]
[10] Liu, R. H., & Lin, D. L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-19. Available at: [Link]
[18] IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmaceutical Research, 9(14), 1146-1163. Available at: [Link]
[19] Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). SSRN. Available at: [Link]
[20] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). International Journal of Creative Research Thoughts, 13(1). Available at: [Link]
[3] Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
[12] Chemistry For Everyone. (2025, January 18). What Is Derivatization In Gas Chromatography? [Video]. YouTube. Available at: [Link]
[21] Core. (n.d.). Master of Science. Available at: [Link]
[9] RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]
[16] Google Patents. (n.d.). Stabilized phenyl-hydrazine. (U.S. Patent No. 2,701,815). Available at:
[1] Li, Q., et al. (2016). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods, 8(3), 553-559. Available at: [Link]
[6] Klick, S., et al. (2007). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 497-503. Available at: [Link]
[7] Sharma, S. K., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. RASAYAN Journal of Chemistry, 17(4), 1924-1933. Available at: [Link]
[22] Bojanowska-Czajka, A., et al. (2007). Radiolytic degradation of pesticide 4-chloro-2-methyl-phenoxyacetic acid (MCPA)—Experimental data and kinetic modeling. Radiation Physics and Chemistry, 76(11-12), 1806-1814. Available at: [Link]
[23] Google Patents. (n.d.). Process for the preparation of substituted phenyl hydrazines. (European Patent No. EP0187285A2). Available at:
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[26] Google Patents. (n.d.). Method for preparing 4-chlorine phenylhydrazine. (Chinese Patent No. CN101157634A). Available at:
[2] Sobańska, A. W., & Brzezińska, E. (2015). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 20(12), 21366–21380. Available at: [Link]
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A Comparative Analysis of the Biological Activity of 4-(4-Chlorophenoxy)phenylhydrazine Derivatives and Other Hydrazines: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Hydrazine derivatives, a versatile class of organic compounds, have long been a focal point of this research due to their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of 4-(4-chlorophenoxy)phenylhydrazine derivatives against other classes of hydrazines, offering field-proven insights and experimental data to inform future drug discovery and development endeavors.
The core structure, characterized by a hydrazine moiety linked to a phenyl ring bearing a 4-chlorophenoxy substituent, imparts unique physicochemical properties that can significantly influence biological activity. This guide will dissect these influences across key therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications, supported by detailed experimental protocols and comparative data.
Antimicrobial Activity: The Impact of the Chlorophenoxy Moiety
Hydrazide-hydrazones, a prominent subgroup of hydrazine derivatives, are widely investigated for their antimicrobial potential. The introduction of a 4-chlorophenoxy group can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with target enzymes.
Comparative Analysis
Studies on derivatives of 2-(4-chlorophenoxy) acetohydrazide have demonstrated their potential as antibacterial agents. For instance, when converted into hydrazones through condensation with various aromatic aldehydes, these compounds exhibit notable activity. The antimicrobial efficacy is often influenced by the nature of the substituent on the aldehyde ring.
In a broader context, the antimicrobial activity of hydrazide-hydrazones is well-documented, with numerous derivatives showing potent effects against both Gram-positive and Gram-negative bacteria. For example, hydrazide-hydrazones of isonicotinic acid have exhibited very strong activity towards Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.95–7.81 μg/mL[1]. In comparison, derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid showed good antibacterial activity with MIC values in the range of 32–64 μg/ml[2]. This suggests that while the chlorophenoxy group contributes to antimicrobial activity, the overall molecular framework is crucial in determining the potency and spectrum of action.
The presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many active hydrazone derivatives. This is often associated with enhanced lipophilicity, facilitating passage through the lipid-rich bacterial cell wall.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves the turbidity of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Hydrazone derivatives have emerged as promising candidates due to their ability to inhibit key inflammatory mediators and enzymes.
Comparative Analysis
Derivatives of 2-(4-chlorophenoxy) acetohydrazide have been investigated for their anti-inflammatory and anti-angiogenic potential.[3] The presence of the chlorophenoxy group can contribute to the molecule's ability to interact with inflammatory targets. For example, a study on 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine demonstrated significant anti-inflammatory effects in animal models.[4]
In comparison, a wide array of other hydrazone derivatives have also shown potent anti-inflammatory activity. For instance, N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide derivatives with halogen and dimethylamino groups exhibited significant anti-inflammatory effects.[5] Another study on 4-maleimidylphenyl-hydrazide derivatives identified compounds that were significantly more potent at inhibiting nitric oxide production than the parent compound. These findings underscore the importance of the overall molecular architecture in defining anti-inflammatory potency.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization:
-
Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle (control) orally or intraperitoneally at a specific time before the induction of inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Data Summary
| Biological Activity | 4-(4-Chlorophenoxy)phenylhydrazine Derivative Class | Other Hydrazine Derivatives | Reference Standard |
| Antibacterial | Good activity (MIC: 32-64 µg/mL) [2] | Very strong activity (MIC: 1.95-7.81 µg/mL) [1] | Ciprofloxacin (MIC: ~5 µg/mL) [2] |
| Anticancer | Significant cytotoxicity (IC50: 1.87 µM) [6] | Potent antitumor activity [7] | Staurosporine |
| Anti-inflammatory | Significant inhibition of edema [4] | Potent inhibition of NO production | Indomethacin/Diclofenac |
Conclusion and Future Directions
The available evidence suggests that the 4-(4-chlorophenoxy)phenylhydrazine scaffold is a promising starting point for the development of new therapeutic agents. The presence of the chlorophenoxy moiety often contributes favorably to the biological activity, likely by enhancing lipophilicity and participating in key binding interactions. However, it is crucial to recognize that the overall biological profile is a result of the entire molecular structure.
Future research should focus on systematic structure-activity relationship studies to further optimize the potency and selectivity of these derivatives. This includes the exploration of different substituents on the phenyl and hydrazine moieties, as well as the synthesis of a wider range of derivatives for head-to-head comparative studies against established classes of hydrazines. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
References
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- Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (2023). PubMed Central.
- Chemical structures of some reported hydrazone linkage-based anticancer... (2023).
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- Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. (2001). PubMed.
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- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI.
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- Design, synthesis, biological evaluation, and docking study of chromone-based phenylhydrazone and benzoylhydrazone derivatives as antidiabetic agents targeting α-glucosidase. (2023). PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (2022). PubMed.
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- Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. (2024). PubMed Central.
- Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. (2025). BenchChem.
- DESIGN AND BIOLOGICAL EVALUATION OF BIPHENYL-4-CARBOXYLIC ACID HYDRAZIDE-HYDRAZONE FOR ANTIMICROBIAL ACTIVITY. (n.d.).
- Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PubMed Central.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. (n.d.).
- Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. (2022). MDPI.
- Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (n.d.). RSC Publishing.
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- Practical synthesis and biological screening of sulfonyl hydrazides. (n.d.). RSC Publishing.
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performance of different catalysts in the synthesis of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Introduction
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a diaryl ether linkage and a hydrazine moiety, presents unique synthetic challenges. The formation of the carbon-nitrogen (C-N) bond is a pivotal step in its synthesis, and the choice of catalyst for this transformation significantly impacts yield, purity, and overall process efficiency. This guide provides an in-depth comparison of the performance of different catalytic systems for the synthesis of this target molecule, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic details of prominent catalytic reactions, present a comparative analysis of their performance based on available data for analogous transformations, and provide a detailed experimental protocol.
Strategic Approaches to C-N Bond Formation: A Tale of Two Metals
The synthesis of aryl hydrazines, particularly those with complex substitution patterns like 4-(4-Chlorophenoxy)phenylhydrazine, has been revolutionized by transition metal-catalyzed cross-coupling reactions. The two most prominent and widely adopted methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] Each approach possesses distinct advantages and limitations, making the choice of catalyst system a critical parameter for successful synthesis.
The Veteran Contender: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, a long-established method for forming C-N bonds, traditionally involves the coupling of an aryl halide with an amine or, in this case, hydrazine, in the presence of a stoichiometric amount of copper at high temperatures.[3] Modern iterations have seen the development of catalytic systems using copper salts and various ligands, which allow for milder reaction conditions.[3]
Mechanism: The generally accepted mechanism for the Ullmann-type C-N coupling involves the formation of a copper(I) amide intermediate from the reaction of hydrazine with a copper(I) salt. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired N-aryl hydrazine and regenerate the copper(I) catalyst.
Figure 1: Simplified catalytic cycle of the Ullmann C-N coupling reaction.
Performance Insights: While historically requiring harsh conditions, modern copper-catalyzed systems offer a more cost-effective alternative to palladium-based methods. The use of ligands such as 1,10-phenanthroline or various amino acids can significantly improve reaction efficiency. However, these reactions often still require relatively high temperatures and may have a more limited substrate scope compared to their palladium counterparts.
The Modern Powerhouse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide array of aryl halides and pseudohalides with amines and hydrazines under relatively mild conditions and with high functional group tolerance.[1]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base to form a palladium-hydrazido intermediate, and finally, reductive elimination to furnish the N-aryl hydrazine product and regenerate the Pd(0) catalyst.[1]
Figure 3: Experimental workflow for the synthesis of this compound.
Materials:
-
4-bromo-4'-chlorodiphenyl ether (1.0 equiv)
-
Hydrazine monohydrate (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution in diethyl ether (2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-4'-chlorodiphenyl ether, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of hydrazine monohydrate.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 3-5 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Salt Formation: Dissolve the purified 4-(4-Chlorophenoxy)phenylhydrazine in diethyl ether and slowly add a 2 M solution of HCl in diethyl ether with stirring.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Conclusion: Selecting the Optimal Catalyst
The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination for the synthesis of this compound depends on several factors, including cost, scale, and the desired reaction efficiency.
-
Copper-based catalysts offer a more economical option, which can be advantageous for large-scale industrial production. However, they may require more optimization to achieve high yields and might not be suitable for substrates with sensitive functional groups due to the often higher reaction temperatures.
-
Palladium-based catalysts , particularly with modern, highly active phosphine ligands, provide a more versatile and generally more efficient route, often resulting in higher yields under milder conditions. The primary drawback is the higher cost of the catalyst and ligands, although advancements in low-loading catalyst systems are mitigating this issue.
For laboratory-scale synthesis and for achieving high yields with a broad range of substrates, the Buchwald-Hartwig amination is often the preferred method . For industrial applications where cost is a major driver, a well-optimized Ullmann condensation may be the more pragmatic choice. Ultimately, the optimal catalyst is the one that provides a reliable and efficient synthesis of the target molecule within the specific constraints of the project.
References
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Chemical Methodologies. (n.d.). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Retrieved from [Link]
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Chemical Methodologies. (n.d.). Articles List. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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American Chemical Society. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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MDPI. (2023). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Radical Reaction of N-Tosylhydrazones: Stereoselective Synthesis of (E)-Vinyl Sulfones. Retrieved from [Link]
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MDPI. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Retrieved from [Link]
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DRUG DISCOVERY. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride and Its Positional Isomers
Introduction: The Analytical Imperative of Isomer Differentiation
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis can potentially yield several positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic rings. These isomers can possess dramatically different pharmacological, toxicological, and physical properties.[1]
This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to unambiguously differentiate this compound from its most probable positional isomers. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, analytical scientists, and quality control professionals.
The primary isomers under consideration are:
-
Target Compound: 4-(4-Chlorophenoxy)phenylhydrazine (as HCl salt)
-
Isomer A: 2-(4-Chlorophenoxy)phenylhydrazine
-
Isomer B: 3-(4-Chlorophenoxy)phenylhydrazine
-
Isomer C: 4-(2-Chlorophenoxy)phenylhydrazine
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique provides a complete structural picture. A confident elucidation relies on the synergistic interpretation of data from several orthogonal methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides the skeletal map of proton and carbon environments, Infrared (IR) spectroscopy identifies functional groups and substitution patterns, and Mass Spectrometry (MS) confirms molecular weight and fragmentation pathways.
The following workflow illustrates the integrated strategy that forms the core of a rigorous structural confirmation process.
Caption: Integrated workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for distinguishing positional isomers due to its sensitivity to the precise electronic environment of each nucleus.[1]
¹H NMR Spectroscopy: Mapping Proton Environments
The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm).[1] The substitution pattern dictates the symmetry of the molecule, which in turn governs the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.[1][2]
Causality Behind the Spectra:
-
4-(4-Chlorophenoxy)phenylhydrazine (Target): This highly symmetric para,para'-disubstituted molecule will exhibit two distinct AA'BB' systems (often appearing as two clean doublets, though they are technically more complex).[2][3] One set of signals corresponds to the protons on the chlorophenoxy ring and the other to the protons on the phenylhydrazine ring. The symmetry results in fewer, simpler signals.
-
2-(4-Chlorophenoxy)phenylhydrazine (Isomer A): The ortho-substitution on the hydrazine ring breaks all symmetry. All four protons on this ring are chemically non-equivalent, leading to a complex, overlapping multiplet pattern that is difficult to resolve at lower field strengths.[1][4]
-
3-(4-Chlorophenoxy)phenylhydrazine (Isomer B): The meta-substitution also results in four unique protons on the hydrazine ring, producing a complex multiplet. However, the chemical shifts and coupling constants will differ from the ortho isomer.[2][4]
-
4-(2-Chlorophenoxy)phenylhydrazine (Isomer C): This isomer will show a clear AA'BB' system for the phenylhydrazine ring, but the ortho-substituted chlorophenoxy ring will produce a complex multiplet, distinctly different from the target compound.
Table 1: Predicted ¹H NMR Aromatic Signals (Illustrative)
| Compound | Ring A (Hydrazine-substituted) Protons | Ring B (Chloro-substituted) Protons |
| Target (4,4'-) | ~δ 7.2 (d, 2H), ~δ 6.9 (d, 2H) (AA'BB') | ~δ 7.3 (d, 2H), ~δ 6.95 (d, 2H) (AA'BB') |
| Isomer A (2,4'-) | ~δ 6.8-7.4 (complex m, 4H) | ~δ 7.3 (d, 2H), ~δ 6.95 (d, 2H) (AA'BB') |
| Isomer B (3,4'-) | ~δ 6.8-7.3 (complex m, 4H) | ~δ 7.3 (d, 2H), ~δ 6.95 (d, 2H) (AA'BB') |
| Isomer C (4,2'-) | ~δ 7.2 (d, 2H), ~δ 6.9 (d, 2H) (AA'BB') | ~δ 6.9-7.4 (complex m, 4H) |
| (d = doublet, m = multiplet. Chemical shifts (δ) are approximate and will vary with solvent and concentration.) |
Protocol: Quantitative ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[5] The choice of DMSO-d₆ is often advantageous for hydrazines as the acidic N-H protons are readily exchanged and observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving complex aromatic multiplets.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: ~12 ppm, centered around 6 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[6]
-
Integration: Carefully integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each signal to at least two decimal places.[6]
-
¹³C NMR Spectroscopy: A Question of Symmetry
¹³C NMR provides complementary information by revealing the number of unique carbon environments. For positional isomers, this can be a simple yet powerful diagnostic tool.
Causality Behind the Spectra:
-
Target Compound (4,4'-): High symmetry means fewer signals. Due to the C2 axis of symmetry, we expect only 6 unique aromatic carbon signals (2 from the hydrazine ring, 4 from the chlorophenoxy ring, with two pairs being equivalent).
-
Isomers A, B, and C: The reduced symmetry of these isomers means they will all exhibit 12 distinct aromatic carbon signals. This clear difference in the number of signals between the target and its isomers is a definitive diagnostic marker.
Table 2: Predicted Number of Aromatic ¹³C NMR Signals
| Compound | Predicted Number of Unique Aromatic Carbon Signals |
| Target (4,4'-) | 6 |
| Isomer A (2,4'-) | 12 |
| Isomer B (3,4'-) | 12 |
| Isomer C (4,2'-) | 12 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is excellent for confirming the presence of key functional groups and, crucially, for distinguishing substitution patterns on the aromatic rings through the analysis of out-of-plane (OOP) C-H bending vibrations in the "fingerprint region" (below 1000 cm⁻¹).[7][8][9]
Causality Behind the Spectra: The positions of substituents on a benzene ring dictate which C-H wagging vibrations are possible. These vibrations produce strong, characteristic absorption bands whose positions are diagnostic of the substitution pattern.[10][11]
-
Target Compound (4,4'-): Both rings are para-disubstituted. This pattern gives rise to a strong, characteristic C-H OOP bending band in the 810-860 cm⁻¹ range.[9][11]
-
Isomer A (2,4'-) & Isomer B (3,4'-): These will show the para-substitution band (~810-860 cm⁻¹) for the chlorophenoxy ring, but will also show additional bands for the ortho- (~735-770 cm⁻¹) or meta- (~750-810 cm⁻¹ and 690-710 cm⁻¹) substituted hydrazine ring.[9][11]
-
Isomer C (4,2'-): This isomer will show the para-substitution band for the hydrazine ring and the ortho-substitution band for the chlorophenoxy ring.
Table 3: Key Diagnostic FTIR Absorption Bands (cm⁻¹)
| Vibration | Target (4,4'-) | Isomer A (2,4'-) | Isomer B (3,4'-) | Isomer C (4,2'-) |
| N-H Stretch | 3200-3400 | 3200-3400 | 3200-3400 | 3200-3400 |
| C-O-C Stretch | ~1240 | ~1240 | ~1240 | ~1240 |
| C-Cl Stretch | ~1090 | ~1090 | ~1090 | ~1090 |
| Aromatic C-H OOP Bend (para) | 810-860 (Strong) | 810-860 (Strong) | 810-860 (Strong) | 810-860 (Strong) |
| Aromatic C-H OOP Bend (ortho) | Absent | 735-770 (Strong) | Absent | 735-770 (Strong) |
| Aromatic C-H OOP Bend (meta) | Absent | Absent | 750-810 & 690-710 | Absent |
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is the preferred method for its speed and minimal sample preparation.[12][13][14]
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean.[15] Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.[12][15]
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be automatically background-corrected. Identify the key absorption bands and compare their positions to known values, paying special attention to the 650-900 cm⁻¹ region for substitution patterns.
Mass Spectrometry (MS): Confirmation of Identity and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique ideal for confirming the molecular weight of the hydrochloride salt.[16][17][18] While MS fragmentation patterns of positional isomers can be very similar, subtle differences may sometimes be observed with tandem MS (MS/MS).
Expected Observations:
-
Full Scan MS: All isomers will show an identical protonated molecular ion [M+H]⁺ corresponding to the free base (C₁₂H₁₁ClN₂O). The molecular weight of the free base is approximately 234.06 g/mol . Therefore, the expected m/z value for [M+H]⁺ will be ~235.06.
-
Fragmentation (MS/MS): The fragmentation of diphenyl ether derivatives can be complex.[19] Common fragmentation pathways involve cleavage of the ether C-O bond or the hydrazine C-N bond.[20][21][22] While the major fragments may be the same for all isomers, the relative intensities might differ slightly, though this is often not a reliable primary method for differentiation.[23]
Table 4: Expected ESI-MS Data
| Compound | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) |
| All Isomers | ~235.06 | 127 (chlorophenoxy moiety), 108 (phenylhydrazine moiety) |
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[24]
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the m/z value of the base peak in the full scan spectrum and confirm it matches the expected [M+H]⁺ for the compound.
Conclusion: A Synthesis of Evidence
-
¹H NMR provides the most definitive data, with the clear AA'BB' patterns of the para,para'-substituted target compound contrasting sharply with the complex multiplets of its ortho and meta isomers.
-
¹³C NMR offers a simple, unambiguous confirmation based on the number of unique carbon signals—6 for the symmetric target versus 12 for the less symmetric isomers.
-
FTIR corroborates the substitution pattern identified by NMR through characteristic C-H out-of-plane bending vibrations.
-
Mass Spectrometry validates the elemental composition by confirming the correct molecular weight.
By integrating these techniques, a researcher can build an unassailable, self-validating case for the identity and purity of their target compound, ensuring the integrity of subsequent research and development.
References
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ResearchGate. (2025). Fragmentation Pathways of Diphenyl Ether Radical Cations. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]
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Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Retrieved from [Link]
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Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]
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University of Calgary. (n.d.). Benzene and its derivatives. Retrieved from [Link]
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Scion Publishing. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Shippensburg University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 16). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Bishop, D. P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 635–643. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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ResearchGate. (n.d.). Important mass fragmentation pattern of 1. Retrieved from [Link]
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Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Journal of Natural Products. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]
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A Comparative Guide to the Synthetic Pathways of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Introduction
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a crucial building block in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its structural motif, featuring a diaryl ether linkage and a hydrazine moiety, is present in numerous biologically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides an in-depth analysis of various synthetic pathways to this compound, offering a comparative cost-benefit analysis to aid researchers and process chemists in selecting the most suitable route for their specific needs. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a quantitative comparison of key performance indicators.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals several possible disconnections, leading to different synthetic strategies. The primary disconnections are at the C-N bond of the hydrazine and the C-O bond of the diaryl ether.
Caption: Retrosynthetic analysis of this compound.
This analysis suggests three primary synthetic strategies, which will be explored in detail below.
Comparative Analysis of Synthetic Pathways
Pathway 1: Late-Stage Hydrazine Formation via Diazotization of a Diaryl Ether Intermediate
This pathway involves the initial formation of the diaryl ether linkage, followed by the conversion of an amino group to the desired hydrazine functionality.
Pathway Description: This approach commences with the synthesis of 4-(4-chlorophenoxy)aniline through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig O-arylation. The resulting aniline is then diazotized and subsequently reduced to yield the target hydrazine hydrochloride.
Detailed Reaction Scheme:
-
Diaryl Ether Formation (Ullmann Condensation): 4-Aminophenol + 1-Bromo-4-chlorobenzene --(CuI, Base)--> 4-(4-Chlorophenoxy)aniline
-
Diazotization and Reduction: 4-(4-Chlorophenoxy)aniline --(1. NaNO₂, HCl; 2. Reducing Agent)--> this compound
Mechanism Insights:
-
Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2][3] The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and reductive elimination. The choice of ligand, base, and solvent is crucial for achieving high yields.[4]
-
Buchwald-Hartwig O-Arylation: As an alternative to the Ullmann condensation, the Buchwald-Hartwig reaction offers a palladium-catalyzed route to diaryl ethers, often under milder conditions.[5][6][7] The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination.
-
Diazotization and Reduction: The conversion of the primary aromatic amine to a hydrazine involves the formation of a diazonium salt with nitrous acid, followed by reduction. Common reducing agents include sodium sulfite, sodium bisulfite, stannous chloride, or catalytic hydrogenation.[8][9][10][11] The choice of reductant can impact yield, purity, and waste streams.
Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)aniline via Ullmann Condensation
-
To a reaction flask, add 4-aminophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(4-chlorophenoxy)aniline.
Experimental Protocol: Diazotization and Reduction of 4-(4-Chlorophenoxy)aniline
-
Suspend 4-(4-chlorophenoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride) in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Cost-Benefit Analysis of Pathway 1:
-
Raw Material Costs: 4-Aminophenol and 1-bromo-4-chlorobenzene are readily available and relatively inexpensive starting materials. The cost of the copper or palladium catalyst and ligands for the ether formation step should be considered, especially for large-scale synthesis.
-
Process Parameters: The Ullmann condensation often requires high temperatures and long reaction times. The Buchwald-Hartwig coupling may offer milder conditions but with more expensive catalysts. The diazotization step requires careful temperature control due to the instability of diazonium salts.
-
Safety and Environmental Considerations: Diazonium salts are potentially explosive and must be handled with care. The use of heavy metal catalysts (copper or palladium) requires appropriate waste disposal procedures. The use of tin-based reducing agents generates toxic waste. Catalytic hydrogenation is a cleaner alternative but requires specialized equipment.[8]
-
Scalability: This pathway is generally scalable, with the main challenges being the heat management of the Ullmann condensation and the safe handling of the diazotization reaction on a large scale.
Pathway 2: Late-Stage Ether Formation via Nucleophilic Aromatic Substitution
This pathway involves the initial synthesis of a hydrazine derivative, followed by the formation of the diaryl ether linkage.
Pathway Description: This approach begins with the synthesis of 4-chlorophenylhydrazine hydrochloride from 4-chloroaniline. This is then reacted with a suitable 4-halophenol derivative, or a phenol is reacted with 1-chloro-4-hydrazinylbenzene. This route is generally less favored due to the potential for side reactions involving the reactive hydrazine moiety.
Detailed Reaction Scheme:
-
Hydrazine Formation: 4-Chloroaniline --(1. NaNO₂, HCl; 2. Reducing Agent)--> 4-Chlorophenylhydrazine hydrochloride
-
Diaryl Ether Formation (e.g., Ullmann Condensation): 4-Chlorophenylhydrazine + 4-Bromophenol --(CuI, Base)--> 4-(4-Chlorophenoxy)phenylhydrazine
Mechanism Insights:
The synthesis of 4-chlorophenylhydrazine hydrochloride is well-established and follows the diazotization-reduction sequence described in Pathway 1.[8][9][10] The subsequent ether formation would likely proceed via an Ullmann-type coupling. However, the presence of the free hydrazine group can lead to undesired side reactions, such as N-arylation or decomposition under the reaction conditions.
Cost-Benefit Analysis of Pathway 2:
-
Raw Material Costs: 4-Chloroaniline and 4-bromophenol are common and affordable starting materials.
-
Process Parameters: The primary challenge lies in the selective O-arylation in the presence of the more nucleophilic hydrazine group. This often leads to lower yields and the formation of complex product mixtures, requiring extensive purification.
-
Safety and Environmental Considerations: Similar to Pathway 1, this route involves the handling of potentially hazardous diazonium salts and heavy metal catalysts.
-
Scalability: The potential for side reactions and purification challenges make this pathway less attractive for large-scale production.
Pathway 3: Convergent Synthesis via Buchwald-Hartwig C-N Coupling
This convergent approach involves the direct coupling of a pre-formed diaryl ether with a hydrazine source.
Pathway Description: This strategy relies on the synthesis of a suitable diaryl ether precursor, such as 1-bromo-4-(4-chlorophenoxy)benzene, followed by a palladium-catalyzed Buchwald-Hartwig amination with hydrazine or a hydrazine equivalent.
Detailed Reaction Scheme:
-
Diaryl Ether Precursor Synthesis (Ullmann Condensation): 4-Bromophenol + 1-Bromo-4-chlorobenzene --(CuI, Base)--> 1-Bromo-4-(4-chlorophenoxy)benzene
-
Buchwald-Hartwig Amination: 1-Bromo-4-(4-chlorophenoxy)benzene + Hydrazine --(Pd catalyst, Ligand, Base)--> 4-(4-Chlorophenoxy)phenylhydrazine
Mechanism Insights:
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines or hydrazines.[5][6][7][12][13] The choice of a suitable phosphine ligand is critical to prevent the decomposition of the hydrazine starting material and to promote the desired C-N bond formation.[12][13]
Experimental Protocol: Synthesis of 1-Bromo-4-(4-chlorophenoxy)benzene
(Similar to the Ullmann condensation protocol in Pathway 1, using 4-bromophenol and 1-bromo-4-chlorobenzene as starting materials.)
Experimental Protocol: Buchwald-Hartwig Amination with Hydrazine
-
To a reaction flask under an inert atmosphere (e.g., argon), add 1-bromo-4-(4-chlorophenoxy)benzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.2 eq).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Add hydrazine hydrate (1.5 eq) and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The crude product can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent, followed by purification.
Cost-Benefit Analysis of Pathway 3:
-
Raw Material Costs: The starting materials are commercially available. The cost of the palladium catalyst and specialized phosphine ligands can be significant, although catalyst loading is typically low.
-
Process Parameters: The Buchwald-Hartwig amination often proceeds under milder conditions and with shorter reaction times compared to the Ullmann condensation. However, it requires strict anaerobic conditions.
-
Safety and Environmental Considerations: Hydrazine is a toxic and potentially explosive reagent and must be handled with extreme care. Palladium catalysts require proper disposal.
-
Scalability: This pathway is highly attractive for its efficiency and convergency. With appropriate engineering controls for handling hydrazine and managing catalyst costs, it can be a viable option for large-scale synthesis.
Quantitative Comparison of Synthetic Pathways
| Feature | Pathway 1 (Late-Stage Hydrazine Formation) | Pathway 2 (Late-Stage Ether Formation) | Pathway 3 (Convergent C-N Coupling) |
| Number of Steps | 2 | 2 | 2 |
| Overall Yield (Estimated) | Good to Excellent | Low to Moderate | Good to Excellent |
| Raw Material Cost | Low to Moderate | Low | Moderate to High (due to catalyst) |
| Key Hazards | Diazonium salts | Diazonium salts, hydrazine side reactions | Hydrazine, pyrophoric reagents (if using certain bases) |
| Scalability | Good | Poor | Very Good |
| Purification | Moderate | Difficult | Moderate |
Conclusion and Recommendation
Based on this comprehensive analysis, Pathway 1 (Late-Stage Hydrazine Formation) and Pathway 3 (Convergent C-N Coupling) emerge as the most viable synthetic routes to this compound.
-
Pathway 1 is a classic and well-established route that utilizes readily available and relatively inexpensive starting materials. Its primary drawbacks are the need for careful temperature control during diazotization and the potential for hazardous byproducts depending on the choice of reducing agent. This pathway is a solid choice for both lab-scale synthesis and industrial production, provided that appropriate safety measures are in place.
-
Pathway 3 represents a more modern and elegant approach. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, often providing high yields under relatively mild conditions. While the cost of the palladium catalyst and ligands can be higher, the efficiency and convergency of this route may offset these costs, particularly at scale. The primary safety concern is the handling of hydrazine.
Recommendation:
-
For academic research and small-scale synthesis , where cost may be a secondary consideration to efficiency and yield, Pathway 3 is highly recommended.
-
For industrial-scale production , a thorough process optimization and cost analysis of both Pathway 1 and Pathway 3 should be conducted. The choice will ultimately depend on factors such as the cost and availability of raw materials and catalysts, the capital investment in specialized equipment (e.g., for hydrogenation or for handling hazardous reagents), and the stringency of environmental regulations.
The selection of the optimal synthetic pathway is a critical decision in drug development and chemical manufacturing. By carefully considering the cost-benefit trade-offs of each route, researchers and scientists can make informed decisions that align with their specific goals and constraints.
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A Guide to Inter-Laboratory Comparison of 4-(4-Chlorophenoxy)phenylhydrazine Hydrochloride Analysis
Introduction: The Imperative for Reproducible Analysis in Pharmaceutical Development
4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity and quality of this starting material are critical to the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for its characterization. Inter-laboratory comparison studies are the cornerstone of method validation, providing the ultimate test of a method's reproducibility and transferability across different laboratories, equipment, and analysts.[1][2] This guide provides an in-depth comparison of analytical methodologies for this compound, supported by representative experimental data, to aid researchers, scientists, and drug development professionals in establishing and verifying their analytical protocols.
The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[3][4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[6] An inter-laboratory comparison, also known as a collaborative study, is a well-established method for evaluating the performance of analytical methods and the proficiency of participating laboratories.[1]
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of non-volatile and thermally labile compounds like this compound and its potential impurities.[6][7] Its high selectivity, sensitivity, and reduced analysis time make it an invaluable tool in pharmaceutical analysis.[3][5]
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for the separation of aromatic hydrazine compounds from their potential impurities, such as positional isomers or residual starting materials from the synthesis process.[6] The following table summarizes typical performance data for a validated RP-HPLC method, providing a representative example of expected performance in an inter-laboratory setting.
Table 1: Representative Inter-Laboratory Performance Data for RP-HPLC Analysis of this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (based on ICH guidelines) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 99.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 1.5% | 1.3% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01% | 0.012% | 0.009% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.035% | 0.028% | Reportable |
Note: The data presented in this table are representative values based on typical HPLC performance and are intended for illustrative purposes.
Experimental Protocol: A Validated RP-HPLC Method
The following detailed methodology is essential for replicating analytical results for this compound and its impurities.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly employed.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
Validation Procedure
The validation of this method should be performed according to ICH Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.[6]
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations and inject them into the HPLC system. Plot the peak area versus the concentration and determine the correlation coefficient.
-
Accuracy: Analyze samples with known amounts of the analyte (spiked samples) and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day and under the same operating conditions.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).[2]
Visualizing the Workflow
A clear understanding of the experimental and data analysis workflow is crucial for successful inter-laboratory comparison.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Conclusion: Ensuring Analytical Excellence through Collaboration
This guide has provided a framework for understanding and conducting an inter-laboratory comparison for the analysis of this compound. The presented RP-HPLC method, along with the representative performance data, serves as a valuable resource for laboratories involved in the quality control of this critical pharmaceutical intermediate. By adhering to validated protocols and participating in collaborative studies, the pharmaceutical industry can ensure the consistency, reliability, and accuracy of analytical data, ultimately contributing to the development of safe and effective medicines.
References
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International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Elnekaib, M., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 5(3), 57-62.
- Wadher, S. J., et al. (2023). High Performance Liquid Chromatography: An Overview.
- Elnekaib, M., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Preprints.
- Djordjevic, J. (2009). High perfomance liquid chromatography in pharmaceutical analyses. Medicinski pregled, 62(3-4), 181-186.
- BenchChem. (2025). A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7.
- Analytical Chemistry Class Notes.
- Rasayan, J. Chem. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. RASĀYAN Journal of Chemistry, 17(4).
- BenchChem. (2025).
- International Seed Testing Association. (2023).
- European Union. (2022). Interlaboratory comparisons. The Joint Research Centre.
- EAS-ETH.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride
Introduction: 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride is a substituted hydrazine derivative utilized by researchers and medicinal chemists as a building block in the synthesis of novel compounds, particularly in drug discovery. Its chemical structure, containing a hydrazine moiety, imparts significant reactivity but also presents notable health and environmental hazards. Improper handling and disposal can lead to serious safety incidents, regulatory violations, and environmental contamination.
This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound. Moving beyond a simple checklist, it delves into the scientific rationale behind each procedure, empowering laboratory personnel to make informed, safety-conscious decisions. Our commitment is to foster a culture of safety that extends from the initial experiment to the final disposal, ensuring the protection of researchers, the community, and the environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Hydrazine derivatives are classified as particularly hazardous substances due to their reactivity and toxicity.[1] this compound is harmful if swallowed, inhaled, or comes into contact with skin.[2][3][4] It is crucial to treat this compound, and anything contaminated by it, as hazardous waste.
Causality of Hazards:
-
Toxicity: The hydrazine functional group can interfere with cellular metabolism. Hydrazines are known to produce a functional pyridoxine (Vitamin B6) deficiency, which can lead to neurological effects.[5]
-
Carcinogenicity: Many hydrazine compounds are classified as suspected human carcinogens.[1][6] The National Institute for Occupational Safety and Health (NIOSH) considers phenylhydrazine hydrochloride a potential occupational carcinogen.[7]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[8] This reactivity necessitates strict segregation from incompatible chemicals during storage and waste accumulation.
-
Environmental Hazard: Accidental release into waterways can be harmful to aquatic life.[9] Therefore, preventing entry into drains and the environment is a critical aspect of disposal.[2][9][10]
| Safety and Hazard Data Summary | |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][4] H312: Harmful in contact with skin.[2][4] H332: Harmful if inhaled.[2][4] R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[11] R36/37/38: Irritating to eyes, respiratory system and skin.[11] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact.[9] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile or Chloroprene), ANSI Z87.1-compliant safety goggles and face shield, flame-resistant lab coat, and appropriate respiratory protection if ventilation is inadequate.[1][2][9] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, metals, and metal oxides.[3][8][9][10] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container.[3][9] Keep away from heat and ignition sources.[9] |
Part 2: Pre-Disposal Waste Management in the Laboratory
Proper waste management begins at the point of generation. Adherence to systematic collection and storage protocols is mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and is essential for preventing accidental exposures and reactions.[12][13]
Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories that generate hazardous waste must establish an SAA.[14] This is an area at or near the point of waste generation where it can be safely accumulated under the control of laboratory personnel.[12]
-
Action: Designate a specific location, such as a secondary containment tray within a ventilated cabinet, for waste containers holding this compound.
-
Rationale: A designated SAA prevents the haphazard placement of hazardous waste, reduces the risk of spills, and facilitates proper segregation.[12][14]
Step 2: Select and Label Waste Containers
-
Action for Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound" and any contaminated materials (e.g., gloves, weigh boats).
-
Action for Liquids: Use a sealable, leak-proof glass or compatible plastic bottle.[15][16] Do not use metal containers.[16][17] The container must be labeled "Hazardous Waste" with the full chemical names of all components and their approximate concentrations.
-
Rationale: Proper container selection and labeling are regulatory requirements that prevent dangerous chemical reactions from occurring due to mixing incompatible wastes and ensure the safety of personnel handling the waste downstream.[14][16] Containers must be kept closed unless waste is actively being added.[14]
Step 3: Segregate Waste Streams
-
Action: Keep solid and liquid waste separate.[15][16] Store waste containers for this compound away from incompatible waste streams, particularly those containing strong oxidizing agents or strong acids/bases.[14][15]
-
Rationale: Segregation is the most critical step in preventing violent chemical reactions in waste containers.[14][15] Hydrazine derivatives can react exothermically and dangerously with oxidizers.
Part 3: Formal Disposal Protocols
Final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2] Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and approved protocol from your institution's Environmental Health & Safety (EHS) department.
Protocol 3.1: Disposal of Solid Waste This stream includes pure or excess solid compound, as well as contaminated consumables like gloves, weigh paper, and absorbent pads.[17]
-
Collection: Place all solid waste contaminated with this compound into the designated solid hazardous waste container located in your SAA.
-
Container Management: Do not overfill the container. Once it is three-quarters full, securely close the lid.
-
Disposal Request: Arrange for pickup by contacting your institution's EHS department or designated hazardous waste management provider. Ensure the container label is complete and accurate before collection.
Protocol 3.2: Disposal of Liquid Waste This stream includes solutions containing the compound and any solvent rinses from contaminated glassware.
-
Collection: Carefully pour the liquid waste into the designated liquid hazardous waste container using a funnel.
-
Container Management: Keep the container sealed when not in use. Fill to no more than 90% capacity to allow for vapor expansion.[17] Place the container in secondary containment to prevent spills.[16][17]
-
Disposal Request: When the container is full, arrange for pickup through your institution's EHS office.
Protocol 3.3: Management of Empty Containers The original container of this compound is also considered hazardous waste.
-
Do Not Rinse: Do not rinse the empty container into the sink.
-
Deface Label: Obliterate or remove the original manufacturer's label.
-
Dispose as Solid Waste: Place the empty, capped container in the solid hazardous waste stream for disposal.[1]
-
Rationale: Trace amounts of the chemical remain in the "empty" container, which is sufficient to classify it as hazardous waste.
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
Spill Response Workflow The following workflow outlines the decision-making process for responding to a spill.
Caption: Workflow for chemical spill response.
Step-by-Step Spill Cleanup Protocol (Small, Controllable Spills)
-
Alert & Secure: Alert personnel in the immediate area. Secure the location and restrict access. Eliminate all ignition sources.[9]
-
Don PPE: Wear two pairs of chemical-resistant gloves, safety goggles, a face shield, a lab coat, and a respirator if the material is a powder or if ventilation is poor.[2][9]
-
Containment: For liquids, create a dike around the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of a hydrazine compound.
-
Absorption/Collection: Gently cover and absorb the spill with the inert material.[9] Avoid creating dust. Sweep the absorbed material into a suitable, sealable container for hazardous waste.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting all cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Personnel Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing.[18] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][9] Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[3][9] Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the chemical's inherent hazards, implementing rigorous pre-disposal management practices, and adhering to established protocols for disposal and emergency response, researchers can mitigate risks effectively. This commitment to a "cradle-to-grave" approach to chemical management is the hallmark of a trustworthy and safety-oriented scientific enterprise.[19] Always consult your institution's specific waste disposal guidelines and your Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Material Safety Data Sheet for 4-Chlorophenylhydrazine Hydrochloride. (n.d.).
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- PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1).
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A Senior Application Scientist's Guide to Handling 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. The compound 4-(4-Chlorophenoxy)phenylhydrazine hydrochloride, a member of the hydrazine derivative family, is a valuable intermediate in organic synthesis. However, its structural alerts—specifically the hydrazine and chlorinated aromatic moieties—necessitate a rigorous and informed approach to handling. This guide moves beyond a simple checklist to provide a deep, procedurally-grounded framework for its safe use, ensuring the integrity of your research and the protection of your team.
The protocols outlined here are built on the foundational principle of the hierarchy of controls. We will prioritize engineering controls and supplement them with stringent administrative procedures and the correct personal protective equipment (PPE). Understanding the why behind each step is critical; it transforms safety from a set of rules into an integrated, scientific practice.
Hazard Profile: Understanding the Inherent Risks
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound, like many hydrazine derivatives, presents multiple health risks. Its toxicity is not limited to a single route of exposure.
The primary hazards are summarized below:
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] | Ingestion, Inhalation, Dermal |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, pain, and dermatitis.[4] | Dermal, Ocular |
| Sensitization | May cause an allergic skin reaction (sensitization) upon repeated contact.[4][5][6] | Dermal |
| Systemic & Organ Effects | Prolonged or repeated exposure may cause damage to organs, with potential effects on the liver, kidneys, and blood.[1][4][7] | Inhalation, Dermal, Ingestion |
| Carcinogenicity | Hydrazine and its derivatives are often treated as potential or suspected carcinogens.[4][5][7][8] | Inhalation, Dermal, Ingestion |
| Mutagenicity | Suspected of causing genetic defects.[4][5][6] | Inhalation, Dermal, Ingestion |
Given this profile, treating the compound with extreme caution is mandatory. The potential for carcinogenicity and mutagenicity means that exposure should be minimized to the lowest reasonably achievable level.
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. Its selection must be directly informed by the hazards identified above. Merely wearing a lab coat and gloves is insufficient; the type and quality of the PPE are paramount.
| Equipment | Specification & Rationale |
| Hand Protection | Gloves: Wear double-gloved Nitrile or Neoprene gloves.[9][10] Rationale: Hydrazine derivatives can be absorbed through the skin.[4] Nitrile offers good resistance to a range of chemicals, but it's crucial to consult the manufacturer's chemical resistance guide for breakthrough times.[9] Double-gloving provides an extra layer of protection against tears and minimizes exposure during doffing. Always inspect gloves for integrity before use.[2] |
| Eye & Face Protection | Primary: Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards. Secondary (if splash risk is high): A full-face shield worn over safety goggles.[8][9][10] Rationale: The compound is a serious eye irritant.[1][2] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield protects the entire face during operations with a higher risk of splashing, such as transferring solutions. |
| Body Protection | Primary: A flame-resistant lab coat.[9] Full-length pants and closed-toe shoes are mandatory.[9] Rationale: Protects skin from accidental contact and spills. A flame-resistant coat is an added precaution, as many organic chemicals are combustible. |
| Respiratory Protection | Primary Control: All handling of solid material or solutions must be performed inside a certified chemical fume hood.[10][11] Secondary (if engineering controls are insufficient): If a risk assessment indicates potential exposure above permissible limits, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[2][9] Rationale: The compound is harmful if inhaled.[2] A fume hood is the primary engineering control to capture airborne particles and vapors at the source. Respirators should be a last line of defense, used only when engineering controls are not feasible or during emergency situations like a spill cleanup.[8][9] |
Operational Plan: A Step-by-Step Handling Workflow
This protocol provides a direct, procedural guide for the safe handling of this compound, from preparation to immediate post-use cleanup.
Pre-Operational Checks:
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment: Confirm that a certified safety shower and eyewash station are unobstructed and have been recently tested.[9]
-
Spill Kit: Ensure a spill kit equipped with absorbent material suitable for chemical spills is readily accessible.
-
Waste Container: Prepare a clearly labeled, sealed hazardous waste container in the fume hood.
Handling Protocol:
-
Don PPE: Before approaching the fume hood, don all required PPE as specified in the table above (lab coat, full-length pants, closed-toe shoes).
-
Enter Fume Hood Zone: Don eye protection and gloves (first pair).
-
Prepare Workspace: Place all necessary equipment (spatula, weigh boat, glassware, waste container) inside the fume hood to minimize movement in and out of the containment area.
-
Don Second Pair of Gloves: Put on the second pair of nitrile gloves.
-
Weighing and Transfer:
-
Post-Handling Wipe Down:
-
Using a disposable towel wetted with an appropriate solvent (e.g., 70% ethanol, unless incompatible), wipe down the spatula, any contaminated surfaces within the fume hood, and the exterior of the reagent bottle.
-
Dispose of the towel in the designated hazardous waste container.
-
-
Doffing PPE (in order):
-
Remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Remove the lab coat, turning it inwards, and hang it in its designated location or place it in a laundry bag if contaminated.
-
Step away from the immediate work area.
-
Remove the face shield (if used) and safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
-
Final Step: Wash hands thoroughly with soap and water.[4][9]
This systematic workflow is designed to contain the chemical at every stage and ensure that any potential contamination is managed before you exit the work area.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
